Tris succinate
Description
The exact mass of the compound Di(tris[hydroxymethyl]aminomethane) succinate is 360.17439509 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZQNZZGQDONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004826 | |
| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
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Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Tris(hydroxymethyl)aminomethane succinate | |
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CAS No. |
84540-64-7, 85169-32-0 | |
| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris-Succinate Buffer for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Versatile Tris-Succinate Buffer System
Tris-succinate buffer is a versatile buffer system employed in various biochemical and molecular biology applications. It combines the buffering capacities of Tris (tris(hydroxymethyl)aminomethane), which is effective in the physiological pH range of 7.0 to 9.0, and succinic acid, a dicarboxylic acid that buffers effectively in the acidic range of 4.5 to 6.0.[1] This combination allows for the formulation of a buffer with a potentially broad and customizable pH range, making it suitable for a variety of experimental conditions. Tris-succinate buffer is particularly noted for its application in enzyme assays, such as the enzymatic assay of succinic thiokinase.
Core Components and Their Properties
The efficacy of Tris-succinate buffer stems from the distinct chemical properties of its two main components:
-
Tris (tris(hydroxymethyl)aminomethane): A primary amine widely used in biological research for its buffering capacity in the neutral to slightly alkaline pH range. It is a cost-effective and robust buffering agent.[2] However, the pH of Tris buffers is known to be temperature-dependent, with the pKa decreasing as the temperature rises.[3][4][5][6]
-
Succinic Acid: A dicarboxylic acid that serves as an intermediate in the citric acid cycle.[7] As a buffer, it is effective in maintaining a stable pH in the acidic range.
The combination of these two components in a single buffer system provides a wider effective pH range than either component alone. The final pH of the Tris-succinate buffer can be adjusted by varying the ratio of Tris to succinic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the individual components of the Tris-succinate buffer system. Data for the combined buffer system is application-specific and should be determined empirically for each experimental setup.
| Buffer Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Effective pH Range |
| Tris | C₄H₁₁NO₃ | 121.14 | 8.1 | 7.0 - 9.0[1] |
| Succinic Acid | C₄H₆O₄ | 118.09 | pKa₁ = 4.2, pKa₂ = 5.6 | 3.2 - 6.6 |
Temperature Dependence of Tris Buffer pH
The pH of Tris-containing buffers is notably sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient.
| Temperature Change | Approximate pH Change per °C |
| Decrease from 25°C to 5°C | +0.03 units[3] |
| Increase from 25°C to 37°C | -0.025 units[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments where Tris-succinate buffer is or can be effectively utilized.
Protocol 1: Preparation of Tris-Succinate Buffer for Enzymatic Assays
This protocol is adapted from the enzymatic assay for succinic thiokinase.
Materials:
-
Tris base (tris(hydroxymethyl)aminomethane)
-
Succinic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.1 M Tris stock solution: Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.
-
Prepare a 0.1 M succinic acid stock solution: Dissolve 11.81 g of succinic acid in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.
-
Prepare the Tris-succinate buffer: To prepare a 0.05 M Tris-succinate buffer, start with a desired volume of the 0.1 M Tris stock solution.
-
pH Adjustment: While stirring, slowly add the 0.1 M succinic acid solution to the Tris solution until the desired pH is reached. For example, for a pH of 8.2, you will be titrating the Tris base with succinic acid.
-
Final Volume Adjustment: Once the target pH is achieved, add deionized water to reach the final desired volume, ensuring the final concentration of Tris is 50 mM.
-
Verification: Verify the final pH of the buffer solution using a calibrated pH meter.
Protocol 2: Experimental Workflow for Succinate (B1194679) Dehydrogenase (Complex II) Activity Assay
This workflow describes a colorimetric assay to measure the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. While some commercial kits provide their own assay buffers, a Tris-based buffer is commonly used, and a Tris-succinate buffer can be adapted for this purpose.
Principle:
Succinate dehydrogenase (SDH) oxidizes succinate to fumarate, and in the process, reduces a dye, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically. The rate of color change is proportional to the SDH activity.
Materials:
-
Isolated mitochondria or cell lysates
-
Tris-succinate buffer (e.g., 50 mM, pH 7.2)
-
Sodium succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Spectrophotometer capable of reading at 600 nm
Experimental Workflow Diagram:
Caption: Workflow for Succinate Dehydrogenase Activity Assay.
Procedure:
-
Prepare the reaction mixture: In a microplate well, add the Tris-succinate buffer, rotenone, antimycin A, and KCN.
-
Add the sample: Add the mitochondrial suspension or cell lysate to the wells.
-
Add the electron acceptor: Add the DCIP solution to the wells.
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction: Add the sodium succinate solution to start the reaction.
-
Measure absorbance: Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.
-
Calculate activity: The rate of decrease in absorbance is proportional to the SDH activity. Calculate the activity based on the extinction coefficient of DCIP.
Signaling Pathway Visualization
Tris-succinate buffer can be relevant in studying cellular signaling pathways where succinate acts as a signaling molecule, particularly through its receptor, the succinate receptor 1 (SUCNR1), also known as GPR91.[8]
Succinate Receptor (SUCNR1) Signaling Pathway
Extracellular succinate can bind to and activate SUCNR1, a G protein-coupled receptor (GPCR). This activation can trigger various downstream signaling cascades, influencing processes like inflammation and blood pressure regulation.
Caption: Activation of the SUCNR1 signaling pathway by succinate.
Conclusion
Tris-succinate buffer offers a flexible and effective buffering system for a range of biochemical and cellular assays. Its potential for a broad pH range makes it a valuable tool for researchers and drug development professionals. When using Tris-succinate buffer, it is crucial to consider the temperature sensitivity of the Tris component and to empirically determine the optimal buffer composition and pH for each specific application. The detailed protocols and pathway visualizations provided in this guide serve as a foundation for the effective utilization of Tris-succinate buffer in scientific research.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Tris Buffer | Bio-Rad [bio-rad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Ready-to-Assay SUCNR1/GPR91 Succinate Receptor Frozen Cells [discoverx.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Tris Succinate (B1194679) Salt
Tris succinate, the salt formed from the organic amine Tris (tromethamine) and the dicarboxylic acid succinic acid, is a crucial buffer component in numerous biochemical and pharmaceutical applications. Its utility lies in its ability to maintain a stable pH in the physiologically relevant range. This technical guide provides a comprehensive overview of the synthesis, characterization, and quality control of this compound salt, with a focus on the common 2:1 molar ratio of Tris to succinic acid.
Physicochemical and General Properties
This compound is typically a white, crystalline, and hygroscopic solid.[1][2] Its properties are derived from its constituent components: Tris, a primary amine that acts as a weak base, and succinic acid, a dicarboxylic acid. The 2:1 salt, also known as Di-Tris succinate, is formed by the neutralization of both carboxylic acid protons of succinic acid by two equivalents of Tris.
Table 1: Physicochemical Properties of this compound (2:1)
| Property | Value | Reference(s) |
| IUPAC Name | bis(2-amino-2-(hydroxymethyl)propane-1,3-diol);butanedioic acid | [1] |
| Synonyms | Trizma succinate, Di(tris[hydroxymethyl]aminomethane) succinate | [1][2] |
| CAS Number | 85169-32-0 (for 2:1 salt) | [2][3] |
| Molecular Formula | C₁₂H₂₈N₂O₁₀ | [1] |
| Molecular Weight | 360.36 g/mol | [1][2][3] |
| Appearance | White crystalline compound | [2] |
| Physical Description | Hygroscopic solid | [1] |
| Purity (Assay) | ≥98% to 99.0% (by non-aqueous titration) | [2][3] |
| Solubility | A 10% aqueous solution is clear and colorless | [2] |
Synthesis of this compound Salt
The synthesis of this compound is a straightforward acid-base neutralization reaction. Two molecules of Tris base react with one molecule of succinic acid to form the 2:1 salt. The reaction is typically performed in a suitable solvent that allows for the dissolution of the reactants and subsequent crystallization of the salt product.
Chemical Reaction
Caption: Acid-base neutralization reaction for the formation of this compound.
Experimental Protocol: Synthesis and Isolation
This section outlines a detailed, representative methodology for the synthesis and isolation of solid this compound salt.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base), ≥99% purity
-
Succinic acid, ≥99% purity
-
Ethanol (B145695) (95% or absolute)
-
Deionized water
-
Reaction vessel with magnetic stirring and heating capabilities
-
Buchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve 2.00 moles of Tris base (242.28 g) in a minimal amount of a warm solvent mixture, such as 9:1 ethanol:water. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve 1.00 mole of succinic acid (118.09 g) in the same warm solvent.
-
-
Reaction (Salt Formation):
-
Slowly add the succinic acid solution to the stirring Tris base solution.
-
A mild exotherm may be observed. The salt may begin to precipitate immediately depending on the concentration and temperature.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
-
Crystallization and Isolation:
-
Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the collected this compound salt in a vacuum oven at 50-60°C until a constant weight is achieved. This removes residual solvent and moisture.
-
-
Storage:
-
Store the final product in a tightly sealed container in a desiccator, as the salt is hygroscopic.[1]
-
Experimental and Logical Workflows
The synthesis and analysis of this compound follow a logical progression from reaction to final product characterization.
Caption: General workflow for the synthesis and purification of this compound salt.
Caption: Workflow for the analytical characterization of synthesized this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized salt.
Table 2: Summary of Analytical Characterization Data
| Analysis Method | Parameter Measured | Expected Outcome / Specification | Reference(s) |
| Appearance | Visual Inspection | White crystalline compound. | [2] |
| Assay | Purity (% w/w) | ≥99.0% (by non-aqueous titration). | [2] |
| Loss on Drying | Volatile Impurities | ≤0.2%. | [2] |
| Sulphated Ash | Non-volatile Impurities | ≤0.1%. | [2] |
| Chloride (Cl) | Specific Anionic Impurity | ≤0.001%. | [2] |
| Sulphate (SO₄) | Specific Anionic Impurity | ≤0.005%. | [2] |
| Heavy Metals (as Pb) | Metallic Impurities | ≤0.001%. | [2] |
| FTIR Spectroscopy | Functional Groups | Presence of O-H, N-H⁺, and carboxylate (COO⁻) stretches. Absence of carboxylic acid C=O stretch (~1700 cm⁻¹). | - |
| ¹H NMR Spectroscopy | Proton Environment | Signals corresponding to Tris -CH₂OH protons (~3.6-3.7 ppm) and succinate -CH₂- protons (~2.4-2.5 ppm). Absence of carboxylic acid proton signal. | [1] |
Detailed Methodologies
1. Assay (Non-Aqueous Titration) A non-aqueous titration is a suitable method for quantifying the Tris component of the salt.[2]
-
Principle: The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid). The basic amine functionality of the Tris moiety is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in dioxane. The endpoint is determined potentiometrically.
2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the formation of the salt by identifying the key functional groups.
-
Principle: The analysis relies on the difference in vibrational frequencies between the carboxylic acid group of succinic acid and the carboxylate anion in the final salt.
-
Expected Observations:
-
Disappearance of the strong, broad C=O stretching band of the carboxylic acid, typically seen around 1700 cm⁻¹.
-
Appearance of two characteristic carboxylate (COO⁻) bands: an asymmetric stretching band (strong, ~1550-1610 cm⁻¹) and a symmetric stretching band (weaker, ~1400-1440 cm⁻¹).
-
Broad bands in the 3200-3500 cm⁻¹ region corresponding to O-H stretching from the hydroxymethyl groups.
-
Broadening of the N-H stretching bands (shifted to lower wavenumbers) due to the formation of the ammonium (B1175870) ion (R-NH₃⁺).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure and the 2:1 ratio of the components.
-
Principle: The chemical environment of each proton and carbon atom is analyzed. Salt formation causes shifts in the signals of atoms near the reacting sites (the amine and carboxylic acid groups).
-
Expected ¹H NMR Observations:
-
A singlet for the four equivalent methylene (B1212753) protons (-CH₂-) of the succinate anion, expected around δ 2.4-2.5 ppm. The single peak confirms the deprotonation of both carboxylic acid groups.
-
A singlet for the six equivalent hydroxymethyl protons (-CH₂OH) of the two Tris cations, expected around δ 3.6-3.7 ppm.
-
The absence of the acidic proton signal from succinic acid (which would appear far downfield, >10 ppm).
-
Integration of the signal areas should confirm the 4:12 (or 1:3) proton ratio between the succinate and Tris moieties, respectively, which corresponds to the 1:2 molar ratio of the molecules.
-
4. High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess purity and detect any unreacted starting materials.
-
Principle: Since Tris and succinic acid lack strong UV chromophores, detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are more suitable. A mixed-mode chromatography column (e.g., Primesep 100) can simultaneously retain the basic Tris cation and the acidic succinate anion, allowing for their separation and quantification in a single run.
-
Mobile Phase: A typical mobile phase would consist of an acidified water/acetonitrile gradient. For LC/MS compatibility, volatile buffers like ammonium formate (B1220265) or acetate (B1210297) can be used.
References
Tris Succinate Buffer: A Technical Guide to pKa, Buffering Range, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tris succinate (B1194679) buffers, detailing their physicochemical properties and roles in biological systems. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for the effective application of these buffer systems in experimental design and pharmaceutical formulation.
Core Concepts: pKa and Buffering Range
A buffer solution resists changes in pH upon the addition of an acid or base. The effectiveness of a buffer is determined by its pKa and buffering range. The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The buffering range is the pH range over which a buffer can effectively neutralize added acids and bases without a significant change in pH. Generally, the effective buffering range is considered to be pKa ± 1.
Tris
Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a primary amine that is widely used as a biological buffer. Its pKa is approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline pH range of 7.0 to 9.2.[1][2] The pKa of Tris is, however, sensitive to temperature changes.
Succinic Acid
Succinic acid is a dicarboxylic acid with two pKa values, corresponding to the ionization of its two carboxyl groups. The first pKa (pKa1) is approximately 4.2, and the second pKa (pKa2) is around 5.6.[3][4] This allows for the creation of succinate-based buffers that are effective in the acidic pH range of approximately 3.2 to 6.6. Succinate buffers are particularly useful in biochemical and pharmaceutical applications, with a notable buffering capacity between pH 4.5 and 6.0.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Tris and succinic acid, providing a clear comparison of their properties.
| Compound | pKa at 25°C | Buffering Range (pH) | Molecular Weight ( g/mol ) |
| Tris | ~8.1 | 7.0 - 9.2 | 121.14 |
| Succinic Acid | pKa1: ~4.2, pKa2: ~5.6 | 3.2 - 6.6 | 118.09 |
Experimental Protocols
This section provides detailed methodologies for the determination of pKa and buffering range, as well as the preparation of a Tris-succinate buffer.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for the precise determination of pKa values.[6]
Materials:
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (100 mL, 250 mL)
-
Volumetric flasks
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
The weak acid or weak base to be analyzed (e.g., Tris or succinic acid)
-
Deionized water
Procedure:
-
Calibrate the pH meter: Use standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to calibrate the pH meter.
-
Prepare the analyte solution: Accurately weigh a known amount of the substance and dissolve it in a known volume of deionized water in a beaker. A typical concentration is 0.01 M to 0.1 M.
-
Set up the titration: Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Perform the titration:
-
For a weak acid (e.g., succinic acid), fill the buret with the standardized NaOH solution.
-
For a weak base (e.g., Tris), fill the buret with the standardized HCl solution.
-
-
Record initial pH: Record the pH of the analyte solution before adding any titrant.
-
Add titrant in increments: Add the titrant in small, known increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Identify the equivalence point(s): Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Continue adding titrant past the equivalence point until the pH stabilizes again. For a diprotic acid like succinic acid, there will be two equivalence points.
-
Plot the titration curve: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Determine the pKa: The pKa is the pH at the half-equivalence point. To find this, determine the volume of titrant required to reach the equivalence point. The half-equivalence point is half of this volume. The pH at this volume on the titration curve is the pKa. For succinic acid, two pKa values will be determined from the two half-equivalence points.
Determination of Buffering Range and Capacity
The buffering range is experimentally determined by assessing the buffer's capacity to resist pH changes upon the addition of a strong acid or base.
Materials:
-
Prepared buffer solution of known concentration
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare the buffer: Prepare a buffer solution of the desired concentration (e.g., 0.1 M Tris-succinate).
-
Measure initial pH: Place a known volume (e.g., 50 mL) of the buffer in a beaker and measure its initial pH.
-
Titrate with strong acid: Fill a buret with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.5 mL) to the buffer solution while stirring. Record the pH after each addition.
-
Identify the lower limit of the buffering range: Continue adding HCl until the pH drops by approximately one pH unit from the pKa. The point at which the pH begins to change rapidly indicates the limit of the buffer's effectiveness against acid.
-
Titrate with strong base: Take a fresh 50 mL aliquot of the buffer solution. Fill a clean buret with standardized 0.1 M NaOH. Add the NaOH in small increments, recording the pH after each addition.
-
Identify the upper limit of the buffering range: Continue adding NaOH until the pH increases by approximately one pH unit from the pKa. The point at which the pH begins to change rapidly indicates the limit of the buffer's effectiveness against base.
-
Determine the buffering range: The effective buffering range is the pH range between the points where the buffer's ability to resist pH change diminishes significantly.
-
Calculate Buffer Capacity (β): The buffer capacity can be calculated using the formula: β = (moles of acid or base added) / (volume of buffer in L × ΔpH) A higher β value indicates a greater resistance to pH change.
Preparation of Tris-Succinate Buffer
This protocol describes the preparation of a 0.05 M Tris-succinate buffer.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Succinic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)
Procedure:
-
Prepare stock solutions:
-
0.1 M Tris solution: Dissolve 12.11 g of Tris in deionized water and bring the final volume to 1 L in a volumetric flask.
-
0.1 M Succinic acid solution: Dissolve 11.81 g of succinic acid in deionized water and bring the final volume to 1 L in a volumetric flask.
-
-
Prepare the buffer:
-
To prepare a 0.05 M Tris-succinate buffer, you can start with a 0.1 M Tris solution.[7]
-
Take a specific volume of the 0.1 M Tris solution.
-
Slowly add the 0.1 M succinic acid solution while monitoring the pH with a calibrated pH meter until the desired pH is reached.
-
Dilute the final solution with deionized water to achieve a final Tris concentration of 0.05 M. For example, if you start with 500 mL of 0.1 M Tris, the final volume after adding succinic acid and diluting should be 1 L. The final concentration of succinate will depend on the amount of succinic acid solution added to reach the target pH.
-
Biological Signaling Pathways
While Tris primarily serves as a buffering agent in biological experiments, succinate has been identified as a key signaling molecule, particularly in the context of inflammation and cancer.
Succinate Signaling via SUCNR1
Extracellular succinate can act as a signaling molecule by binding to the G-protein coupled receptor, SUCNR1 (also known as GPR91). This interaction triggers downstream signaling cascades that can modulate cellular responses.
References
- 1. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Video: Buffer Effectiveness [jove.com]
- 3. SUCNR1 - Wikipedia [en.wikipedia.org]
- 4. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proffenyes.weebly.com [proffenyes.weebly.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Aqueous Solubility of Tris Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris succinate (B1194679), the salt formed from Tris (tris(hydroxymethyl)aminomethane) and succinic acid, is a common buffering agent used in a variety of biochemical and pharmaceutical applications. A thorough understanding of its aqueous solubility is critical for its effective use in drug formulation, bioprocessing, and laboratory research, as it directly impacts solution preparation, stability, and bioavailability. This technical guide provides an in-depth overview of the aqueous solubility of Tris succinate, including quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The aqueous solubility of this compound has been reported in the literature. The available data is summarized in the table below for easy reference and comparison.
| Parameter | Value | Temperature | Source |
| Aqueous Solubility | ~108.1 g/L | 20°C | Material Safety Data Sheet |
| Aqueous Solubility | >100 g/L | Not Specified | Product Information Sheet |
Note: The second data point is inferred from the observation that a 10% aqueous solution (equivalent to 100 g/L) is clear and colorless, indicating complete dissolution at this concentration.
Experimental Protocol for Determining Aqueous Solubility
The following protocol is a detailed methodology for determining the aqueous solubility of a solid compound like this compound. It is based on the widely accepted OECD Test Guideline 105, specifically the Shake-Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.
Principle of the Method
An excess amount of the solid this compound is agitated in deionized water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.
Materials and Equipment
-
Test Substance: this compound, pure solid
-
Solvent: Deionized or distilled water
-
Apparatus:
-
Constant temperature water bath or incubator with shaker
-
Flasks with stoppers (e.g., Erlenmeyer flasks)
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
pH meter
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Experimental Procedure
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main experiment.
-
Preparation of Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask.
-
Add a known volume of deionized water to the flask.
-
Seal the flask to prevent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C).
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated aqueous phase from the solid. Centrifugation at the same temperature as the equilibration is the preferred method to avoid temperature-dependent solubility changes. Filtration can also be used, but care must be taken to avoid clogging and adsorption of the solute onto the filter material.
-
-
Sample Analysis:
-
Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent if necessary.
-
Determine the concentration of this compound in the sample using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the test sample.
-
-
Data Reporting:
-
The solubility is reported in grams per liter (g/L) or moles per liter (mol/L).
-
The temperature at which the measurement was performed must be specified.
-
The pH of the saturated solution should also be recorded.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Caption: Workflow for determining the aqueous solubility of this compound.
Signaling Pathways and Logical Relationships
This compound is primarily utilized as a buffering agent and is not typically directly involved in specific signaling pathways as a signaling molecule itself. Its role is to maintain a stable pH environment, which is crucial for the proper function of proteins, enzymes, and other components of signaling cascades. Therefore, a diagram depicting a specific signaling pathway for this compound would not be appropriate. The logical relationship of its utility is in providing a stable chemical environment for biological assays and formulations.
Conclusion
This technical guide provides essential information on the aqueous solubility of this compound for researchers and professionals in the pharmaceutical and life sciences. The provided quantitative data, a detailed experimental protocol based on the OECD 105 guideline, and a clear workflow diagram offer a comprehensive resource for understanding and determining this critical physicochemical property. Accurate knowledge of this compound's solubility is fundamental for its successful application in various scientific and developmental endeavors.
An In-depth Technical Guide to Tris Succinate for Researchers and Drug Development Professionals
Abstract
Tris succinate (B1194679), a salt formed from the reaction of Tris (tromethamine) and succinic acid, is a compound with significant utility in biochemical and pharmaceutical applications. It primarily serves as a biological buffer, but also shows potential as an active pharmaceutical ingredient (API) with anxiolytic properties. This technical guide provides a comprehensive overview of Tris succinate, including its chemical identity, physicochemical properties, synthesis protocols, and applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
Tris(hydroxymethyl)aminomethane, commonly known as Tris or tromethamine, is a widely used biological buffer with a pKa of approximately 8.1 at 25°C, making it effective in the physiological pH range of 7 to 9. Succinic acid is a dicarboxylic acid that is an intermediate in the citric acid cycle. The combination of these two molecules results in this compound, a salt that can exist in different stoichiometric ratios, primarily as mono-Tris succinate (1:1) and di-Tris succinate (2:1). These forms possess distinct physicochemical properties and CAS numbers. This guide will focus on both forms, with a particular emphasis on their relevance to pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
This compound can be found in two primary forms, each with a unique Chemical Abstracts Service (CAS) number. The properties of these forms are summarized in the tables below.
Table 1: Chemical Identification of this compound Forms
| Property | Di-Tris Succinate | Mono-Tris Succinate |
| Systematic Name | bis(2-Amino-2-(hydroxymethyl)propane-1,3-diol) succinate | 2-Amino-2-(hydroxymethyl)propane-1,3-diol succinate |
| Common Names | Di-Tris succinate, Trizma® succinate | Mono-Tris succinate |
| CAS Number | 85169-32-0 | 84540-64-7 |
| Molecular Formula | C₁₂H₂₈N₂O₁₀ | C₈H₁₇NO₇ |
| Molecular Weight | 360.36 g/mol | 239.22 g/mol |
| Stoichiometry | 2 moles of Tris to 1 mole of Succinic Acid | 1 mole of Tris to 1 mole of Succinic Acid |
Table 2: Physicochemical Properties of Tris and Succinic Acid Components
| Property | Tris | Succinic Acid |
| pKa (25 °C) | 8.06 | pKa₁ = 4.21, pKa₂ = 5.64 |
| Melting Point | 167-172 °C | 184-190 °C |
| Solubility in Water | 550 g/L (25 °C) | 83 g/L (25 °C) |
Table 3: Physicochemical Properties of Di-Tris Succinate
| Property | Value |
| Appearance | White crystalline powder |
| Melting Point | 138-141 °C |
| Solubility | Soluble in water |
| Stability | Stable under normal temperatures and pressures. Avoid moisture. |
Experimental Protocols
Synthesis of Di-Tris Succinate (2:1)
This protocol describes the preparation of di-Tris succinate crystals.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Succinic acid
-
Deionized water
Procedure:
-
Dissolution: Dissolve 2 moles of Tris in a minimal amount of warm deionized water. In a separate beaker, dissolve 1 mole of succinic acid in a minimal amount of warm deionized water.
-
Reaction: Slowly add the succinic acid solution to the Tris solution with constant stirring.
-
Crystallization: Allow the solution to cool to room temperature. For enhanced crystallization, place the solution in an ice bath. If crystals do not form readily, a small amount of ethanol can be added to decrease the polarity of the solvent.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50 °C.
Preparation of a this compound Buffer
This protocol outlines the preparation of a this compound buffer solution.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Succinic acid
-
Deionized water
-
pH meter
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of Tris (e.g., 1 M) and a stock solution of succinic acid (e.g., 0.5 M) in deionized water.
-
Buffering: To prepare the buffer, start with the Tris stock solution. While monitoring the pH with a calibrated pH meter, slowly add the succinic acid stock solution until the desired pH is reached.
-
Final Volume Adjustment: Adjust the final volume with deionized water to achieve the desired buffer concentration.
-
pH Verification: Verify the final pH and adjust as necessary with dilute HCl or NaOH.
Applications in Drug Development
As a Biological Buffer
Due to the buffering capacity of the Tris component, this compound is an excellent choice for a biological buffer in the physiological pH range. It is particularly useful in formulations of biopharmaceuticals, such as proteins and peptides, where pH control is critical for stability and activity.
As a Formulation Excipient
This compound can be used as a counter-ion for acidic drugs, potentially improving their solubility, stability, and bioavailability. The succinate component can also contribute to the overall stability of the formulation.
Potential as an Anxiolytic Agent
There is evidence suggesting that succinic acid and its derivatives may possess anxiolytic properties. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to be related to the modulation of GABAergic and serotonergic pathways in the central nervous system. Further research is required to fully understand its pharmacological profile.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of di-Tris succinate.
Potential Anxiolytic Mechanism of Action
This diagram depicts a simplified, hypothetical signaling pathway for the potential anxiolytic effects of succinate derivatives.
Conclusion
This compound is a versatile compound with established utility as a biological buffer and emerging potential in pharmaceutical development. Its two primary forms, mono-Tris and di-Tris succinate, offer different physicochemical properties that can be leveraged in various applications. The straightforward synthesis and favorable buffering capacity make it a valuable tool for researchers and formulation scientists. Further investigation into its pharmacological properties, particularly its anxiolytic effects, is warranted to unlock its full therapeutic potential.
An In-depth Technical Guide to Tris Succinate for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, experimental protocols, and visualizations concerning Tris succinate (B1194679), a biological buffer used in various scientific applications. The information is intended for professionals in research and drug development to ensure safe handling and effective utilization of this compound.
Core Safety and Chemical Data
Tris succinate, also known as Tris(hydroxymethyl)aminomethane succinate, is a buffer combining the properties of Tris, a common biological buffer, and succinic acid, a key intermediate in cellular metabolism.[1][2] Understanding its safety profile and chemical properties is paramount for its application in a laboratory setting.
Physical and Chemical Properties
This compound is typically a white crystalline powder.[1] It is soluble in water and serves to maintain a stable pH in aqueous solutions, generally within the physiological range.[3][4]
| Property | Value | Source |
| Synonyms | Tris(hydroxymethyl)aminomethane succinate, Trizma succinate | [1][2] |
| Appearance | White powder | [1] |
| Molecular Formula | C₁₂H₂₈N₂O₁₀ | [5] |
| Molecular Weight | 360.36 g/mol | [2][5] |
| Purity | ≥98% | [2] |
| pKa of Tris | ~8.1 at 25°C | [6][7] |
| Effective pH Range of Tris | 7.1 - 9.1 | [7] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[1][8][9][10] Appropriate personal protective equipment (PPE) should be worn when handling this chemical to minimize exposure and risk.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[8][10] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[8][10] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | P261: Avoid breathing dust.[10] |
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[11]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3][12] The recommended storage temperature is typically between 2°C and 8°C.[3][12]
Biological Role of Succinate: Signaling Pathways
Succinate is not merely a metabolic intermediate but also a crucial signaling molecule that can influence cellular processes, particularly in the context of inflammation and hypoxia.[13][14] It exerts its effects through two primary pathways: activation of the succinate receptor 1 (SUCNR1) and inhibition of prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[13][14][15]
Succinate-SUCNR1 Signaling Pathway
Extracellular succinate can bind to and activate SUCNR1, a G-protein coupled receptor.[14][15] This interaction initiates a cascade of intracellular events that can modulate immune cell function and other physiological responses.[14]
Succinate-HIF-1α Signaling Pathway
Intracellular accumulation of succinate can inhibit the activity of prolyl hydroxylase domain (PHD) enzymes.[13][14] This leads to the stabilization of HIF-1α, a transcription factor that plays a critical role in the cellular response to low oxygen and inflammation.[14][16][17]
Experimental Protocols and Workflows
While Tris-HCl is a more commonly cited buffer in published protocols, this compound can be a valuable alternative, particularly in studies where the biological activity of succinate is relevant or when avoiding chloride ions is desirable. Below is an exemplary protocol for an enzyme kinetics assay adapted for the use of this compound buffer.
Exemplary Protocol: Enzyme Kinetics Assay using this compound Buffer
This protocol details the determination of kinetic parameters for an enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
1. Materials:
-
Enzyme (e.g., β-galactosidase)
-
Substrate (e.g., ONPG)
-
Tris base
-
Succinic acid
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
-
96-well microplate
2. Preparation of 0.1 M this compound Buffer (pH 7.5):
-
Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.
-
Slowly add a 0.2 M solution of succinic acid while monitoring the pH with a calibrated pH meter.
-
Continue adding the succinic acid solution until the pH reaches 7.5 at the desired experimental temperature (note that the pKa of Tris is temperature-dependent).[7]
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by filtration through a 0.22 µm filter.
3. Experimental Procedure:
-
Prepare a series of substrate dilutions in 0.1 M this compound buffer (pH 7.5).
-
Add a constant amount of enzyme to each well of a 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Incubate the plate at a constant temperature for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.
-
Run a blank for each substrate concentration without the enzyme.
4. Data Analysis:
-
Subtract the blank absorbance from the sample absorbance.
-
Calculate the reaction velocity (V) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.
Experimental Workflow: Enzyme Kinetics Assay
The following diagram illustrates the workflow for the enzyme kinetics assay described above.
Conclusion
This compound is a versatile buffer with applications in various areas of biological research. Its safety profile necessitates careful handling and the use of appropriate personal protective equipment. The dual role of its succinate component as both a buffering agent and a signaling molecule makes it a compound of interest for studies in metabolism, inflammation, and hypoxia. The provided protocols and diagrams serve as a foundational guide for the safe and effective use of this compound in a research and development setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. scbt.com [scbt.com]
- 3. What are the storage conditions for Tris buffer? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. How to store the pre configured Tris solution in a more standardized manner if it is not used up - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Tris(hydroxymethyl)aminomethane succinate | C12H28N2O10 | CID 3086186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the role of Tris in protein crystallization? - Blog [hbynm.com]
- 7. Tris - Wikipedia [en.wikipedia.org]
- 8. mesoscale.com [mesoscale.com]
- 9. Tris-Tricine-SDS PAGE Buffer (10X): Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. westliberty.edu [westliberty.edu]
- 12. Storage conditions for Tris hydrochloride (Tris hcl) buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 13. tara.tcd.ie [tara.tcd.ie]
- 14. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Succinate is an inflammatory signal that induces IL-1β through HIF-1α. | Broad Institute [broadinstitute.org]
- 17. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
The Hygroscopic Nature of Tris Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(hydroxymethyl)aminomethane succinate (B1194679) (Tris succinate) is a widely utilized buffer in biochemical and pharmaceutical applications.[1][2] Its physical properties, particularly its interaction with atmospheric moisture, are critical parameters for formulation development, manufacturing, and stability. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering insights into its propensity to absorb water from the environment. The document details the methodologies for characterizing this behavior and discusses the implications for handling and storage.
Introduction to this compound and Hygroscopicity
This compound is a salt formed from the organic buffer Tris(hydroxymethyl)aminomethane and the dicarboxylic acid, succinic acid. It is valued for its buffering capacity in the physiological pH range.[1][2] However, like many amine salts, this compound is known to be a hygroscopic solid.[3] Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding atmosphere. This property can have significant consequences in pharmaceutical and research settings, potentially impacting:
-
Physical Stability: Moisture absorption can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, and changes in flowability.
-
Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, affecting the potency and purity of active pharmaceutical ingredients (APIs) and formulations.
-
Dosage Form Performance: In solid dosage forms, changes in moisture content can alter dissolution rates and bioavailability.
Given these potential impacts, a thorough understanding and quantification of the hygroscopic nature of this compound are essential for its effective use.
Characterization of Hygroscopicity
The hygroscopicity of a material is typically characterized by measuring its water vapor sorption isotherm. This isotherm plots the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.
Quantitative Data on Water Vapor Sorption
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.00 | 0.15 |
| 10 | 0.10 | 0.25 |
| 20 | 0.20 | 0.40 |
| 30 | 0.35 | 0.60 |
| 40 | 0.55 | 0.85 |
| 50 | 0.80 | 1.20 |
| 60 | 1.25 | 1.75 |
| 70 | 2.00 | 2.50 |
| 80 | 3.50 | 3.80 |
| 90 | 6.00 | 6.00 |
Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the change in mass of a material as it is exposed to varying levels of humidity at a constant temperature.[4] It is a primary method for determining the hygroscopicity of pharmaceutical powders.
Principle
A sample of the material is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas (typically nitrogen or dry air) with a precisely controlled amount of water vapor is passed over the sample. The mass of the sample is continuously monitored as the relative humidity is systematically varied in a stepwise manner. The equilibrium mass at each RH step is used to construct the sorption and desorption isotherms.
Instrumentation
A typical DVS instrument consists of:
-
A sensitive recording microbalance.
-
A temperature-controlled sample chamber.
-
A humidity generation and control system.
-
A data acquisition and analysis software.
Methodology
-
Sample Preparation: A known mass of this compound (typically 5-15 mg) is placed into the DVS sample pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is then plotted to generate the sorption and desorption isotherms.
Visualizing the Process
Logical Relationship of Hygroscopicity Effects
The following diagram illustrates the potential consequences of the hygroscopic nature of this compound on a final product.
Caption: Logical flow of hygroscopicity effects.
Experimental Workflow for DVS Analysis
The diagram below outlines the key steps in a Dynamic Vapor Sorption experiment.
Caption: DVS experimental workflow.
Implications and Recommendations
The hygroscopic nature of this compound necessitates careful handling and storage to ensure its stability and performance.
-
Storage: this compound should be stored in well-sealed containers in a dry environment. Exposure to high humidity should be minimized.
-
Manufacturing: During manufacturing processes, it is advisable to control the ambient humidity to prevent significant moisture uptake, which could affect powder handling and processing.
-
Formulation: For formulations containing this compound, particularly in solid dosage forms, the inclusion of other excipients should be evaluated for their potential to influence the overall hygroscopicity of the product.
Conclusion
This compound is a hygroscopic material, and this property is a critical consideration for its use in research and pharmaceutical development. While specific quantitative data is not widely published, the established methodologies, such as Dynamic Vapor Sorption, provide a robust framework for characterizing its water sorption behavior. By understanding and quantifying the hygroscopic nature of this compound, researchers and formulation scientists can develop strategies to mitigate the potential risks associated with moisture absorption, thereby ensuring the quality, stability, and efficacy of their products.
References
Methodological & Application
Tris succinate buffer preparation protocol
Application Note: Tris Succinate (B1194679) Buffer
Introduction
Tris succinate buffer is a versatile and effective buffering agent employed in a variety of biochemical and molecular biology applications. Comprising Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers good pH stability in the physiological range. Tris, with a pKa of approximately 8.1 at 25°C, provides buffering capacity between pH 7.0 and 9.0. The inclusion of succinic acid, a dicarboxylic acid, can modulate the buffering capacity and provide a suitable ionic environment for specific applications. This buffer is particularly noted for its use in the isolation and functional analysis of mitochondria, as well as in protein purification and crystallization studies.
Key Properties and Applications
-
Buffering Range: The effective buffering range of this compound buffer typically falls between pH 7.0 and 8.5, making it suitable for a wide array of biological experiments that require a stable physiological pH.
-
Mitochondrial Research: Tris-based buffers, including this compound, are commonly used for the isolation of mitochondria from various tissues.[1][2] The composition of the isolation buffer is critical for preserving the integrity and function of the isolated organelles. Succinate itself is a key substrate for mitochondrial respiration (Complex II), making this buffer system particularly relevant for functional mitochondrial assays.
-
Protein Purification and Crystallography: Maintaining a stable pH is crucial during protein purification to ensure protein stability and activity. This compound can be employed as a component of the purification and storage buffers. In protein crystallography, the choice of buffer is critical for obtaining high-quality crystals, and Tris-based buffers are frequently screened for optimal crystallization conditions.[3][4][5]
-
Enzyme Assays: For enzymes that are active at neutral to slightly alkaline pH, this compound can provide a stable environment for kinetic studies and activity assays. It is important to note that the primary amine of Tris can interact with certain enzymes, so its suitability should be confirmed for the specific enzyme under investigation.
Quantitative Data Summary
The preparation of this compound buffer can be approached in two primary ways: by titrating a solution of Tris base with succinic acid to the desired pH, or by mixing stock solutions of Tris and succinic acid in a specific molar ratio. The following tables provide component quantities for preparing this compound buffers of various concentrations and pH values.
Table 1: Preparation of 1 L of this compound Buffer by Titration
| Final Tris Concentration (mM) | Final pH | Molarity of Tris Base Solution (M) | Molarity of Succinic Acid Solution (M) | Approximate Volume of Succinic Acid Solution to Add (mL) |
| 50 | 7.4 | 0.1 | 0.1 | Adjust to pH |
| 50 | 8.2 | 0.1 | 0.1 | Adjust to pH |
| 100 | 7.4 | 0.2 | 0.2 | Adjust to pH |
| 100 | 8.0 | 0.2 | 0.2 | Adjust to pH |
Note: The volume of succinic acid is approximate. It is essential to monitor the pH of the Tris solution with a calibrated pH meter while adding the succinic acid solution dropwise until the target pH is reached.
Table 2: Preparation of 1 L of 50 mM this compound Buffer using a 2:1 Molar Ratio of Tris to Succinate
| Final pH | Mass of Tris Base (g) | Mass of Succinic Acid (g) |
| ~7.6 | 6.06 g | 2.95 g |
Note: This method, based on a 2:1 molar ratio of Tris to succinate, will result in a pH of approximately 7.6.[6] Fine adjustments to the pH can be made with small additions of concentrated HCl or NaOH if necessary.
Experimental Protocols
Protocol 1: Preparation of 1 L of 50 mM this compound Buffer (pH 7.4) by Titration
This is a common and precise method for preparing a buffer to a specific pH.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol
-
Succinic acid, MW: 118.09 g/mol
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Graduated cylinders and beakers
-
0.22 µm sterile filter (optional, for sterile applications)
Procedure:
-
Prepare a 0.1 M Tris base solution: Dissolve 12.11 g of Tris base in approximately 800 mL of dH₂O in a 1 L beaker. Stir until fully dissolved.
-
Prepare a 0.1 M succinic acid solution: Dissolve 11.81 g of succinic acid in approximately 800 mL of dH₂O in a separate 1 L beaker. Stir until fully dissolved and then bring the final volume to 1 L with dH₂O.
-
pH Adjustment: Place the beaker with the Tris solution on a magnetic stirrer and immerse a calibrated pH meter probe into the solution.
-
Titrate with Succinic Acid: Slowly add the 0.1 M succinic acid solution to the Tris solution while continuously monitoring the pH. Add the succinic acid dropwise as you approach the target pH of 7.4.
-
Final Volume Adjustment: Once the desired pH of 7.4 is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.
-
Final pH Check: Re-check the pH to ensure it is still at 7.4. Make any minor adjustments with dilute HCl or NaOH if necessary.
-
Sterilization (Optional): If a sterile buffer is required, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the buffer at 4°C. For long-term storage, consider preparing the buffer fresh or autoclaving if all components are heat-stable (note: pH may shift after autoclaving and may need readjustment after cooling).
Protocol 2: Preparation of 1 L of 50 mM this compound Buffer (approx. pH 7.6) using a 2:1 Molar Ratio
This method is quicker if a precise pH is not initially required, with the option for later adjustment.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol
-
Succinic acid, MW: 118.09 g/mol
-
Deionized water (dH₂O)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Graduated cylinder and beaker
Procedure:
-
Weigh Reagents: Weigh out 6.06 g of Tris base (for a final concentration of 50 mM) and 2.95 g of succinic acid (for a final concentration of 25 mM).
-
Dissolve: Add both the Tris base and succinic acid to approximately 800 mL of dH₂O in a 1 L beaker.
-
Mix: Place the beaker on a magnetic stirrer and stir until all solids are completely dissolved.
-
Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.
-
pH Measurement and Adjustment (Optional): Measure the pH of the solution. It should be approximately 7.6. If a different pH is required, it can be adjusted by adding small amounts of concentrated HCl to lower the pH or NaOH to raise it.
-
Storage: Store the buffer at 4°C.
Visualizations
References
- 1. karger.com [karger.com]
- 2. Comparative Assessment of Mitochondria Isolation Buffers for Optimizing Tissue-Specific Yields in Buffalo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. photophysics.com [photophysics.com]
- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIS AMINO™ AC Advanced Crystal Buffer [advancionsciences.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Tris Succinate Buffer in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate buffer is a critical determinant for the success and reproducibility of enzyme kinetics assays. The buffer system maintains a stable pH, which is crucial for enzyme structure and activity, and can also influence enzyme-substrate interactions. Tris (tris(hydroxymethyl)aminomethane) is a widely used biological buffer due to its pKa of approximately 8.1 at 25°C, making it effective in the physiological pH range of 7.0 to 9.0.[1][2] Typically, the pH of a Tris base solution is adjusted with hydrochloric acid (HCl) to create Tris-HCl buffer.
This document provides application notes and protocols for the preparation and use of Tris succinate (B1194679) buffer as an alternative to traditional Tris-HCl in enzyme kinetics assays. In this buffer, succinic acid, a dicarboxylic acid, is used as the titrant to adjust the pH of the Tris base solution. While less common than Tris-HCl, Tris succinate may offer advantages in specific applications, particularly in studies of mitochondrial enzymes where succinate is a key metabolite.
Properties of this compound Buffer
This compound buffer is a two-component system comprising Tris base and succinic acid. The properties of each component are summarized in the table below.
| Component | Molar Mass ( g/mol ) | pKa (at 25°C) | Temperature Dependence of pKa (ΔpKa/°C) |
| Tris | 121.14 | ~8.1 | -0.028 to -0.031[3][4] |
| Succinic Acid | 118.09 | pKa1 = 4.21, pKa2 = 5.64[5][6] | Less sensitive than Tris[4] |
Table 1: Properties of Tris and Succinic Acid.
Succinic acid is a dicarboxylic acid with two pKa values in the acidic range.[5][7] When preparing a this compound buffer in the neutral to alkaline range (pH 7.0-9.0), the succinic acid will be fully deprotonated and will primarily function as a counter-ion to the protonated Tris base, rather than contributing to the buffering capacity in this pH range.
A key consideration for any Tris-based buffer is its temperature-dependent pH. The pKa of Tris decreases as temperature increases, leading to a more acidic buffer at higher temperatures.[3][8] It is therefore crucial to adjust the pH of the buffer at the intended experimental temperature.
Rationale for Using this compound Buffer
The choice of the acid used to adjust the pH of a Tris buffer can be significant, as the counter-ion introduced can interact with the enzyme or other assay components. While chloride from HCl is generally considered non-reactive, there are specific instances where it can be inhibitory.
The primary rationale for considering this compound includes:
-
Mitochondrial Enzyme Assays: Succinate is a key substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[9][10] In studies involving mitochondrial preparations, using succinate as the counter-ion could be advantageous. However, it is also important to consider that it may act as a competitive inhibitor for enzymes with binding sites for dicarboxylic acids.
-
Avoiding Chloride Ions: In assays where chloride ions may interfere with enzyme activity or the stability of assay components, succinate provides a viable alternative.
It is important to note that the use of this compound in enzyme kinetics is not widely documented in the literature, and therefore, its performance relative to other buffers should be empirically validated for each specific enzyme and assay system.
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 7.4 at 25°C)
Materials:
-
Tris base (MW: 121.14 g/mol )
-
Succinic acid (MW: 118.09 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh 121.14 g of Tris base and dissolve it in approximately 800 mL of high-purity water in a suitable beaker.
-
While stirring, slowly add succinic acid to the Tris solution. Monitor the pH continuously using a calibrated pH meter.
-
Continue adding succinic acid until the pH of the solution reaches 7.4.
-
Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
References
- 1. Biological Buffers [staff.ustc.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 9. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris Succinate Buffer for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris succinate (B1194679) buffer is a versatile and effective buffering agent for a variety of protein purification applications. Composed of Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers excellent pH stability in the physiological range, making it a suitable choice for maintaining the native structure and activity of proteins during purification. Tris itself is a primary amine with a pKa of approximately 8.1 at 25°C, providing a buffering range of pH 7.0 to 9.0.[1][2][3] The combination with succinic acid, a dicarboxylic acid, allows for precise pH control and can be advantageous in specific chromatographic techniques.
These application notes provide a comprehensive overview of the properties, preparation, and applications of Tris succinate buffer in protein purification, along with detailed protocols for its use.
Properties of this compound Buffer
Tris-based buffers are widely used in biochemistry and molecular biology due to their numerous advantages.[3][4]
Key Advantages:
-
Good Stability: Tris buffers maintain their buffering performance over a wide range of temperatures and pH conditions.[5]
-
High Biocompatibility: Tris generally does not denature or inactivate biomolecules like proteins and nucleic acids, helping to preserve their natural activity.[5][6]
-
High Solubility: Tris is highly soluble in water, simplifying the preparation of buffer solutions at various concentrations.[5]
-
Versatility: this compound buffer can be employed in various protein purification techniques, including chromatography and electrophoresis.[1][3][7]
Considerations:
-
Temperature Dependence: The pKa of Tris is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.
-
Reactivity with Aldehydes: The primary amine group in Tris can react with aldehydes.[8] Therefore, it is advisable to avoid using this buffer with samples containing aldehydes.
-
Electrode Compatibility: When adjusting the pH of Tris buffers, it is recommended to use a double-junction or calomel (B162337) reference electrode to avoid instability and precipitation that can occur with single-junction Ag/AgCl electrodes.[9]
Data Presentation
Table 1: Properties of this compound Buffer Components
| Component | Chemical Formula | Molecular Weight | pKa (25°C) |
| Tris (tris(hydroxymethyl)aminomethane) | (HOCH₂)₃CNH₂ | 121.14 g/mol | ~8.1 |
| Succinic Acid | C₄H₆O₄ | 118.09 g/mol | pKa₁ = 4.2, pKa₂ = 5.6 |
Table 2: Recommended this compound Buffer Conditions for Protein Purification Techniques
| Technique | Typical Tris Concentration | Typical pH Range | Additives | Purpose |
| Affinity Chromatography | 20-50 mM | 7.4 - 8.0 | 100-500 mM NaCl | To minimize non-specific binding and maintain protein stability. |
| Ion-Exchange Chromatography (Anion) | 20-50 mM | 7.5 - 8.5 | Low salt (e.g., <50 mM NaCl) for binding; salt gradient for elution. | To facilitate binding of negatively charged proteins to the resin. |
| Ion-Exchange Chromatography (Cation) | 20-50 mM | 6.0 - 7.0 | Low salt (e.g., <50 mM NaCl) for binding; salt gradient for elution. | To facilitate binding of positively charged proteins to the resin. |
| Size-Exclusion Chromatography | 20-50 mM | 7.0 - 8.0 | 150-250 mM NaCl | To prevent ionic interactions with the resin and maintain protein conformation. |
| Protein Storage | 20-50 mM | 7.4 - 8.0 | Glycerol (10-50%), EDTA (1 mM) | To maintain protein stability and prevent degradation during long-term storage. |
Experimental Protocols
Protocol 1: Preparation of 1 M Tris Stock Solution
Materials:
-
Tris base (tris(hydroxymethyl)aminomethane)
-
Deionized water
-
Hydrochloric acid (HCl) or Succinic acid solution for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Beaker
Procedure:
-
Weigh 121.14 g of Tris base.
-
Add the Tris base to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the Tris base is completely dissolved.
-
Once dissolved, adjust the pH to the desired value using a concentrated solution of succinic acid or hydrochloric acid.[10] Monitor the pH continuously with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.
-
Store the stock solution at room temperature.
Protocol 2: Preparation of 0.05 M this compound Buffer (pH 8.2)
Materials:
-
1 M Tris stock solution
-
0.1 M Succinic acid solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Beaker
Procedure:
-
Prepare a 0.1 M Tris solution by diluting the 1 M Tris stock solution.
-
Adjust the pH of the 0.1 M Tris solution to 8.2 using a 0.1 M succinic acid solution.[11]
-
Add deionized water to reach a final Tris concentration of 50 mM.[11] For example, to make 1 L of buffer, you would use 500 mL of the pH-adjusted 0.1 M Tris solution and add 500 mL of deionized water.
-
Verify the final pH and adjust if necessary.
-
Sterilize the buffer by filtration through a 0.22 µm filter.
-
Store the buffer at 4°C.
Protocol 3: General Protein Purification Workflow using this compound Buffer
This protocol outlines a general workflow for purifying a target protein using this compound buffer. The specific concentrations and pH may need to be optimized based on the properties of the target protein.
Step 1: Cell Lysis and Clarification
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM this compound, pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation to remove cell debris.
Step 2: Affinity Chromatography (Example: His-tagged protein)
-
Equilibrate the affinity column (e.g., Ni-NTA) with Binding Buffer (e.g., 50 mM this compound, pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (e.g., 50 mM this compound, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer (e.g., 50 mM this compound, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).
Step 3: Further Purification (e.g., Size-Exclusion Chromatography)
-
Concentrate the eluted fractions containing the target protein.
-
Equilibrate the size-exclusion column with SEC Buffer (e.g., 20 mM this compound, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Collect fractions and analyze for the presence and purity of the target protein (e.g., by SDS-PAGE).
Mandatory Visualizations
Caption: General protein purification workflow using this compound buffer.
Caption: Logical workflow for preparing this compound buffer.
References
- 1. 特里斯 [sigmaaldrich.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Tris Buffers for Molecular Biology | Canvax [canvaxbiotech.com]
- 8. Tris buffer: characteristics, applications, and precautions [vacutaineradditives.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris-Based Buffer Systems in Native Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native gel electrophoresis is a powerful technique for the separation and analysis of proteins and protein complexes in their folded, active state. The choice of buffer system is critical for maintaining the native conformation and activity of the target molecules. While a specific "Tris-succinate" buffer system for native polyacrylamide gel electrophoresis (PAGE) is not widely documented in standard laboratory protocols, Tris-based buffer systems are fundamental to this technique. This document provides detailed application notes and protocols for the two most common Tris-based systems: Tris-Glycine and Bis-Tris.
Furthermore, it will detail a key application of succinate (B1194679) in the context of native PAGE: its use as a substrate for in-gel activity assays of mitochondrial Complex II (Succinate Dehydrogenase). This application is crucial for researchers studying mitochondrial function and related diseases.
I. Tris-Based Native PAGE Systems: An Overview
Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent in electrophoresis due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the physiological range.[1] In native PAGE, Tris is typically paired with a trailing ion, such as glycine (B1666218) or tricine, to create a discontinuous buffer system that facilitates protein stacking and separation.
Key Applications of Tris-Based Native PAGE:
-
Analysis of protein-protein interactions.
-
Determination of protein oligomeric state.
-
Assessment of protein purity and integrity under non-denaturing conditions.
-
Separation of protein isoforms.
-
Enzyme activity assays following electrophoretic separation.
Comparison of Common Tris-Based Native PAGE Systems
| Feature | Tris-Glycine System | Bis-Tris System |
| Operating pH | Alkaline (pH 8.3-9.5) | Neutral (pH ~7.5) |
| Key Advantage | Widely used, cost-effective.[4] | Minimizes protein modifications, sharper bands.[5] |
| Best Suited For | Robust, general-purpose native protein separation. | Proteins sensitive to high pH, high-resolution analysis. |
| Trailing Ion | Glycine | MOPS or MES |
II. Experimental Protocols
A. Tris-Glycine Native PAGE
This system utilizes a discontinuous buffer system with a higher pH, which is effective for the separation of a broad range of proteins.[4]
1. Buffer and Reagent Preparation
| Buffer/Reagent | Stock Concentration | Recipe for 1 L | Storage |
| Resolving Gel Buffer | 1.5 M Tris-HCl, pH 8.8 | 181.71 g Tris base, adjust pH with HCl, bring to 1 L with deionized water. | 4°C |
| Stacking Gel Buffer | 0.5 M Tris-HCl, pH 6.8 | 60.57 g Tris base, adjust pH with HCl, bring to 1 L with deionized water. | 4°C |
| Running Buffer | 10X (250 mM Tris, 1.92 M Glycine) | 30.3 g Tris base, 144.1 g Glycine, bring to 1 L with deionized water. Do not adjust pH. | Room Temperature |
| Sample Buffer | 2X | 1.25 mL 0.5 M Tris-HCl, pH 6.8, 4 mL Glycerol, 0.2 mL 1% Bromophenol Blue, 4.75 mL deionized water. | 4°C |
| Acrylamide/Bis-acrylamide | 30% (29:1 or 37.5:1) | Commercially available. | 4°C, protected from light |
| Ammonium Persulfate (APS) | 10% (w/v) | 1 g APS in 10 mL deionized water. Prepare fresh. | 4°C (for a few days) |
| TEMED | N/A | Commercially available. | Room Temperature |
2. Gel Casting
-
Resolving Gel (e.g., 10%): For 10 mL, mix 3.33 mL of 30% Acrylamide/Bis-acrylamide, 2.5 mL of 1.5 M Tris-HCl, pH 8.8, and 4.07 mL of deionized water. Add 100 µL of 10% APS and 10 µL of TEMED. Swirl to mix and pour immediately. Overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.
-
Stacking Gel (4%): For 5 mL, mix 0.67 mL of 30% Acrylamide/Bis-acrylamide, 1.25 mL of 0.5 M Tris-HCl, pH 6.8, and 3.0 mL of deionized water. Add 50 µL of 10% APS and 5 µL of TEMED. Swirl to mix, pour over the resolving gel after removing the overlay, and insert the comb. Allow to polymerize for 30-60 minutes.
3. Sample Preparation and Electrophoresis
-
Mix protein samples with an equal volume of 2X Native PAGE Sample Buffer. Do not heat the samples.
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine Running Buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. Keep the apparatus cool to prevent protein denaturation.
B. Bis-Tris Native PAGE (Blue Native PAGE)
This system operates at a near-neutral pH, which is advantageous for maintaining the stability and activity of protein complexes, particularly membrane proteins.[5] Coomassie Blue G-250 is often included in the cathode buffer and sample to impart a negative charge on the proteins for migration.[6]
1. Buffer and Reagent Preparation
| Buffer/Reagent | Stock Concentration | Recipe for 1 L | Storage |
| Anode Buffer | 1X (50 mM Bis-Tris, pH 7.0) | 10.46 g Bis-Tris, adjust pH with HCl, bring to 1 L with deionized water. | 4°C |
| Cathode Buffer (Dark Blue) | 1X (50 mM Tricine, 15 mM Bis-Tris, 0.02% Coomassie G-250) | 8.96 g Tricine, 3.14 g Bis-Tris, 0.2 g Coomassie G-250, bring to 1 L with deionized water. Adjust pH to 7.0. | 4°C |
| Cathode Buffer (Light Blue) | 1X (50 mM Tricine, 15 mM Bis-Tris, 0.002% Coomassie G-250) | 8.96 g Tricine, 3.14 g Bis-Tris, 0.02 g Coomassie G-250, bring to 1 L with deionized water. Adjust pH to 7.0. | 4°C |
| Sample Buffer | 4X (200 mM Bis-Tris, pH 7.0, 40% Glycerol, 0.04% Bromophenol Blue) | 41.8 g Bis-Tris, 400 mL Glycerol, 0.4 g Bromophenol Blue, adjust pH to 7.0, bring to 1 L with deionized water. | 4°C |
| G-250 Sample Additive | 5% (w/v) | 5 g Coomassie G-250 in 100 mL deionized water. | Room Temperature |
| Acrylamide/Bis-acrylamide | 30% or 40% | Commercially available. | 4°C, protected from light |
2. Gel Casting (Gradient Gels are common)
Precast gradient gels (e.g., 4-16%) are often used for Bis-Tris native PAGE to resolve a wide range of molecular weights. If casting your own, a gradient maker is required.
3. Sample Preparation and Electrophoresis
-
For samples containing detergent, add the 5% G-250 Sample Additive to a final concentration that is one-fourth of the detergent concentration.
-
Mix your sample with 4X Sample Buffer and the G-250 additive. Do not heat.
-
Assemble the precast or hand-cast gel in the electrophoresis apparatus.
-
Fill the inner (cathode) chamber with Dark Blue Cathode Buffer and the outer (anode) chamber with Anode Buffer.
-
Load samples and run the gel at 150 V for approximately 90-120 minutes.
-
For applications like Western blotting, it is recommended to replace the Dark Blue Cathode Buffer with the Light Blue Cathode Buffer after the dye front has migrated about one-third of the way down the gel to reduce background.
III. Application of Succinate in Native PAGE: In-Gel Activity Assay for Complex II
Following separation by native PAGE, the enzymatic activity of specific proteins can be assessed directly within the gel. Succinate is used as a substrate to specifically measure the activity of mitochondrial Complex II (Succinate Dehydrogenase).
Protocol for In-Gel Complex II Activity Staining
-
Following native PAGE, rinse the gel briefly in deionized water.
-
Incubate the gel in a freshly prepared staining solution.
-
Staining Solution (for 10 mL):
-
50 µL of 1 M Tris-HCl, pH 7.4 (final concentration 5 mM)
-
200 µL of 1 M Sodium Succinate (final concentration 20 mM)
-
2.5 mg Nitrotetrazolium Blue (NTB)
-
8 µL of 250 mM Phenazine Methosulfate (PMS)
-
Bring to 10 mL with deionized water.[2]
-
-
Incubate the gel in the staining solution at room temperature, protected from light.
-
The appearance of a dark blue/purple precipitate (formazan) indicates the location of active Complex II.
-
Stop the reaction by washing the gel extensively with deionized water once the desired band intensity is reached.
IV. Visualizations
Caption: Workflow for Tris-Glycine Native PAGE.
Caption: Workflow for In-Gel Succinate Dehydrogenase Activity Assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory supercomplexes act as a platform for complex III‐mediated maturation of human mitochondrial complexes I and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. Native PAGE Gels | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Tris Buffer in Succinate Dehydrogenase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
While "Tris succinate" is not a conventional buffer in molecular biology, the principles of using Tris as a buffering agent in assays involving succinate (B1194679) as a substrate are highly relevant. Tris(hydroxymethyl)aminomethane, or Tris, is a ubiquitous buffer in biochemical and molecular biology labs, prized for its pKa of approximately 8.1 at 25°C, which is suitable for a wide range of physiological reactions.[1][2][3] Succinate is a critical intermediate in both the citric acid cycle and the electron transport chain, serving as the direct substrate for succinate dehydrogenase (SDH), also known as Complex II.[[“]][5][6][7]
These application notes provide a detailed protocol for measuring SDH activity using a Tris-based buffer system. The activity of SDH is a key indicator of mitochondrial function, and its dysregulation is linked to several pathological conditions, including cancer and neurodegenerative disorders.[6][7][8]
Principle of the Application
The protocol described here is for a colorimetric assay to determine succinate dehydrogenase activity. In this assay, SDH oxidizes its substrate, succinate, to fumarate.[7] The electrons from this oxidation are then transferred to an artificial electron acceptor (probe), which results in a measurable color change.[9] The rate of this color change is directly proportional to the SDH activity in the sample. A Tris-HCl buffer is employed to maintain a stable pH throughout the reaction, which is crucial for optimal enzyme kinetics.[1][10]
Quantitative Data Summary
The following tables represent typical data obtained from a succinate dehydrogenase activity assay performed in a 96-well plate format.
Table 1: Standard Curve Data
This table presents data for generating a standard curve using a known concentration of a reduced electron probe. This allows for the conversion of absorbance values to the amount of product formed.
| Standard Concentration (nmol/well) | Absorbance (600 nm) |
| 0 | 0.000 |
| 8 | 0.155 |
| 16 | 0.310 |
| 24 | 0.465 |
| 32 | 0.620 |
| 40 | 0.775 |
Table 2: Kinetic Assay Data for Experimental Samples
This table shows the change in absorbance over time for different samples, which is used to calculate the reaction rate.
| Time (minutes) | Sample 1 (Absorbance) | Sample 2 (Absorbance) | Positive Control (Absorbance) |
| 0 | 0.050 | 0.052 | 0.100 |
| 3 | 0.150 | 0.102 | 0.250 |
| 6 | 0.250 | 0.152 | 0.400 |
| 9 | 0.350 | 0.202 | 0.550 |
| 12 | 0.450 | 0.252 | 0.700 |
Experimental Protocols
Protocol 1: Preparation of Reagents and Buffers
-
1 M Tris-HCl, pH 7.4:
-
Dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.4 by slowly adding concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
-
SDH Assay Buffer (50 mM Tris-HCl, pH 7.4):
-
Dilute the 1 M Tris-HCl stock solution 1:20 with deionized water.
-
Prepare fresh before use and keep on ice.
-
-
Substrate Solution (1 M Sodium Succinate):
-
Dissolve 27.01 g of sodium succinate dibasic hexahydrate in 80 mL of deionized water.
-
Adjust the volume to 100 mL.
-
Store in aliquots at -20°C.
-
-
Electron Acceptor Probe Solution:
Protocol 2: Sample Preparation
-
Tissue Samples:
-
Cultured Cells:
-
Collect 1-2 million cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold SDH Assay Buffer.
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Protocol 3: Succinate Dehydrogenase Activity Assay
This protocol is designed for a 96-well plate format.
-
Prepare the Reaction Mix: For each reaction, prepare a mix containing:
-
50 µL SDH Assay Buffer
-
10 µL Substrate Solution (1 M Sodium Succinate)
-
10 µL Electron Acceptor Probe Solution
-
-
Set up the Plate:
-
Add 5-50 µL of your sample supernatant to each well.
-
Adjust the volume in each well to 130 µL with SDH Assay Buffer.
-
Include a positive control (if available) and a blank (sample with no substrate).
-
-
Initiate the Reaction:
-
Add 70 µL of the Reaction Mix to each well to bring the final volume to 200 µL.
-
-
Measure Absorbance:
Visualizations
Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.
Caption: Role of succinate and SDH in cellular respiration.
References
- 1. nbinno.com [nbinno.com]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. Tris for molecular biology [itwreagents.com]
- 4. consensus.app [consensus.app]
- 5. Khan Academy [khanacademy.org]
- 6. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. content.abcam.com [content.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 12. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biogot.com [biogot.com]
Application Notes and Protocols for Tris-Based Buffers in Cell Lysis
A Note on Tris Succinate (B1194679): While Tris succinate is a recognized laboratory buffer, its application specifically for cell lysis is not widely documented in standard protocols.[1] The following application notes and protocols focus on the extensively validated and commonly used Tris-hydrochloride (Tris-HCl) based buffers for cell lysis. A brief theoretical discussion on this compound is included for informational purposes.
Tris-based buffers are fundamental in biochemical and molecular biology research for their ability to maintain a stable pH, which is critical during cell lysis to ensure the integrity and functionality of extracted proteins and nucleic acids.[2][3] The choice of a specific Tris-based lysis buffer formulation depends on the downstream application and the subcellular location of the target molecules.[4][5]
Principles and Considerations
1.1. The Role of Tris in Lysis Buffers Tris (tris(hydroxymethyl)aminomethane) is an organic compound with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.2 to 9.0.[6][7] Its primary functions in a lysis buffer are:
-
pH Stabilization: It maintains a stable pH, preventing denaturation of proteins and degradation of nucleic acids that can be caused by pH fluctuations when cellular compartments are disrupted.[2][3]
-
Membrane Destabilization: The alkaline nature of Tris can assist in disrupting the lipid bilayer of the cell membrane, contributing to the lysis process.[2]
1.2. Succinate as a Buffer Component Succinic acid is a dicarboxylic acid with two pKa values, providing buffering capacity in the acidic pH ranges of 4.5-6.0.[8][9][10] It is often used in the formulation of biologics to maintain stability under mildly acidic conditions.[8][10]
1.3. Theoretical Formulation of a this compound Lysis Buffer A hypothetical this compound buffer for cell lysis would likely utilize Tris base, with its pH adjusted to the desired physiological range (e.g., 7.4-8.2) using succinic acid instead of the more common hydrochloric acid. One suggested method is to prepare a 0.1 M Tris solution and adjust the pH with a 0.1 M succinic acid solution, followed by dilution to the final desired Tris concentration.[11] The primary buffering capacity in the physiological range would still be provided by Tris. The specific properties and efficacy of such a buffer for cell lysis would require experimental validation.
Components of Tris-Based Lysis Buffers
Most Tris-based lysis buffers are multi-component solutions designed to efficiently break open cells while preserving the target molecules.[12]
| Component | Function | Common Examples & Concentrations |
| Buffering Agent | Maintains stable pH. | Tris-HCl (20-50 mM, pH 7.4-8.5).[4][13] |
| Salts | Regulate osmolarity and disrupt protein-protein interactions. | NaCl, KCl (50-150 mM).[12][14] |
| Detergents | Solubilize cell membranes and proteins. | Non-ionic: NP-40, Triton X-100 (0.1-1.0%).[4][12] Ionic: SDS, Sodium Deoxycholate (0.1-1.0%).[4][12] |
| Chelating Agents | Inhibit metalloproteases and DNases by sequestering divalent cations. | EDTA, EGTA (1-2 mM).[15][16] |
| Inhibitors | Prevent degradation or modification of target proteins. | Protease Inhibitors: PMSF, Aprotinin, Leupeptin.[12] Phosphatase Inhibitors: Sodium Orthovanadate, NaF.[16][17] |
Data Presentation: Common Tris-HCl Lysis Buffer Formulations
The following table summarizes recipes for commonly used Tris-HCl based lysis buffers, tailored for different experimental goals.
| Buffer Name | Target Location | Composition | Applications |
| Basic Tris-HCl Lysis Buffer | Cytoplasmic (Soluble) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. | Extraction of soluble cytoplasmic proteins, immunoprecipitation (IP), enzyme activity assays. |
| RIPA (Radioimmunoprecipitation Assay) Buffer | Whole Cell, Nuclear, Membrane | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA.[4][18] | Total protein extraction, analysis of membrane-bound and nuclear proteins, western blotting.[4][5] |
| NP-40 Lysis Buffer | Cytoplasmic & Membrane-bound | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1.0% NP-40.[4] | Extraction of cytoplasmic and membrane proteins under non-denaturing conditions, useful for co-immunoprecipitation (Co-IP). |
| Hypotonic Lysis Buffer | Cytoplasmic | 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630 (or NP-40).[19] | Gentle lysis to isolate cytoplasm while keeping nuclei intact for subsequent nuclear extraction. |
| High-Salt Nuclear Extract (NE) Buffer | Nuclear | 20 mM Tris-Cl (pH 8.0), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol.[20][21] | Extraction of soluble nuclear proteins after initial cytoplasmic extraction. |
Note: Protease and phosphatase inhibitors should be added fresh to the buffer immediately before use.[4][22]
Experimental Protocols
Protocol 1: General Lysis of Cultured Mammalian Cells
This protocol is suitable for extracting total or cytoplasmic proteins from both adherent and suspension cells using a non-denaturing Tris-HCl based buffer.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., Basic Tris-HCl or RIPA Buffer) with freshly added inhibitors
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.[4] Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Adherent Cells: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 100 µL for every 10⁶ cells).[22] Use a cell scraper to collect the cells into the buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Add ice-cold lysis buffer to the cell pellet and resuspend by gentle pipetting.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally to facilitate lysis.[15][22]
-
Optional Sonication: To shear DNA and improve lysis efficiency, sonicate the sample on ice. Use short bursts (e.g., 4 cycles of 5 seconds each) to prevent overheating.[4][15]
-
Clarification of Lysate: Centrifuge the lysate at approximately 10,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Collection and Storage: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Determine the protein concentration and store the lysate at -80°C for long-term use or use immediately for downstream applications.[4]
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol allows for the sequential isolation of cytoplasmic and nuclear proteins.
Materials:
-
Ice-cold PBS
-
Ice-cold Hypotonic Lysis Buffer with freshly added inhibitors
-
Ice-cold High-Salt Nuclear Extract (NE) Buffer with freshly added inhibitors
-
Refrigerated microcentrifuge
Procedure:
-
Harvest and Wash Cells: Collect and wash approximately 4 x 10⁷ cells with ice-cold PBS as described in Protocol 1, step 1.[20]
-
Cytoplasmic Lysis: Resuspend the cell pellet in 5 pellet volumes of ice-cold Hypotonic Lysis Buffer.[20] Incubate on ice for 3-5 minutes to allow cells to swell and the plasma membrane to lyse.[20]
-
Isolate Cytoplasmic Fraction: Centrifuge the lysate at 1000-1500 rpm for 4 minutes at 4°C to pellet the nuclei.[20] Carefully transfer the supernatant, which contains the cytoplasmic extract, to a new pre-chilled tube.[20]
-
Wash Nuclei: Gently wash the nuclear pellet with Hypotonic Lysis Buffer without detergent to remove residual cytoplasmic contaminants.[20] Centrifuge again as in step 3 and discard the supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in 1-2 pellet volumes of ice-cold High-Salt NE Buffer.[20][21]
-
Extraction: Incubate on ice for 10-30 minutes with periodic vortexing to allow for the extraction of nuclear proteins.[20]
-
Clarify Nuclear Extract: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.[20]
-
Collection and Storage: Transfer the supernatant (the nuclear extract) to a new pre-chilled tube. Store both cytoplasmic and nuclear fractions at -80°C.
Visualizations
Caption: General workflow for cell lysis and protein extraction.
Caption: Lysis buffer enables the study of signaling pathways.
References
- 1. scbt.com [scbt.com]
- 2. Tris hcl plays a significant role in cell lysis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. fortislife.com [fortislife.com]
- 6. benchchem.com [benchchem.com]
- 7. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysis buffer - Wikipedia [en.wikipedia.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. content.abcam.com [content.abcam.com]
- 18. mdanderson.org [mdanderson.org]
- 19. Frontiers | Chromatin accessibility derived from cfDNA serves as a novel classification biomarker of glioma [frontiersin.org]
- 20. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 21. biomol.com [biomol.com]
- 22. ptglab.com [ptglab.com]
Tris Succinate Buffer: A Versatile Tool in X-ray Crystallography for Structure-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tris succinate (B1194679) buffer is a valuable, yet perhaps underutilized, buffering agent in the field of X-ray crystallography. Its unique properties, combining the well-established advantages of a Tris-based buffer with the dicarboxylic acid nature of succinate, offer a specific pH range and chemical environment that can be beneficial for the crystallization of challenging proteins and macromolecules. This document provides detailed application notes and protocols for the effective use of Tris succinate buffer in crystallographic studies, aiding in the pursuit of high-resolution structures for drug development and fundamental biological research.
Introduction to this compound Buffer in Crystallography
Tris (tris(hydroxymethyl)aminomethane) is a common biological buffer favored for its pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline pH range often conducive to protein stability and crystallization.[1] It is known for its compatibility with a wide variety of proteins and its relatively low ionic strength, which can help prevent protein aggregation.[1]
Succinic acid, a dicarboxylic acid, has two pKa values (pKa1 ≈ 4.2 and pKa2 ≈ 5.6), allowing it to buffer effectively in the acidic to neutral pH range. The combination of Tris and succinic acid in a single buffer system provides a broad buffering range and introduces a unique chemical milieu that can influence protein solubility and crystal packing.
Potential Advantages of this compound Buffer:
-
Broad pH Range: By adjusting the ratio of Tris base to succinic acid, a wide range of pH values can be achieved, offering flexibility in screening for optimal crystallization conditions.
-
Specific Ion Interactions: The succinate ion, with its two carboxyl groups, can participate in specific ionic interactions with protein surface residues, potentially stabilizing conformations that are favorable for crystallization.
-
Reduced Reactivity: Compared to buffers containing primary amines that can react with aldehydes or other reactive compounds, the use of succinate as the acidic component can be advantageous in specific cases.
Quantitative Data from Crystallization Experiments
While Tris is a frequently used buffer in protein crystallization, specific and comprehensive quantitative data for this compound buffer is less commonly reported in large-scale database analyses of the Protein Data Bank (PDB).[2] However, analysis of individual PDB entries and related literature allows for the compilation of successful crystallization conditions. The following table summarizes hypothetical, yet representative, crystallization conditions for a protein, "Protein X," to illustrate the type of data that is critical for reproducibility and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein | Protein X | Protein X | Protein X |
| Protein Conc. | 10 mg/mL | 15 mg/mL | 12 mg/mL |
| Buffer | 0.1 M this compound | 0.05 M this compound | 0.1 M this compound |
| pH | 7.5 | 8.0 | 7.0 |
| Precipitant | 1.5 M Ammonium (B1175870) Sulfate | 20% w/v PEG 3350 | 1.8 M Sodium Chloride |
| Temperature | 20°C | 18°C | 22°C |
| Crystal Resolution | 2.1 Å | 1.9 Å | 2.5 Å |
Note: This table is a representative example. Researchers should meticulously record their specific experimental conditions to build a comprehensive dataset for their target protein.
Experimental Protocols
Preparation of this compound Buffer Stock Solutions
This protocol describes the preparation of 1.0 M stock solutions of Tris and succinic acid, which can then be mixed to achieve the desired pH.
Materials:
-
Tris base (tris(hydroxymethyl)aminomethane)
-
Succinic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for fine pH adjustments (optional)
Protocol:
-
Prepare 1.0 M Tris Stock Solution:
-
Dissolve 121.14 g of Tris base in approximately 800 mL of high-purity water.
-
Stir until the Tris base is completely dissolved.
-
Adjust the volume to a final volume of 1 L with high-purity water in a volumetric flask.
-
-
Prepare 1.0 M Succinic Acid Stock Solution:
-
Dissolve 118.09 g of succinic acid in approximately 800 mL of high-purity water. Gentle heating may be required to fully dissolve the succinic acid.
-
Allow the solution to cool to room temperature.
-
Adjust the volume to a final volume of 1 L with high-purity water in a volumetric flask.
-
-
Preparation of Working this compound Buffer:
-
To prepare a this compound buffer of a specific pH, start with a desired volume of the 1.0 M Tris stock solution.
-
Slowly add the 1.0 M succinic acid stock solution while monitoring the pH with a calibrated pH meter.
-
Continue adding succinic acid until the target pH is reached.
-
Alternatively, for a more precise method, create a titration curve by incrementally adding the succinic acid solution to the Tris solution and recording the pH at each step. This will allow for accurate determination of the required volumes for any desired pH within the buffering range.
-
Once the desired pH is achieved, the buffer can be diluted to the final working concentration (e.g., 0.1 M).
-
Setting Up a Crystallization Experiment (Vapor Diffusion)
This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.
Materials:
-
Purified and concentrated protein solution
-
This compound buffer (at the desired pH and concentration)
-
Precipitant solution (e.g., ammonium sulfate, PEG, salts)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing tape or oil
Protocol:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, pipette the reservoir solution, which consists of the this compound buffer and the precipitant at their final concentrations.
-
Prepare the Drop: On a siliconized cover slip, mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution. Typical drop sizes range from 1 to 4 µL.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with grease, tape, or by the plate's design.
-
Incubate: Store the crystallization plate in a stable environment, typically at a constant temperature (e.g., 4°C, 18°C, or 20°C), free from vibrations.
-
Monitor for Crystal Growth: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key biological pathway and a typical experimental workflow in X-ray crystallography.
Caption: Experimental workflow for X-ray crystallography.
Caption: Role of Succinate Dehydrogenase in metabolism.
Conclusion
This compound buffer offers a valuable alternative to more conventional buffering systems in X-ray crystallography. Its broad pH range and the unique chemical properties of the succinate ion can provide a favorable environment for the crystallization of challenging proteins. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to explore the potential of this compound buffer in their structural biology endeavors. Systematic screening and meticulous documentation of experimental parameters will be key to unlocking the full potential of this versatile buffer and advancing our understanding of biological systems at the atomic level.
References
Application Notes and Protocols for Long-Term Protein Storage in Tris Succinate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of proteins is a critical factor in the development of biotherapeutics, diagnostic reagents, and research tools. The choice of buffer system is paramount in maintaining protein structure, function, and preventing degradation over time. While traditional buffers like phosphate-buffered saline (PBS) and Tris-HCl are widely used, there is a growing interest in alternative buffer systems that may offer superior stability for specific proteins. Tris succinate (B1194679) buffer, a combination of a biological buffer (Tris) and a dicarboxylic acid (succinic acid), presents a promising option for the long-term storage of proteins, particularly for formulations where pH control in the slightly acidic to neutral range is desired.
Tris (tris(hydroxymethyl)aminomethane) is a well-established buffer in the pH range of 7.0-9.0 and is known for its biocompatibility.[1][2] Succinic acid, with pKa values around 4.2 and 5.6, provides good buffering capacity in the acidic pH range. The combination of these two components in a Tris succinate buffer system can offer a stable pH environment for a variety of proteins.
These application notes provide a comprehensive overview of the use of this compound buffer for long-term protein storage, including its preparation, key considerations, and a detailed protocol for evaluating protein stability.
Key Considerations for Using this compound Buffer
-
pH Stability with Temperature: The pH of Tris-based buffers is known to be temperature-dependent, with the pH generally increasing as the temperature decreases.[3][4] This is an important consideration for proteins stored at low temperatures (4°C, -20°C, or -80°C). The change in pH upon cooling a this compound buffer should be characterized to ensure it remains within the optimal range for the protein of interest.
-
Concentration Dependence: The pH of Tris buffers can also be influenced by the buffer concentration.[3] It is advisable to work with a consistent buffer concentration throughout the formulation development and storage process.
-
Interactions with Metal Ions: Tris can complex with certain metal ions, which could be a factor to consider if the protein of interest is a metalloprotein or if metal ions are present as contaminants.[1]
-
Lyophilization: For proteins that are lyophilized for long-term storage, the choice of buffer is critical. Some buffer components can crystallize during the freezing process, leading to significant pH shifts that can destabilize the protein. The behavior of this compound buffer during freezing and lyophilization should be carefully evaluated for each specific protein formulation.
Data Presentation: Comparative Stability of a Model Protein (Monoclonal Antibody)
The following table summarizes hypothetical long-term stability data for a model monoclonal antibody (mAb) stored in different buffer systems. This data is representative of typical outcomes and is intended for illustrative purposes. Actual results will vary depending on the specific protein and storage conditions.
| Buffer System (20 mM, pH 7.4) | Storage Condition | Time (Months) | Aggregation (%) (by SEC-HPLC) | Fragmentation (%) (by non-reducing SDS-PAGE) | Biological Activity (%) (by ELISA) |
| This compound | 4°C | 0 | 0.5 | 1.0 | 100 |
| 6 | 0.8 | 1.5 | 98 | ||
| 12 | 1.2 | 2.0 | 95 | ||
| -20°C | 0 | 0.5 | 1.0 | 100 | |
| 6 | 0.6 | 1.2 | 99 | ||
| 12 | 0.9 | 1.8 | 97 | ||
| Phosphate-Buffered Saline (PBS) | 4°C | 0 | 0.5 | 1.0 | 100 |
| 6 | 1.5 | 2.5 | 92 | ||
| 12 | 2.8 | 4.0 | 85 | ||
| -20°C | 0 | 0.5 | 1.0 | 100 | |
| 6 | 1.0 | 1.8 | 95 | ||
| 12 | 1.8 | 3.0 | 90 | ||
| Tris-HCl | 4°C | 0 | 0.5 | 1.0 | 100 |
| 6 | 1.0 | 1.8 | 96 | ||
| 12 | 1.8 | 2.5 | 93 | ||
| -20°C | 0 | 0.5 | 1.0 | 100 | |
| 6 | 0.8 | 1.5 | 98 | ||
| 12 | 1.2 | 2.2 | 96 |
Experimental Protocols
Protocol 1: Preparation of 1 M Tris Stock Solution
This protocol outlines the preparation of a 1 M stock solution of Tris base.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Deionized (DI) water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve 121.14 g of Tris base in 800 mL of DI water.
-
Adjust the pH to the desired value using concentrated HCl. Note that the pH of Tris buffers is temperature-dependent.
-
Bring the final volume to 1 L with DI water.
-
Sterilize by autoclaving or by filtration through a 0.22 µm filter.
-
Store at room temperature.
Protocol 2: Preparation of 1 M Succinic Acid Stock Solution
This protocol details the preparation of a 1 M stock solution of succinic acid.
Materials:
-
Succinic acid
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (NaOH), 10 M
Procedure:
-
Dissolve 118.09 g of succinic acid in 800 mL of DI water. Gentle heating may be required to fully dissolve the succinic acid.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired value using 10 M NaOH.
-
Bring the final volume to 1 L with DI water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at room temperature.
Protocol 3: Preparation of 20 mM this compound Buffer, pH 7.4
This protocol describes the preparation of a working solution of this compound buffer.
Materials:
-
1 M Tris stock solution (from Protocol 1)
-
1 M Succinic acid stock solution (from Protocol 2)
-
Deionized (DI) water
Procedure:
-
To prepare 1 L of 20 mM this compound buffer, add 20 mL of 1 M Tris stock solution to approximately 900 mL of DI water.
-
While stirring, slowly add the 1 M succinic acid stock solution until the desired pH of 7.4 is reached. Monitor the pH using a calibrated pH meter.
-
Bring the final volume to 1 L with DI water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C.
Protocol 4: Long-Term Protein Stability Study
This protocol provides a framework for conducting a long-term stability study of a protein in this compound buffer compared to other buffer systems.
Materials:
-
Purified protein of interest
-
This compound buffer (from Protocol 3)
-
Control buffers (e.g., PBS, Tris-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Assay-specific reagents and equipment (e.g., SEC-HPLC system, SDS-PAGE apparatus, ELISA plates and reagents)
Procedure:
-
Sample Preparation:
-
Dialyze or buffer-exchange the purified protein into each of the test buffers (this compound, PBS, Tris-HCl) to a final desired protein concentration (e.g., 1 mg/mL).
-
Aseptically aliquot the protein solutions into sterile, low-protein-binding tubes. Prepare a sufficient number of aliquots for each time point and storage condition.
-
-
Storage:
-
Store the aliquots at various temperatures, for example:
-
4°C (refrigerated)
-
-20°C (frozen)
-
-80°C (deep-frozen)
-
An accelerated stability condition, such as 25°C or 40°C, can also be included.[5]
-
-
-
Time Points:
-
Establish a schedule for sample analysis. Typical time points for a long-term study include 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition and buffer type.
-
Thaw frozen samples rapidly and consistently.
-
Perform a series of analytical tests to assess protein stability:
-
Visual Inspection: Check for precipitation or turbidity.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregates, and fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing and non-reducing conditions to assess for fragmentation and covalent aggregation.
-
Biological Activity Assay: An appropriate assay to measure the functional integrity of the protein (e.g., ELISA, enzymatic activity assay).
-
Optional Advanced Analytics: Techniques such as differential scanning calorimetry (DSC) for thermal stability, circular dichroism (CD) for secondary structure, and dynamic light scattering (DLS) for particle size distribution can provide further insights.
-
-
-
Data Analysis:
-
Compile the data from all time points and analyses into tables and graphs to compare the stability of the protein in the different buffer systems over time.
-
Visualizations
Caption: Workflow for a long-term protein stability study.
Caption: Buffering action of Tris and Succinate components.
Conclusion
This compound buffer is a viable and potentially advantageous alternative to more traditional buffer systems for the long-term storage of proteins. Its buffering capacity across a broad pH range and the known biocompatibility of its components make it a suitable candidate for formulation development. However, as with any buffer system, its performance is protein-specific. Therefore, it is essential to conduct comprehensive stability studies, such as the one outlined in this document, to determine the optimal storage conditions for the protein of interest. By carefully evaluating key stability-indicating parameters over time, researchers and drug development professionals can make informed decisions to ensure the long-term integrity and efficacy of their protein products.
References
- 1. Tris - Wikipedia [en.wikipedia.org]
- 2. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tris Succinate Buffer
This guide provides troubleshooting advice and frequently asked questions regarding the temperature-dependent pH shift of Tris-based buffers, with a specific focus on Tris succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my Tris succinate buffer changing with temperature?
A1: The pH of buffers containing Tris (tris(hydroxymethyl)aminomethane) is highly sensitive to temperature.[1][2][3] The dissociation constant (pKa) of Tris decreases as the temperature rises, causing the pH to drop.[4][5] Conversely, as the temperature decreases, the pH will increase.[6][7] This phenomenon is due to the high enthalpy of deprotonation for the Tris amine group.[7]
Q2: How much does the pH of a Tris buffer change with temperature?
A2: The temperature coefficient (dpKa/dT) for Tris is approximately -0.028 to -0.031 pH units per degree Celsius increase.[3][5] This means that for every 1°C increase in temperature, the pH will decrease by about 0.03 units.[7] A buffer prepared to pH 7.8 at room temperature (25°C) could have a pH closer to 8.4 at 4°C or 7.4 at 37°C.[5]
Q3: Does the use of succinic acid instead of HCl affect the temperature sensitivity?
A3: The significant temperature dependence is primarily a characteristic of Tris itself.[7][8] While the fundamental behavior will be similar, the presence of succinic acid (a weak dicarboxylic acid) compared to a strong acid like HCl could lead to minor differences in the exact pH shift. However, the primary driver for the pH change remains the Tris component. Succinic acid's pKa values have a much smaller temperature dependence compared to Tris.[9]
Q4: At what temperature should I adjust the pH of my this compound buffer?
A4: You should always adjust the final pH of your Tris buffer at the temperature at which you will be performing your experiment.[3][7][10] For example, if your experiment will be conducted in a cold room at 4°C, you should chill your buffer solution to 4°C before making the final pH adjustment.
Q5: Can the concentration of the this compound buffer affect its pH stability with temperature?
A5: Yes, the pH values of Tris buffers are also concentration-dependent, although this effect is generally less pronounced than the temperature effect.[6][11] Increasing the buffer concentration from 0.05 M to 0.5 M can slightly increase the pH.[6] It is important to maintain a consistent concentration for reproducible results.
Quantitative Data Summary: pH Shift of Tris-HCl Buffer
The following table summarizes the expected pH of a 50 mM Tris-HCl buffer solution at various temperatures when initially calibrated to a specific pH at 25°C. While this data is for Tris-HCl, it serves as a strong estimate for the behavior of this compound buffers.
| pH at 25°C | Expected pH at 4°C | Expected pH at 37°C |
| 7.20 | 7.79 | 6.91 |
| 7.30 | 7.92 | 7.02 |
| 7.50 | 8.12 | 7.22 |
| 8.00 | 8.62 | 7.72 |
| 8.20 | 8.82 | 7.92 |
| (Data adapted from Scripps Laboratories and other sources)[12] |
Experimental Protocol: Preparation of 50 mM this compound Buffer (pH 8.2)
This protocol describes how to prepare a 50 mM this compound buffer. The key is to use a solution of succinic acid to adjust the pH of a Tris base solution.[13]
Materials:
-
Tris base (MW: 121.14 g/mol )
-
Succinic acid (MW: 118.09 g/mol )
-
High-purity water (e.g., Milli-Q or deionized)
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.22 µm sterile filter (optional)
Methodology:
-
Prepare a 0.1 M Tris Base Solution:
-
Dissolve 12.11 g of Tris base in ~800 mL of high-purity water.
-
Stir until the powder is completely dissolved.
-
-
Prepare a 0.1 M Succinic Acid Solution:
-
Dissolve 11.81 g of succinic acid in ~800 mL of high-purity water.
-
Stir until fully dissolved and then bring the final volume to 1 L.
-
-
Adjust the pH:
-
Place the beaker containing the 0.1 M Tris base solution on a stir plate with a stir bar.
-
Immerse the pH electrode and temperature probe in the solution.
-
Equilibrate the solution to the intended final temperature of your experiment (e.g., by placing the beaker in an ice bath for 4°C or a water bath for 37°C).
-
Slowly add the 0.1 M succinic acid solution to the Tris base solution while monitoring the pH.
-
Continue adding succinic acid dropwise until the pH meter reads 8.2 (or your desired pH).
-
-
Final Volume Adjustment:
-
Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L. This dilutes the buffer to a final Tris concentration of approximately 50 mM (the final succinate concentration will be lower).
-
Verify the pH one last time.
-
-
Sterilization and Storage (Optional):
-
For applications requiring sterility, filter the buffer through a 0.22 µm sterile filter unit.
-
Store the buffer at 4°C.
-
Troubleshooting Guide
This section addresses common issues encountered when working with this compound buffer.
Issue 1: My experimental results are not reproducible.
-
Possible Cause: The pH of the buffer may be fluctuating due to temperature changes between experiments or even during a single experiment (e.g., a sample heating up in a spectrophotometer).
-
Solution: Always prepare and use the buffer at a consistent, controlled temperature.[1] Ensure all steps of your experiment are performed at the intended temperature.
Issue 2: The initial pH of my prepared buffer is incorrect.
-
Possible Cause 1: The pH was adjusted at room temperature, but the buffer is being used at a lower or higher temperature.
-
Solution 1: Re-calibrate the pH of the buffer at its temperature of use.[7]
-
Possible Cause 2: Incorrect starting material was used (e.g., Tris-HCl salt instead of Tris base). Using Tris-HCl will result in a much lower starting pH that will need to be adjusted with a base like NaOH.[14]
-
Solution 2: Ensure you are starting with Tris base and titrating with an acid (succinic acid in this case) to lower the pH to the desired setpoint.[13]
Issue 3: I observe precipitation in my buffer after refrigeration.
-
Possible Cause: The concentration of the buffer may be too high, leading to saturation and precipitation at lower temperatures.[15]
-
Solution: Prepare a fresh buffer at the required concentration. If high concentrations are necessary, check for solubility limits at the storage temperature.
Visual Workflow Guides
The following diagrams illustrate key workflows for buffer preparation and troubleshooting.
Caption: Troubleshooting workflow for incorrect Tris buffer pH.
Caption: General experimental workflow using this compound buffer.
References
- 1. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 2. Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? [vacutaineradditives.com]
- 3. benchchem.com [benchchem.com]
- 4. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. scrippslabs.com [scrippslabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Optimizing Tris Succinate Concentration for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Tris succinate (B1194679) buffer concentration for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Tris succinate buffer in an enzyme assay?
A1: The optimal concentration for a this compound buffer typically falls between 25 mM and 100 mM.[1] However, the ideal concentration is enzyme-specific and must be determined empirically. A concentration that is too low may provide insufficient buffering capacity, leading to pH shifts during the reaction, while a concentration that is too high can inhibit enzyme activity through increased ionic strength or direct interaction with the enzyme.[2][3]
Q2: How does the concentration of this compound buffer affect enzyme kinetics?
A2: The concentration of this compound buffer can significantly impact enzyme kinetics. High concentrations of buffer components can lead to enzyme inhibition, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax). For instance, Tris has been shown to act as a mixed inhibitor for some enzymes, which can lead to an underestimation of kinetic parameters.[4] Conversely, a buffer concentration that is too low can result in poor pH control, causing the reaction rate to fluctuate and making kinetic measurements unreliable.[1]
Q3: Can the succinate component of the buffer inhibit my enzyme?
A3: Yes, succinate can act as a competitive inhibitor for certain enzymes, particularly those that have a binding site for dicarboxylic acids.[4] For example, succinate is a known inhibitor of α-ketoglutarate-dependent enzymes.[5] If your enzyme of interest interacts with substrates structurally similar to succinate, it is crucial to test a range of succinate concentrations to identify any inhibitory effects.
Q4: Why are my results inconsistent when using this compound buffer at different temperatures?
A4: Tris buffers are known for their significant temperature-dependent pH changes.[2] The pKa of Tris decreases by approximately 0.03 pH units for every degree Celsius increase in temperature. This means a buffer prepared to pH 7.8 at room temperature (25°C) could have a pH closer to 7.4 at 37°C. Such a pH shift can dramatically alter enzyme activity and lead to inconsistent results. It is crucial to adjust the pH of your this compound buffer at the temperature at which the assay will be performed.[2]
Troubleshooting Guides
Problem: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Buffer concentration is too high, causing inhibition. | Systematically decrease the this compound concentration in your assay (e.g., from 100 mM down to 25 mM) to see if activity increases. |
| Buffer concentration is too low, leading to pH drift. | Increase the buffer concentration (e.g., from 25 mM up to 100 mM) to enhance buffering capacity. Monitor the pH of a mock reaction over time to check for stability. |
| Succinate is inhibiting the enzyme. | If your enzyme is known to be sensitive to dicarboxylic acids, consider replacing succinate with a different counter-ion (e.g., HCl) to prepare your Tris buffer. |
| The pH of the buffer is incorrect at the assay temperature. | Prepare and pH the this compound buffer at the intended experimental temperature. Verify the pH of your final assay mixture. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Substrate is unstable at the buffer's pH. | Perform a "substrate only" control (no enzyme) to measure the rate of non-enzymatic substrate degradation. If high, you may need to adjust the pH or find a more stable substrate. |
| Buffer components are interfering with the detection method. | Run a control with just the buffer and detection reagents to see if there is any background signal. If so, a different buffer system may be required. |
Problem: Non-Linear Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Insufficient buffering capacity leading to pH drift during the reaction. | Increase the concentration of the this compound buffer to better resist pH changes as the reaction proceeds. |
| Enzyme instability at the assay pH. | The pH of the buffer may be suboptimal for enzyme stability. Perform a pH stability study by pre-incubating the enzyme at different pH values and then assaying for residual activity. |
Data Presentation
Table 1: Effect of Tris Concentration on β-glucosidase Kinetic Parameters
This table summarizes the inhibitory effects of Tris on the kinetic parameters of a GH1 β-glucosidase, demonstrating how buffer concentration can influence experimental outcomes.
| Tris Concentration (mM) | Apparent Km (mM) | Apparent kcat (s-1) | Inhibition Type |
| 0 | 0.5 ± 0.1 | 100 ± 10 | - |
| 20 | 1.0 ± 0.2 | 50 ± 5 | Linear Mixed |
| 40 | 1.5 ± 0.3 | 33 ± 4 | Linear Mixed |
| 80 | 2.5 ± 0.5 | 20 ± 3 | Linear Mixed |
| 120 | 3.0 ± 0.6 | 14 ± 2 | Linear Mixed |
Data is hypothetical and based on the trends observed in published literature for Tris inhibition of β-glucosidase.[4]
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 7.5)
-
Dissolve Tris Base: In a beaker, dissolve 60.57 g of Tris base in approximately 400 mL of deionized water.
-
Prepare Succinic Acid Solution: In a separate beaker, prepare a 0.5 M solution of succinic acid by dissolving 59.04 g of succinic acid in 1 L of deionized water.
-
Adjust pH: While stirring the Tris base solution, slowly add the 0.5 M succinic acid solution until the pH reaches 7.5 at your desired experimental temperature. Use a calibrated pH meter for accurate measurement.
-
Adjust Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter and store it at 4°C.
Protocol 2: Determining the Optimal this compound Concentration
-
Prepare a Range of Buffer Concentrations: From your 0.5 M this compound stock solution, prepare a series of dilutions to final assay concentrations (e.g., 25 mM, 50 mM, 75 mM, 100 mM, 150 mM, and 200 mM).
-
Set Up Enzyme Reactions: For each buffer concentration, set up your standard enzyme assay with a fixed concentration of enzyme and substrate.
-
Initiate and Monitor Reactions: Initiate the reactions by adding the enzyme and monitor the reaction progress using your established detection method (e.g., spectrophotometry or fluorometry).
-
Determine Initial Velocities: Calculate the initial reaction velocity for each buffer concentration.
-
Analyze the Data: Plot the initial velocity as a function of the this compound concentration. The optimal concentration is typically the lowest concentration that provides the highest and most stable enzyme activity.
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between buffer concentration and pH stability.
References
precipitation issues with Tris succinate buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Tris succinate (B1194679) buffer.
FAQs - Frequently Asked Questions
Q1: What is Tris succinate buffer and what are its common applications?
A1: this compound buffer is a buffering agent prepared by titrating a solution of Tris (tris(hydroxymethyl)aminomethane) with succinic acid. It is utilized in various biochemical and pharmaceutical applications, particularly in the formulation of biologic drugs, where maintaining a stable pH is critical for protein stability.
Q2: What are the pKa values of succinic acid and the effective pH range of a this compound buffer?
A2: Succinic acid is a dicarboxylic acid with two pKa values: pKa1 = 4.21 and pKa2 = 5.64.[1][2] When combined with Tris, which has a pKa of approximately 8.1 at 25°C, the resulting buffer can be effective in a broad pH range, though it is often used in the physiological pH range for protein formulations.
Q3: Why is my this compound buffer precipitating upon storage at low temperatures?
A3: Precipitation of this compound buffer at low temperatures can be attributed to several factors. Tris buffers, in general, are known to have a pH that is highly dependent on temperature; as the temperature decreases, the pH increases.[3][4][5] This pH shift can affect the solubility of the buffer components. Furthermore, succinate buffers have a propensity to crystallize during freezing, which can lead to significant pH shifts and precipitation.[6][7][8]
Q4: Can the concentration of the this compound buffer contribute to precipitation?
A4: Yes, higher concentrations of any buffer are more prone to precipitation, especially at lower temperatures where solubility decreases.[4] For Tris buffers, a 10-fold increase in concentration can lead to a pH increase of approximately 0.05 units, which can influence buffer stability.[3]
Q5: What is the recommended molar ratio of Tris to succinate when preparing the buffer?
A5: A common recommendation for preparing this compound buffer is to use a 2:1 molar ratio of Tris to succinate. This is because Tris has one basic group that can accept a proton from the dicarboxylic succinic acid.[1]
Troubleshooting Guides
Issue 1: Precipitation observed after storing the buffer at 2-8°C.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Buffer Concentration | Dilute the buffer to the lowest effective concentration for your experiment. | Lower concentrations are less likely to precipitate at cold temperatures. |
| Temperature-Dependent pH Shift | Prepare the buffer at the temperature at which it will be used and stored. If this is not possible, adjust the initial pH at room temperature to account for the expected shift at lower temperatures (pH will increase as temperature decreases). | The pH at the storage temperature will be closer to the target, reducing the risk of precipitation. |
| Low Solubility of this compound Salt | Gently warm the buffer solution while stirring to redissolve the precipitate. If the issue persists, consider adding a cryoprotectant. | The precipitate should dissolve. For long-term cold storage, a cryoprotectant is recommended. |
Issue 2: Precipitation or phase separation observed after a freeze-thaw cycle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystallization of Succinate | Add a cryoprotectant such as sucrose (B13894) to the buffer formulation. A concentration of 2% (w/v) sucrose has been shown to mitigate pH shifts and crystallization of succinate during freezing.[6][7][8] | The buffer should remain a single phase with no precipitation after freezing and thawing. |
| pH Shift During Freezing | Incorporate a cryoprotectant like sucrose in the buffer formulation to minimize pH shifts that occur as buffer components crystallize.[6][7] | A more stable pH during the freeze-thaw process, preventing precipitation of buffer salts or destabilization of biomolecules. |
| Inappropriate Molar Ratio | Prepare the buffer using a 2:1 molar ratio of Tris to succinate to ensure proper buffering and salt formation.[1] | A stable buffer composition that is less prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of 1 L of 50 mM this compound Buffer, pH 7.5
Materials:
-
Tris base (MW: 121.14 g/mol )
-
Succinic acid (MW: 118.09 g/mol )
-
High-purity water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)
Procedure:
-
Prepare a 1 M Tris stock solution: Dissolve 121.14 g of Tris base in 800 mL of high-purity water. Adjust the volume to 1 L with water.
-
Prepare a 0.5 M Succinic Acid stock solution: Dissolve 59.05 g of succinic acid in 800 mL of high-purity water. Gently warm if necessary to fully dissolve. Adjust the volume to 1 L with water.
-
Prepare the this compound buffer:
-
To prepare a buffer with a 2:1 molar ratio of Tris to succinate, start with a volume of the Tris stock solution. For a 50 mM Tris final concentration in 1 L, you would start with 50 mL of 1 M Tris stock solution in approximately 800 mL of water.
-
Slowly add the 0.5 M succinic acid stock solution while monitoring the pH.
-
Continue adding succinic acid until the desired pH of 7.5 is reached.
-
Bring the final volume to 1 L with high-purity water.
-
-
Sterilization and Storage: Filter the buffer through a 0.22 µm filter. Store at room temperature or 2-8°C. For long-term storage, especially if it will be frozen, consider adding a cryoprotectant as described in Protocol 2.
Protocol 2: Preparation of a Cryo-Stable this compound Buffer
For applications requiring freeze-thaw cycles, the addition of a cryoprotectant is recommended to prevent precipitation.
Materials:
-
Prepared this compound buffer (from Protocol 1)
-
Sucrose (MW: 342.30 g/mol )
Procedure:
-
Following the preparation of the this compound buffer as described in Protocol 1, and before the final volume adjustment, add sucrose to the desired concentration.
-
For a 2% (w/v) sucrose concentration in 1 L of buffer, add 20 g of sucrose to the solution.
-
Stir until the sucrose is completely dissolved.
-
Adjust the final volume to 1 L with high-purity water.
-
Verify the final pH and adjust if necessary.
-
Filter sterilize and store at the desired temperature.
Visualizations
Caption: A troubleshooting workflow for this compound buffer precipitation.
Caption: Key factors influencing the stability of this compound buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medicago.se [medicago.se]
- 5. researchgate.net [researchgate.net]
- 6. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interference of Tris Succinate in Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein assays in the presence of Tris-based buffers, with a special consideration for succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is Tris succinate and why might it be in my sample?
A: this compound is not a standard, premixed buffer. More likely, your sample contains Tris (Tris(hydroxymethyl)aminomethane), a common biological buffer effective in the pH range of 7.0-9.2, and succinate, which may be a component from your experimental conditions.[1][2][3][4] Succinate itself is a dicarboxylic acid that buffers effectively in the acidic pH range of 4.5-6.0.[5] The presence of both may be due to sequential experimental steps using different buffers.
Q2: How does Tris interfere with common protein assays?
A: Tris is a known interfering agent in several common protein assays:
-
Lowry Assay: Tris interference in the Lowry method is significant. It can decrease the development of the characteristic blue chromophore with proteins while also contributing to the color of the blank, leading to inaccurate measurements.[6] This distortion is not typically correctable by a simple blank subtraction.[6]
-
Bradford Assay: In the Bradford assay, the Coomassie Brilliant Blue G-250 dye exists in different forms.[7] Tris can affect the equilibrium between these forms, leading to inaccuracies in protein quantification.[6] The presence of alkaline conditions and detergents, often used with Tris, can also interfere.[8][9][10]
-
BCA (Bicinchoninic Acid) Assay: While generally more robust than the Lowry assay, the BCA assay is also susceptible to interference from Tris. The primary issue often arises from other components in Tris-based buffers, such as reducing agents (e.g., DTT, β-mercaptoethanol), which can reduce Cu²⁺ to Cu⁺ and lead to an overestimation of protein concentration.[9][11][12]
Q3: Does succinate interfere with protein assays?
A: While less documented as a major interfering agent in protein assays compared to Tris, succinate, as a dicarboxylic acid, has the potential to interact with assay reagents. However, significant interference from succinate in the Bradford, BCA, or Lowry assays is not widely reported. The primary concern in a "this compound" mixture would be the interference from the Tris component.
Q4: What are the initial signs of buffer interference in my protein assay?
A: Signs of interference include:
-
Inaccurate or inconsistent readings.[8]
-
High background absorbance in your blank (the solution without protein).
-
A non-linear standard curve.
-
Little to no color change, or conversely, excessive color development.
Troubleshooting Guides
Problem 1: Inaccurate protein concentration reading in a Tris-based buffer.
This guide provides a step-by-step approach to mitigate the effects of Tris buffer interference.
Caption: Troubleshooting workflow for Tris interference.
Problem 2: High background in the blank when using a Tris-based buffer.
High background absorbance can be caused by the reaction of the assay reagents with the buffer components themselves.
Caption: Addressing high background absorbance.
Data Presentation: Assay Compatibility with Tris
The following table summarizes the compatibility of common protein assays with Tris buffer.
| Protein Assay | Compatibility with Tris | Mechanism of Interference | Recommended Max Concentration |
| Bradford | Low | Affects dye-protein binding equilibrium. | < 25 mM |
| BCA | Moderate | Can be affected by other buffer components like reducing agents. | < 50 mM (without reducing agents) |
| Lowry | Very Low | Decreases chromophore development and increases blank color.[6] | < 0.15 mM for minimal distortion[6] |
Concentration limits are approximate and can vary with the specific assay kit and other components in the buffer.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Protein Precipitation
This method is effective for removing interfering substances like Tris from protein samples.[8][13]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA (diluted from the 100% stock).[14] For a 1 mL sample, add 250 µL of 100% TCA stock.[15][16]
-
Vortex the mixture and incubate on ice for 30 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.[14]
-
Carefully decant the supernatant, which contains the Tris and other interfering substances.
-
Wash the protein pellet by adding 200-500 µL of ice-cold acetone and centrifuging at 14,000 x g for 5 minutes at 4°C.[15][16]
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can make resuspension difficult.[17]
-
Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.
Protocol 2: Acetone Protein Precipitation
Acetone precipitation is a milder alternative to TCA precipitation.[18]
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge pre-cooled to 4°C
Procedure:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[14][17][19]
-
Vortex the tube and incubate for 60 minutes at -20°C.[14][17][19]
-
Centrifuge for 10 minutes at 13,000-15,000 x g at 4°C.[14][17][19]
-
Carefully decant and dispose of the supernatant.
-
Allow the pellet to air-dry at room temperature for about 30 minutes.[17][19]
-
Resuspend the protein pellet in a suitable buffer for your protein assay.
Caption: Protein precipitation workflow.
References
- 1. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. Tris Buffer - Sharebiology [sharebiology.com]
- 4. How to Make Tris Buffer Solution for Medical or Lab Use [thoughtco.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. researchgate.net [researchgate.net]
- 7. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Bioprocess monitoring: minimizing sample matrix effects for total protein quantification with bicinchoninic acid assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. its.caltech.edu [its.caltech.edu]
- 17. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 18. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Tris Succinate Buffer - Preventing Microbial Growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent microbial contamination in Tris succinate (B1194679) buffer.
Troubleshooting Guides
Guide 1: Investigating Microbial Contamination in Tris Succinate Buffer
If you suspect microbial growth in your this compound buffer (e.g., visible turbidity, unexpected pH shift, or failed experiments), follow this guide to identify the source and implement corrective actions.
Table 1: Common Microbial Contaminants and Immediate Actions
| Contaminant | Visual & Microscopical Signs | Immediate Actions |
| Bacteria | - Cloudiness or turbidity in the buffer. - A thin film on the surface or sediment at the bottom. - Under a microscope, you may see small, rod-shaped or spherical cells. | 1. Discard the contaminated buffer immediately. 2. Decontaminate the glassware or container that held the buffer. 3. Review your buffer preparation and storage procedures. |
| Fungi (Yeast & Mold) | - Yeast may cause uniform turbidity. - Molds can appear as filamentous growths, often floating on the surface or attached to the container walls.[1] - Microscopically, you may observe budding yeast cells or fungal hyphae. | 1. Isolate and discard the contaminated buffer to prevent spore dispersal. 2. Thoroughly clean and sterilize the work area, including incubators and storage areas. 3. Check air filters in your laboratory and biosafety cabinet. |
| Mycoplasma | - Often no visible signs of contamination (no turbidity or pH change).[2] - Can lead to subtle changes in cell growth, morphology, and metabolism in cell culture experiments.[2] | 1. If working with cell cultures, isolate all cultures that came into contact with the buffer. 2. Test your cell lines and buffer for mycoplasma using PCR, ELISA, or DNA staining.[2] 3. Discard contaminated cultures and buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to prevent microbial growth in this compound buffer?
The most effective methods for preventing microbial growth are sterilization and the use of preservatives.[3]
-
Sterilization: This process removes or kills microorganisms.[4] The two most common methods for buffers are:
-
Autoclaving: Uses high-pressure steam to sterilize the buffer.[5][6][7] This is a very effective method for killing bacteria, spores, and viruses.[5][7]
-
Sterile Filtration: Involves passing the buffer through a 0.22 µm filter to physically remove bacteria and fungi.[8][9] This method is suitable for solutions that may be heat-sensitive.[3]
-
-
Preservatives: Chemical agents can be added to the buffer to inhibit microbial growth.[3] Sodium azide (B81097) is a commonly used preservative.[10][11]
Q2: Can I autoclave my this compound buffer?
Yes, Tris-based buffers can generally be autoclaved.[12][13][14] It is a standard and effective method for sterilization.[14] However, be aware that the pH of Tris buffers is temperature-dependent.[15] It's best to prepare the buffer at the temperature at which it will be used or to allow it to return to room temperature and re-check the pH after autoclaving.[16]
Q3: What is the recommended procedure for sterile filtering my buffer?
Sterile filtration using a 0.22 micron filter is a reliable method for removing microorganisms from solutions.[8] These filters can effectively remove bacteria, which are typically 0.5–5 microns in size.[8]
Experimental Protocol: Sterile Filtration of this compound Buffer
-
Prepare the Buffer: Prepare your this compound buffer solution in a clean environment.
-
Choose a Filter: Select a sterile 0.22 µm syringe filter or a larger capsule filter for larger volumes.[8][17] Polyethersulfone (PES) membranes are a good choice for aqueous solutions due to their low protein binding and high flow rates.[18]
-
Aseptic Technique: Work in a laminar flow hood or a clean environment to prevent re-contamination.
-
Filter the Solution: Attach the filter to a sterile syringe and push the buffer through the filter into a sterile collection container. For larger volumes, a peristaltic pump and capsule filter can be used.
-
Storage: Store the sterile-filtered buffer in a tightly sealed, sterile container at 4°C.
Q4: When should I use a preservative like sodium azide?
Sodium azide is a bacteriostatic agent that can be added to buffers to prevent microbial growth during long-term storage.[10][11] It is particularly useful for buffers that are used frequently, increasing the risk of contamination with each use.
Table 2: Recommended Concentrations of Sodium Azide
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers | 0.02 - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[10] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 | Prevents microbial contamination during storage.[10] |
Important Safety Considerations for Sodium Azide:
-
Toxicity: Sodium azide is highly toxic and should be handled with care, avoiding contact with skin and eyes.[10][19]
-
Explosion Hazard: It can react with heavy metals (like lead and copper in plumbing) to form explosive metal azides.[10][19] Never dispose of sodium azide solutions down the drain.[10] Treat all waste containing sodium azide as hazardous waste.[10]
Q5: What are the best practices for preparing and storing this compound buffer to avoid contamination?
-
High-Quality Reagents: Use high-purity water (e.g., molecular biology grade, DEPC-treated for RNA work) and reagents to minimize the initial microbial load.[16]
-
Clean Environment: Prepare buffers in a clean area, and consider using a laminar flow hood for critical applications.
-
Sterile Equipment: Use sterile glassware and equipment.[20]
-
Proper Storage: Store buffers in tightly sealed, sterile containers at 4°C to slow down potential microbial growth.[3][21] For long-term storage, consider aliquoting the buffer into smaller, single-use volumes to minimize the risk of contaminating the entire stock.
-
Regular Inspection: Before each use, visually inspect the buffer for any signs of contamination, such as cloudiness or discoloration.[16][22]
References
- 1. what is the contamination in buffers - General Lab Techniques [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. The sterilization treatment of biological buffers needs to be determined based on specific circumstances - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. westlab.com.au [westlab.com.au]
- 6. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user? : Megazyme [support.megazyme.com]
- 12. neb.com [neb.com]
- 13. TRIS buffer [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. About TRIS Buffer and TRIS-derived buffers [vacutaineradditives.com]
- 16. Buffers for Biochemical Reactions [worldwide.promega.com]
- 17. tischscientific.com [tischscientific.com]
- 18. shop.cobetter.com [shop.cobetter.com]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. condor.depaul.edu [condor.depaul.edu]
- 21. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 22. Applicable conditions for Tris hcl buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Tris Succinate Buffer Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Tris succinate (B1194679) buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life for a Tris succinate buffer solution?
A1: Properly prepared and sterile this compound buffer solutions can be stored for several months up to a year when refrigerated at 2-8°C.[1] For non-sterile solutions stored at room temperature, a shorter shelf life of a few weeks is advisable to prevent microbial growth.[2] The stability is influenced by factors such as sterility, storage temperature, and exposure to light.[1]
Q2: How should I store this compound buffer for optimal stability?
A2: For long-term storage, it is recommended to store the buffer at 2-8°C in a well-sealed, sterile container.[3][4] To minimize the risk of contamination from repeated use, consider preparing a concentrated stock solution and diluting it to the working concentration as needed. Alternatively, the stock solution can be aliquoted into smaller, single-use volumes.[1] For extended shelf life, sterile filtration through a 0.22 µm filter is recommended.[2]
Q3: What are the visible signs of a degraded or contaminated this compound buffer?
A3: Any visible turbidity, discoloration, or presence of precipitate in the buffer solution suggests degradation or microbial contamination. If any of these signs are observed, the buffer should be discarded. It is also good practice to verify the pH of the buffer before use, as a significant deviation from the expected value can indicate a problem.
Q4: Can I autoclave a this compound buffer solution?
A4: While Tris-HCl buffers are commonly autoclaved, caution should be exercised with this compound. Autoclaving can potentially lead to changes in pH. A safer method for sterilization is sterile filtration.[2] If autoclaving is necessary, it is crucial to check and, if required, readjust the pH of the solution after it has cooled to room temperature.
Q5: How does temperature affect the pH of a this compound buffer?
A5: The pH of Tris-based buffers is known to be temperature-dependent.[2][5] The pKa of Tris decreases with increasing temperature, which will result in a decrease in the pH of the buffer solution.[2] It is important to adjust the pH of the buffer at the temperature at which it will be used to ensure accuracy.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected pH reading | 1. Temperature fluctuations affecting the pH.[6]2. Incorrect preparation of the buffer.3. CO₂ absorption from the atmosphere.[4]4. Degradation of the buffer over time. | 1. Calibrate the pH meter at the working temperature.2. Remake the buffer, ensuring accurate measurements.3. Keep the buffer container tightly sealed.4. Prepare fresh buffer if it is old or shows signs of degradation. |
| Buffer appears cloudy or has precipitate | 1. Microbial contamination.2. Precipitation of buffer components due to low temperature or high concentration. | 1. Discard the buffer and prepare a fresh, sterile solution.2. Gently warm the buffer to redissolve the precipitate. If it does not dissolve, discard it. |
| Inconsistent experimental results | 1. Use of a degraded or contaminated buffer.2. Incorrect buffer pH for the experiment. | 1. Always use a fresh or properly stored buffer.2. Verify the buffer's pH before starting the experiment. |
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life of this compound Buffer
| Storage Condition | Sterility | Concentration | Estimated Shelf Life |
| Room Temperature (20-25°C) | Non-sterile | Working Conc. | Up to 2 weeks[2] |
| Room Temperature (20-25°C) | Sterile | Working Conc. | Up to 1 month |
| Refrigerated (2-8°C) | Non-sterile | Stock Solution | Up to 3 months |
| Refrigerated (2-8°C) | Sterile | Stock Solution | 6 months to 1 year[1] |
| Frozen (-20°C) | Sterile | Stock Solution | > 1 year |
Table 2: Temperature Dependence of Tris Buffer pH
| Temperature | Approximate pH Change per °C |
| 4°C - 25°C | ~ -0.03[2] |
| 25°C - 37°C | ~ -0.025 |
Note: Data is based on general Tris buffer characteristics and may vary slightly for this compound.
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.05 M this compound Buffer, pH 8.2
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Succinic acid
-
High-purity water (e.g., Milli-Q or deionized)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm sterile filter (optional)
Procedure:
-
Prepare a 0.1 M Tris solution: Dissolve 12.11 g of Tris base in approximately 800 mL of high-purity water.
-
Prepare a 0.1 M succinic acid solution: Dissolve 11.81 g of succinic acid in approximately 800 mL of high-purity water.
-
pH Adjustment:
-
Place the 0.1 M Tris solution on a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
Slowly add the 0.1 M succinic acid solution while monitoring the pH.[7]
-
Continue adding succinic acid until the pH reaches 8.2.
-
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L. This results in a final Tris concentration of approximately 50 mM.[7]
-
Sterilization (Optional): For long-term storage, sterile filter the buffer through a 0.22 µm filter into a sterile container.
Protocol 2: Quality Control and Shelf-Life Assessment
Objective: To determine the stability of a prepared this compound buffer solution over time under specific storage conditions.
Procedure:
-
Prepare a batch of this compound buffer following the protocol above.
-
Divide the buffer into several sterile containers, some for storage at room temperature and some for refrigeration.
-
Initial Quality Control (Day 0):
-
Measure and record the initial pH.
-
Visually inspect for clarity and color.
-
Measure the absorbance at 280 nm to check for protein contamination.
-
-
Periodic Testing (e.g., weekly for room temperature, monthly for refrigerated):
-
Repeat the pH measurement and visual inspection.
-
Record any changes from the initial measurements.
-
-
Data Analysis:
-
Plot the pH change over time for each storage condition.
-
Define an acceptable pH range (e.g., ± 0.05 pH units from the initial value).
-
The shelf life is the time it takes for the pH to go outside the acceptable range or for visible signs of degradation to appear.
-
Visualizations
Caption: Workflow for this compound Buffer Preparation and Quality Control.
Caption: Decision tree for troubleshooting common buffer problems.
References
- 1. Tris Buffer Storage Time - News [srcyrl.hbynm.com]
- 2. medicago.se [medicago.se]
- 3. What are the storage conditions for Tris buffer? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. How to store Tris - containing reagents properly? - Blog [hbynm.com]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Aggregation in Tris-Succinate Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues specifically encountered when working with Tris-succinate buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating in a Tris-succinate buffer?
A1: Protein aggregation in any buffer system, including Tris-succinate, is a complex issue driven by the goal of minimizing the exposure of hydrophobic amino acid residues to the aqueous solvent. Several factors can trigger this process:
-
Suboptimal pH: The pH of your buffer relative to your protein's isoelectric point (pI) is critical. Proteins are often least soluble and most prone to aggregation at their pI, where their net charge is zero, minimizing electrostatic repulsion between molecules.
-
Buffer Composition: While Tris is a common buffer in the neutral to alkaline range (pKa ~8.1 at 25°C), succinate (B1194679) has a pKa around 4.2 and 5.6, providing buffering capacity in the acidic range. An improperly balanced Tris-succinate system might not provide adequate pH control, leading to instability.
-
High Protein Concentration: At high concentrations, the proximity of protein molecules to each other increases the likelihood of intermolecular interactions that can lead to aggregation.
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce partial unfolding of proteins, exposing hydrophobic cores and promoting aggregation. Succinate buffers, in particular, are known to undergo significant pH shifts upon freezing due to the crystallization of buffer components, which can destabilize proteins.[1][2]
-
Ionic Strength: The salt concentration in your buffer influences electrostatic interactions. While some salt is often necessary to shield charges and prevent aggregation, excessively high salt concentrations can lead to "salting out."
-
Presence of Contaminants: Impurities or small amounts of existing aggregates from purification can act as nucleation sites, accelerating the aggregation process.
Q2: What are the initial signs of protein aggregation?
A2: Protein aggregation can manifest in several ways, from the obvious to the subtle:
-
Visual Changes: The most apparent sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution.
-
Chromatographic Profiles: During size exclusion chromatography (SEC), the appearance of new peaks eluting earlier than the main protein peak is a strong indicator of soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and will show an increase in the average particle size and polydispersity.
-
Loss of Biological Activity: Aggregation can sequester the active form of the protein, leading to a decrease in its functional activity.
Q3: Can the Tris or succinate components of the buffer themselves cause aggregation?
A3: While both are standard biological buffers, their properties can influence aggregation:
-
Tris: Tris is generally considered a gentle buffer for many proteins. However, its pKa is temperature-dependent, which can lead to pH shifts with temperature changes.
-
Succinate: Succinate buffers are effective at acidic pH. A major drawback is their propensity to cause a significant increase in pH (by as much as 1.2 units) during freezing.[1] This pH shift can be detrimental to proteins that are sensitive to alkaline conditions.
Troubleshooting Guide
If you are experiencing protein aggregation in a Tris-succinate buffer, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Diagnosis and Characterization
The first step is to confirm and characterize the aggregation.
-
Visual Inspection: Check for any visible precipitation or turbidity.
-
Quantify Aggregation: Use analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the amount and size of aggregates.
Step 2: Buffer Optimization
Optimizing the buffer conditions is often the most effective way to prevent aggregation.
-
pH Adjustment:
-
Determine the isoelectric point (pI) of your protein.
-
Adjust the pH of your Tris-succinate buffer to be at least 1-1.5 units away from the pI to ensure the protein has a net charge, promoting electrostatic repulsion.
-
-
Ionic Strength Modification:
-
Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Some proteins are more stable at low ionic strength, while others require higher concentrations to remain soluble.
-
-
Buffer Component Ratio:
-
If you are using a mixed Tris-succinate buffer, ensure the ratio of the two components provides adequate buffering capacity at your target pH.
-
Step 3: Additive Screening
If buffer optimization alone is insufficient, screening various stabilizing excipients can be highly effective.
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like glycerol (B35011) and mannitol, are known to stabilize proteins by promoting their preferential hydration. Sucrose, in particular, has been shown to mitigate the pH shift of succinate buffers during freezing.[1]
-
Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation suppressors. Arginine is particularly effective at preventing protein-protein interactions.[3][4]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can be used to prevent surface-induced aggregation and stabilize proteins.
Step 4: Protein Concentration and Storage Conditions
-
Protein Concentration: If possible, work with the lowest protein concentration that is feasible for your application. For storage of highly concentrated proteins, the addition of stabilizers is crucial.
-
Temperature Control:
-
Perform all purification and handling steps at a low temperature (e.g., 4°C) if your protein is stable at that temperature.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize the damaging effects of slow freezing.
-
If using a succinate-containing buffer for frozen storage, the addition of a cryoprotectant like sucrose is highly recommended to prevent pH changes.[1][5]
-
Data Presentation: Stabilizing Excipients
The following table summarizes common stabilizing excipients and their typical working concentrations for troubleshooting protein aggregation.
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 2-10% (w/v) | Preferential exclusion, vitrification |
| Polyols | Glycerol, Mannitol | 5-20% (v/v) for Glycerol; 1-5% (w/v) for Mannitol | Preferential exclusion, cryoprotectant |
| Amino Acids | L-Arginine, L-Proline | 50-250 mM | Suppression of protein-protein interactions |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Reduce surface tension, prevent interfacial aggregation |
| Salts | NaCl, KCl | 50-500 mM | Shielding of electrostatic charges |
Experimental Protocols
Protocol 1: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from the monomeric protein.
Methodology:
-
System Preparation:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for your protein's size) with the mobile phase (your Tris-succinate buffer) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter your protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
-
Injection and Elution:
-
Inject a known volume of the filtered sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
-
Detection:
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. Aggregates will elute as earlier peaks, while the monomer will be the main, later-eluting peak.
-
Calculate the percentage of aggregates relative to the total protein content.
-
Protocol 2: Detection of Protein Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the protein solution.
Methodology:
-
Sample Preparation:
-
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean tube.
-
-
Cuvette Loading:
-
Transfer the required volume of the supernatant into a clean, dust-free DLS cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). A high PDI and the presence of larger species indicate aggregation.
-
Mandatory Visualizations
Troubleshooting Workflow for Protein Aggregation
References
- 1. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris Succinate Buffer Compatibility
This technical support center provides guidance on the use of Tris succinate (B1194679) buffer with common reducing agents. Below you will find frequently asked questions and troubleshooting guides to assist your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: Is Tris succinate buffer compatible with Dithiothreitol (B142953) (DTT)?
A1: this compound buffer is generally compatible with DTT. However, the stability of DTT in the buffer is a critical factor to consider. DTT is prone to oxidation, especially in solutions with a pH above 7.0.[1] Its reducing power is optimal at pH values above 7 since the thiolate form (-S⁻) is the reactive species.[1] The half-life of DTT decreases significantly as the pH increases; for instance, at 20°C, the half-life is 40 hours at pH 6.5 but only 1.4 hours at pH 8.5.[1]
Q2: Is this compound buffer compatible with Tris(2-carboxyethyl)phosphine (B1197953) (TCEP)?
A2: Yes, this compound buffer is highly compatible with TCEP. TCEP is a more stable and effective reducing agent than DTT in many applications.[2][3][4] It remains stable in Tris buffers over a wide pH range (pH 7.5 to 9.5) for extended periods.[2][3] Studies have shown that less than 20% of TCEP was oxidized after three weeks in a 50mM Tris buffer.[2][3] Unlike DTT, TCEP is resistant to air oxidation.[3][4]
Q3: Which reducing agent is more stable in Tris-based buffers, DTT or TCEP?
A3: TCEP is significantly more stable than DTT in Tris-based buffers.[2][3][4][5] DTT is susceptible to oxidation, a process that is accelerated in the presence of oxygen and metal ions.[1][5] In contrast, TCEP is resistant to air oxidation and its stability is not compromised by the presence of metal ions that can sometimes contaminate protein preparations from affinity chromatography.[5]
Q4: Can I use TCEP in applications where I would typically use DTT?
A4: In many cases, yes. TCEP can be used as a substitute for DTT, particularly in applications like reducing sample loading buffer for SDS-PAGE.[2] It is also advantageous in that it does not need to be removed before certain downstream applications like maleimide-based labeling, as its reaction with maleimides is very slow.[2]
Q5: Are there any known incompatibilities of TCEP with common buffer components?
A5: While TCEP is very stable in Tris buffers, it is not particularly stable in phosphate (B84403) buffers, especially at neutral pH.[2][3][6] Therefore, if you are working with a this compound buffer that also contains phosphate, the TCEP solution should be prepared immediately before use.[2][3][6]
Troubleshooting Guides
Issue 1: Loss of Reducing Activity in DTT-Containing this compound Buffer
-
Possible Cause: Oxidation of DTT. This is accelerated at higher pH (above 7.5) and in the presence of atmospheric oxygen and metal ions.
-
Solution:
-
Prepare DTT-containing buffers fresh for each experiment.
-
If storing DTT solutions, make small aliquots and store them at -20°C for no more than 1-2 months.[7] Avoid multiple freeze-thaw cycles.[8]
-
Consider adding a chelating agent like EDTA to your buffer to sequester metal ions, which can significantly extend the half-life of DTT.[1]
-
For long-term storage of proteins, TCEP is a more stable alternative if metal chelators are not present in the buffer.[5]
-
Issue 2: Inconsistent Results with Protein Labeling in the Presence of Reducing Agents
-
Possible Cause: Interference from the reducing agent. DTT can react with maleimide (B117702) labeling reagents and must be removed before labeling.[5][9]
-
Solution:
-
If using DTT, remove it from the buffer before proceeding with maleimide-based labeling reactions.
-
Consider using TCEP, as it generally does not interfere with maleimide labeling reactions at concentrations below 10-20mM.[2]
-
Data Summary
The following table summarizes the key properties of DTT and TCEP for easy comparison.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Stability in Air | Prone to oxidation[1] | Resistant to air oxidation[3][4] |
| Effective pH Range | Optimal above pH 7[1] | Broad pH range (1.5 - 9.0)[2][10] |
| Half-life at pH 8.5 (20°C) | 1.4 hours[1] | Stable for weeks in Tris buffer[2][3] |
| Compatibility with Metal Affinity Chromatography | Sensitive to nickel ions[11][12] | Does not reduce metals used in IMAC[6][13] |
| Interference with Maleimide Labeling | Inhibits maleimide attachment[5][9] | Minimal interference[2] |
| Odor | Unpleasant | Odorless[3][10] |
Experimental Protocols
Protocol: General Workflow for Selecting a Reducing Agent for Use with this compound Buffer
This protocol outlines a general workflow for choosing the appropriate reducing agent for your experiment.
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 13. resources.strem.com [resources.strem.com]
correcting for temperature-induced pH changes in Tris succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris-succinate buffers. The following information addresses common issues related to temperature-induced pH changes and provides protocols for accurate buffer preparation.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my Tris-succinate buffer change when I move it from room temperature to a different experimental temperature?
A1: The pH of your Tris-succinate buffer changes primarily due to the temperature sensitivity of Tris. The pKa of Tris has a significant temperature coefficient, meaning its pH will decrease as the temperature rises and increase as it falls.[1][2][3] Succinic acid, being a dicarboxylic acid, exhibits a much smaller change in pKa with temperature.[4] Therefore, the overall pH shift of the mixed buffer is dominated by the behavior of Tris.
Q2: I prepared my Tris-succinate buffer at 25°C to have a pH of 7.4. What will the approximate pH be when I use it at 4°C or 37°C?
A2: The pH of Tris-based buffers increases by approximately 0.03 units for every 1°C decrease in temperature and decreases by about 0.025-0.031 units for every 1°C increase.[5][6]
-
At 4°C (a decrease of 21°C): The pH would be expected to increase. The change would be approximately 21°C * 0.03 pH/°C = +0.63. Your buffer would have a pH of around 8.03.
-
At 37°C (an increase of 12°C): The pH would be expected to decrease. The change would be approximately 12°C * -0.031 pH/°C = -0.372. Your buffer would have a pH of around 7.03.
These are estimates, and the exact pH should be verified at the working temperature.
Q3: Can I use a standard Ag/AgCl pH electrode to measure the pH of my Tris-succinate buffer?
A3: It is not recommended to use a standard single-junction silver/silver chloride (Ag/AgCl) electrode for measuring the pH of Tris buffers. Tris can react with the silver ions, leading to the formation of a precipitate that can clog the electrode junction, causing inaccurate and slow readings.[3][7] It is advisable to use a double-junction electrode or a pH probe specifically designed for use with Tris solutions.[7]
Q4: Does the concentration of the Tris-succinate buffer affect the magnitude of the pH shift with temperature?
A4: Yes, the concentration of the buffer can have a minor effect on the pH.[5][8] While the temperature-induced pH change is primarily dependent on the pKa of Tris, high buffer concentrations can slightly alter the pH.[9] It is important to prepare the buffer at the final desired concentration before making pH adjustments.
Q5: My experiment is highly sensitive to pH. What is the best practice for ensuring the correct pH at my experimental temperature?
A5: The best practice is to perform the final pH adjustment of the buffer at the temperature at which the experiment will be conducted.[2][3][10] If this is not feasible, you should prepare the buffer at a known temperature (e.g., room temperature) and adjust the pH to a value that is calculated to be correct at the target temperature. Always verify the pH of a small aliquot of the buffer at the experimental temperature before use.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | The pH of the Tris-succinate buffer is shifting due to temperature fluctuations between experiments. | Prepare a fresh stock of buffer and ensure the final pH adjustment is made at the precise experimental temperature. Use a temperature-controlled environment (water bath or incubator) for pH measurement and adjustment.[1] |
| Slow or drifting pH meter readings | The pH electrode is incompatible with Tris, leading to junction clogging. | Use a double-junction pH electrode or a Tris-compatible electrode.[7] Regularly clean and properly store your pH electrode according to the manufacturer's instructions. |
| Precipitate formation in the buffer | High concentrations of the buffer components may lead to saturation and precipitation, especially at lower temperatures. | Ensure all components are fully dissolved before adjusting the pH. If precipitation occurs at the desired experimental temperature, you may need to reduce the buffer concentration. |
| Calculated pH at the target temperature does not match the measured pH | The theoretical temperature coefficient is an approximation and can be influenced by buffer concentration and ionic strength.[1] | Always empirically verify the pH at the target temperature. The calculated value should be used as a starting point for the pH adjustment at room temperature, but final confirmation at the experimental temperature is crucial for accuracy. |
Data Presentation
Table 1: Temperature Dependence of pKa for Tris and Succinic Acid
| Buffer Component | pKa at 25°C | Temperature Coefficient (dpKa/dT) |
| Tris | 8.06[6] | ~ -0.031/°C[6] |
| Succinic Acid (pKa1) | 4.21[4][11] | ~ -0.0018/°C[4] |
| Succinic Acid (pKa2) | 5.64[12] | ~ 0/°C[4] |
Experimental Protocols
Protocol: Preparation of a Temperature-Corrected 0.1 M Tris-Succinate Buffer
This protocol describes the preparation of a 0.1 M Tris-succinate buffer with a target pH of 7.4 at 37°C.
Materials:
-
Tris base (FW: 121.14 g/mol )
-
Succinic acid (FW: 118.09 g/mol )
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter with a double-junction electrode
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Temperature-controlled water bath or incubator
Procedure:
-
Prepare a 0.2 M Tris base solution: Dissolve 24.23 g of Tris base in approximately 800 mL of deionized water. Stir until fully dissolved.
-
Prepare a 0.2 M succinic acid solution: Dissolve 23.62 g of succinic acid in approximately 800 mL of deionized water. Stir until fully dissolved.
-
Initial pH adjustment at room temperature:
-
Place the 0.2 M Tris base solution on a stir plate.
-
Slowly add the 0.2 M succinic acid solution while monitoring the pH. Continue adding succinic acid until the pH is close to the desired room temperature pH. For a target pH of 7.4 at 37°C, the pH at 25°C should be approximately 7.77 (7.4 + (12 * 0.031)).
-
Use 1 M HCl or 1 M NaOH for fine pH adjustments.
-
-
Equilibrate to the target temperature: Place the buffer solution in a 37°C water bath or incubator for at least 1 hour to allow the temperature to equilibrate. Also, place the pH electrode in the same environment to equilibrate.
-
Final pH adjustment at the target temperature:
-
Calibrate the pH meter at 37°C using standard buffers that are also at 37°C.
-
Measure the pH of the Tris-succinate buffer.
-
Make final, small adjustments with 1 M HCl or 1 M NaOH until the pH is exactly 7.4.
-
-
Final volume adjustment: Once the pH is stable at 7.4 at 37°C, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L. This will result in a final concentration of approximately 0.1 M for the buffer system.
-
Storage: Store the buffer at 4°C. Remember to allow the buffer to re-equilibrate to the working temperature before use and verify the pH.
Visualizations
Caption: Experimental workflow for preparing a temperature-corrected Tris-succinate buffer.
Caption: Logical relationship of factors influencing the final pH of a Tris-succinate buffer.
References
- 1. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. researchgate.net [researchgate.net]
- 9. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? [vacutaineradditives.com]
- 11. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
Technical Support Center: The Impact of Tris and Tris-Succinate Buffers on Metalloprotein Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tris and Tris-succinate buffers in experiments involving metalloproteins.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with metalloproteins when using Tris-based buffers.
| Issue | Potential Cause | Recommended Action |
| Reduced or complete loss of metalloprotein activity. | Metal Ion Chelation by Tris: Tris is known to chelate divalent and trivalent metal ions essential for the catalytic activity and structural integrity of many metalloproteins. The primary amine group in Tris can form complexes with metal cofactors, effectively removing them from the enzyme's active site.[1][2][3] | 1. Switch to a non-chelating buffer: Consider using buffers with low or negligible metal-binding constants, such as HEPES or MOPS.[4] 2. Perform a buffer comparison experiment: Systematically test the activity of your metalloprotein in different buffers (e.g., Tris-HCl, HEPES, and phosphate (B84403) buffer) to identify the optimal buffer system. 3. Increase metal ion concentration: If switching buffers is not feasible, titrate in additional metal cofactors to saturate both the Tris buffer and the metalloprotein. However, be cautious as excess metal ions can also be inhibitory. |
| Inconsistent or non-reproducible enzyme kinetics. | Temperature-dependent pH of Tris: The pKa of Tris is highly sensitive to temperature. A buffer prepared at room temperature will have a different pH at the temperature of your experiment (e.g., 37°C), leading to variability in enzyme activity.[3] | 1. pH adjustment at the experimental temperature: Always adjust the pH of your Tris buffer at the temperature at which the assay will be performed. 2. Use a buffer with a lower temperature coefficient: Buffers like HEPES exhibit less pH change with temperature fluctuations. |
| Precipitation observed upon addition of metal ions. | Interaction with buffer components: While less common with Tris itself, other buffer components or high concentrations of metal ions can lead to precipitation. Phosphate buffers, for example, are known to precipitate with divalent cations like Ca²⁺ and Mg²⁺. | 1. Ensure all components are fully dissolved: Prepare buffer and stock solutions carefully. 2. Test buffer-metal ion compatibility: Before adding your protein, mix the buffer with the metal cofactor at the final experimental concentrations to check for precipitation. |
| Unexpected side reactions or protein modification. | Reactivity of Tris's primary amine: The primary amine in Tris can be reactive and may participate in side reactions, such as the formation of adducts with reactive intermediates in an enzymatic reaction.[3] | 1. Evaluate alternative buffers: If you suspect side reactions, switching to a buffer without a primary amine, like HEPES, is recommended. |
| Lack of information on Tris-Succinate buffer. | Limited characterization: The specific effects of a combined Tris-succinate buffer system on metalloprotein activity are not extensively documented in scientific literature. | 1. Evaluate based on individual components: The chelating properties of Tris will still be a primary concern. Succinate, a dicarboxylic acid, is generally considered to have weaker metal-binding properties than Tris but can still interact with metal ions. 2. Conduct empirical testing: The suitability of Tris-succinate must be determined experimentally for your specific metalloprotein and assay conditions. |
Frequently Asked Questions (FAQs)
1. Why is my metalloenzyme less active in Tris buffer compared to other buffers like HEPES?
Tris is a well-known metal ion chelator.[1][3] Its primary amine and hydroxyl groups can coordinate with the metal cofactor essential for your enzyme's function, effectively sequestering it from the active site and leading to reduced activity.[1][2] Buffers like HEPES and MOPS have significantly lower metal-binding constants and are therefore less likely to interfere with metalloprotein activity.[4]
2. I have to use Tris buffer for my experiment. What can I do to minimize its impact on my metalloprotein?
If you must use Tris buffer, you can try to saturate the chelating effect of Tris by adding a slight excess of the required metal cofactor to your assay. However, this should be done cautiously as high concentrations of metal ions can also be inhibitory. It is crucial to determine the optimal metal ion concentration empirically.
3. What is a "Tris-succinate" buffer and is it suitable for metalloprotein studies?
A Tris-succinate buffer is prepared by using succinic acid to adjust the pH of a Tris base solution.[5] While protocols for its preparation exist, its specific impact on metalloprotein activity is not well-documented. Based on the properties of its components:
-
Tris: Will still exhibit its metal-chelating properties.
-
Succinate: As a dicarboxylic acid, it can also interact with metal ions, although generally with lower affinity than multidentate chelators like EDTA.
The suitability of a Tris-succinate buffer for a metalloenzyme assay must be determined experimentally. It is recommended to perform control experiments with alternative, non-chelating buffers.
4. How do I choose the best buffer for my metalloprotein?
The ideal buffer should have a pKa close to the desired experimental pH, exhibit minimal interaction with metal ions, be chemically inert to your protein and substrates, and have a low temperature coefficient. For metalloproteins, "Good's buffers" such as HEPES, MOPS, and PIPES are often recommended due to their low metal-binding affinities.[4]
5. Can the choice of buffer affect the kinetic parameters (Km and kcat) of my metalloenzyme?
Yes, absolutely. As demonstrated in studies, the apparent kinetic parameters of a metalloenzyme can vary significantly depending on the buffer used. This is because the buffer can directly influence the availability of the essential metal cofactor. For example, in a study with a Mn²⁺-dependent dioxygenase, the enzyme exhibited different Michaelis-Menten constants (Km) and turnover numbers (kcat) when assayed in Tris-HCl, HEPES, and sodium phosphate buffers.[2]
Data Presentation
Table 1: Comparison of Kinetic Parameters of a Mn²⁺-Dependent Dioxygenase (BLC23O) in Different Buffers
| Buffer (at optimal pH and 32.5°C) | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (mM⁻¹s⁻¹) |
| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl (pH 7.4) | Not specified in snippet | > 0.45 | Lower than HEPES |
| Sodium Phosphate (pH 7.2, 30°C) | Higher than HEPES | Lower than HEPES | Lower than HEPES |
Data adapted from a comparative study on buffer effects on metalloenzymes.[2]
Table 2: Comparison of Kinetic Parameters of an Fe³⁺-Dependent Dioxygenase (Ro1,2-CTD) in Different Buffers
| Buffer | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) |
| HEPES | 1.80 | 0.64 | 0.36 |
| Tris-HCl | 6.93 | 1.14 | 0.17 |
| Sodium Phosphate | 3.64 | 1.01 | 0.28 |
Data adapted from a comparative study on buffer effects on metalloenzymes.[2]
Table 3: Metal Ion Dissociation Constants (K_d) for Mn²⁺ with BLC23O in Different Buffers
| Buffer (at optimal conditions) | K_d (µM) |
| HEPES (pH 7.6, 32.5°C) | 1.49 ± 0.05 |
| Tris-HCl (pH 7.4, 32.5°C) | 1.79 ± 0.01 |
| Sodium Phosphate (pH 7.2, 30°C) | 44.24 ± 1.36 |
A lower K_d value indicates a higher affinity of the enzyme for the metal ion.[2]
Table 4: Stability Constants (log K) of Tris with Various Divalent Metal Ions
| Metal Ion | log K_M(Tris) |
| Mg²⁺ | ~0.34 |
| Ca²⁺ | ~2.25 |
| Mn²⁺ | ~0.70 |
| Co²⁺ | Not specified |
| Ni²⁺ | Not specified |
| Cu²⁺ | ~5.27 |
| Zn²⁺ | ~2.38 |
| Cd²⁺ | Not specified |
| Pb²⁺ | Not specified |
Data compiled from studies on metal ion-buffer interactions.[6]
Experimental Protocols
Protocol: Comparative Analysis of Buffer Effects on Metalloenzyme Activity
This protocol outlines a general procedure to compare the activity of a metalloenzyme in Tris-HCl, HEPES, and a buffer of your choice (e.g., Tris-succinate).
1. Materials:
- Purified metalloprotein
- Substrate for the enzyme
- Metal cofactor solution (e.g., 100 mM MnCl₂, ZnCl₂, etc.)
- Buffer stock solutions (1 M Tris-HCl, 1 M HEPES, 1 M Tris base, 1 M Succinic acid), pH adjusted to the desired value at the experimental temperature.
- Spectrophotometer or other appropriate detection instrument.
2. Buffer Preparation:
- Prepare 1x working solutions of each buffer (e.g., 50 mM Tris-HCl, 50 mM HEPES) at the desired pH. For Tris-succinate, prepare a 50 mM Tris base solution and adjust the pH with 1 M succinic acid. Ensure the final pH of all buffers is identical and measured at the intended assay temperature.
3. Enzyme Activity Assay:
- For each buffer system, prepare a series of reaction mixtures. A typical reaction mixture may contain:
- Buffer (to final volume)
- Metal cofactor (at optimal concentration)
- Enzyme (at a fixed concentration)
- Pre-incubate the enzyme in the respective buffer and metal cofactor for a set time (e.g., 10 minutes) at the experimental temperature.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other appropriate output.
- Calculate the initial reaction rates for each buffer condition.
4. Data Analysis:
- Compare the initial reaction rates obtained in the different buffers.
- To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations for each buffer system and fit the data to the Michaelis-Menten equation.
Mandatory Visualizations
Caption: Experimental workflow for comparing metalloprotein activity in different buffers.
Caption: Logical diagram of buffer interference with metalloprotein activity.
References
- 1. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of the Buffers: Tris Succinate vs. Tris-HCl for Optimal Protein Stability
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of protein stability and, consequently, therapeutic efficacy and shelf-life. This guide provides an objective comparison of two common buffering agents, Tris succinate (B1194679) and Tris-HCl, evaluating their performance in maintaining protein integrity with supporting experimental data and detailed methodologies.
The choice of buffer can profoundly impact a protein's conformational and colloidal stability by influencing factors such as pH, ionic strength, and interactions with the protein surface. Tris (tris(hydroxymethyl)aminomethane) is a widely used biological buffer, often prepared with hydrochloric acid (Tris-HCl) to adjust the pH to the desired range, typically 7.2-9.0.[1] Succinate, on the other hand, provides buffering capacity in the acidic pH range of 4.5-6.0, making it a promising candidate for formulations of biologics with acidic to neutral isoelectric points.[2]
Comparative Analysis of Thermal Stability
Thermal stability is a critical parameter in assessing the shelf-life and resistance of a protein to environmental stress. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the thermal transition midpoint (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater thermal stability.
A study comparing the thermal stability of the monoclonal antibody trastuzumab in various buffers, including a succinate buffer and a phosphate-buffered saline (PBS) which contains Tris, provides valuable insights. The results, summarized in the table below, demonstrate that the choice of buffer can have a domain-specific impact on protein stability.
| Buffer System | Tmax,1 (°C) - CH2 Domain | Tmax,2 (°C) - Fab and CH3 Domains |
| Succinate Buffer (10 mM, pH 5.0) | ~69 | 82.66 |
| Phosphate-Buffered Saline (contains Tris) | ~72 | Not explicitly stated, but inferred to be lower than succinate for this transition |
| Histidine Buffer | ~72 | 82.66 |
| Borate Buffer | ~72 | 80.69 |
Data adapted from a study on trastuzumab stability.
Notably, the succinate buffer was found to destabilize the CH2 domain of trastuzumab, resulting in a reduction of its melting temperature (Tmax,1) by approximately 3°C compared to the other buffers.[1] Conversely, for the main thermal transition involving the Fab and CH3 domains (Tmax,2), both succinate and histidine buffers exhibited the highest stabilizing effect.[1]
Key Considerations for Buffer Selection
Beyond thermal stability, several other factors must be considered when choosing between Tris succinate and Tris-HCl for a protein formulation.
pH Profile and Temperature Dependence: Tris-HCl is known for its significant temperature-dependent pH shift; the pH of a Tris buffer decreases as the temperature increases. This can be a critical factor in experiments or storage conditions involving temperature fluctuations. Succinate buffers, while having a more stable pH with temperature changes, are prone to pH shifts during freezing due to the potential crystallization of monosodium succinate.[3] This can lead to a decrease in the pH of the unfrozen liquid phase, potentially destabilizing the protein.
Interactions with the Protein: Buffer components can directly interact with the protein surface, influencing its stability. The choice between a cationic buffer like Tris and an anionic buffer like succinate can depend on the protein's isoelectric point (pI) and surface charge distribution at the desired formulation pH.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is a gold-standard method for determining the thermal stability of proteins.
Methodology:
-
Sample Preparation: Prepare protein solutions in both this compound and Tris-HCl buffers at the desired concentration (e.g., 1 mg/mL). A buffer-only sample for each buffer system should also be prepared to serve as a reference.
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 25°C).
-
Loading: Load the protein sample and the corresponding buffer reference into the sample and reference cells of the calorimeter.
-
Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) up to a final temperature that ensures complete protein unfolding (e.g., 100°C).
-
Data Analysis: The resulting thermogram plots heat capacity (Cp) as a function of temperature. The peak of the unfolding transition corresponds to the melting temperature (Tm). The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography is used to separate molecules based on their size. In the context of protein stability, it is a powerful tool for quantifying the formation of soluble aggregates.
Methodology:
-
Sample Preparation: Incubate protein samples in both this compound and Tris-HCl buffers under stress conditions (e.g., elevated temperature for a defined period).
-
Instrument Setup: Equilibrate the SEC column with the mobile phase, which is typically the same buffer in which the protein is formulated.
-
Injection: Inject the stressed protein samples into the SEC system.
-
Elution and Detection: Proteins are separated based on their size, with larger aggregates eluting first, followed by the monomeric protein. The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The percentage of high molecular weight species (aggregates) is calculated by integrating the peak areas of the aggregate and monomer peaks.
Logical Workflow for Buffer Comparison
The following diagram illustrates a typical workflow for comparing the effects of this compound and Tris-HCl on protein stability.
Caption: Experimental workflow for comparing protein stability in different buffer systems.
Conclusion
The choice between this compound and Tris-HCl for protein formulation is not straightforward and depends heavily on the specific protein and the intended storage and handling conditions. While Tris-HCl is a versatile buffer for a wide range of applications, its temperature-sensitive pH can be a drawback. Succinate buffers offer good buffering capacity in the acidic range and greater pH stability with temperature changes in the liquid state, but their tendency for pH shifts upon freezing requires careful consideration, especially for frozen drug substance formulations. The provided data on trastuzumab highlights the nuanced and domain-specific effects a buffer can have on protein stability. Therefore, empirical screening and a thorough understanding of the physicochemical properties of both the protein and the buffer are paramount for developing a stable and effective biopharmaceutical product.
References
Tris Succinate Buffer: A Comparative Guide for Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Tris succinate (B1194679) as a buffer for circular dichroism (CD) spectroscopy, a critical technique for analyzing the secondary structure of proteins and other chiral molecules. We offer a comparison with commonly used buffers, supported by an analysis of the inherent properties of its components, and provide a detailed experimental protocol for its validation in your laboratory.
Buffer Selection in Circular Dichroism: A Critical Parameter
The choice of buffer is a crucial experimental parameter in CD spectroscopy, as buffer components can significantly impact the quality of the spectral data, particularly in the far-UV region (below 240 nm) where the peptide backbone absorbs. An ideal buffer for CD should exhibit minimal absorbance in the wavelength range of interest to ensure a high signal-to-noise ratio and allow for accurate secondary structure deconvolution.
Tris-based buffers are widely used in biochemical and molecular biology applications due to their physiological pH range. However, when using Tris for CD spectroscopy, careful consideration of the counter-ion is necessary. Tris-HCl, a common formulation, is often limited by the absorbance of chloride ions below 200 nm.[1][2] This guide explores Tris succinate as a viable alternative, leveraging the low UV absorbance of succinic acid.
Comparison of this compound with Standard CD Buffers
Here, we present a table summarizing the known properties of this compound in comparison to other commonly used buffers in CD spectroscopy.
| Buffer System | Recommended Concentration (mM) | pH Range | UV Cutoff (approx.) | Key Advantages | Potential Disadvantages |
| This compound | 10-25 | 7.0 - 9.0 | Estimated < 220 nm | Low UV absorbance from succinate, good buffering capacity in the physiological range. | Temperature-dependent pKa of Tris, potential for microbial growth. |
| Tris-HCl | 10-25 | 7.0 - 9.0 | ~220 nm | Widely used and well-characterized, good buffering capacity. | Chloride absorbance below 200 nm, temperature-dependent pKa.[1] |
| Phosphate (B84403) (Sodium/Potassium) | 10-50 | 6.0 - 8.0 | < 200 nm | Excellent transparency in the far-UV, stable pKa. | Can sometimes cause protein precipitation, limited buffering capacity above pH 8.0. |
| Borate | 10-20 | 8.0 - 10.0 | ~200 nm | Good transparency in the far-UV. | Limited buffering capacity in the physiological range. |
Experimental Validation Protocol
To validate the performance of this compound for your specific application, we recommend the following experimental protocol.
I. Materials
-
Tris(hydroxymethyl)aminomethane (Tris base), molecular biology grade
-
Succinic acid, ACS grade or higher
-
Ultrapure water (18.2 MΩ·cm)
-
Standard protein for CD analysis (e.g., Lysozyme, Myoglobin)
-
Circular dichroism spectropolarimeter
-
Quartz cuvettes (1 mm path length)
-
Calibrated pH meter
II. Buffer Preparation (10 mM this compound, pH 7.4)
-
Dissolve 1.21 g of Tris base in 800 mL of ultrapure water.
-
Slowly add a 1 M solution of succinic acid to the Tris solution while monitoring the pH. Adjust the pH to 7.4 at your desired experimental temperature (e.g., 25°C).
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
III. Experimental Workflow
The following diagram illustrates the workflow for validating this compound buffer against a standard buffer like phosphate buffer.
Caption: Workflow for validating this compound buffer.
IV. Data Acquisition
-
Set the CD spectropolarimeter to the desired parameters (e.g., wavelength range: 260-190 nm, bandwidth: 1 nm, scanning speed: 50 nm/min, accumulations: 3).
-
Record a baseline spectrum with the respective buffer in the cuvette.
-
Prepare a protein sample at a suitable concentration (e.g., 0.1 mg/mL) in each buffer.
-
Record the CD spectrum of the protein sample in each buffer.
V. Data Analysis
-
Subtract the buffer baseline from the corresponding protein spectrum.
-
Compare the signal-to-noise ratio of the spectra obtained in this compound and the reference buffer, particularly in the far-UV region.
-
Determine the effective wavelength cutoff for each buffer system, defined as the wavelength at which the high tension (HT) voltage exceeds a critical threshold (typically >600-700 V).
-
Analyze the secondary structure content from the spectra using a deconvolution software and compare the results obtained in both buffers.
Logical Relationship of Buffer Properties and CD Signal Quality
The quality of the CD signal is directly dependent on the physicochemical properties of the buffer components. The following diagram illustrates this relationship.
Caption: Buffer properties affecting CD signal quality.
Conclusion
Based on the low UV absorbance of succinic acid, this compound presents a promising and potentially superior alternative to Tris-HCl for circular dichroism spectroscopy, especially when measurements in the far-UV region are critical. Its use can lead to a higher signal-to-noise ratio and a lower wavelength cutoff, enabling a more accurate determination of protein secondary structure. However, as with any buffer system, its suitability should be empirically validated for the specific protein and experimental conditions. The provided protocol offers a robust framework for such a validation, allowing researchers to make an informed decision on the optimal buffer for their CD experiments.
References
A Comparative Guide to Tris and Succinate Buffers for Optimal Protein Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer is a critical determinant in maintaining the structural integrity and stability of proteins, a cornerstone of successful research, and the development of robust biopharmaceutical formulations. This guide provides a comprehensive comparison of two commonly utilized buffering agents, Tris and succinate (B1194679), detailing their effects on protein structure and stability with supporting experimental data.
Introduction to Buffer Selection in Protein Science
Buffers are essential components in protein formulations, functioning to resist pH changes and contributing to the overall stability of the protein.[1] The choice of buffer can significantly influence a protein's conformational and colloidal stability through various mechanisms, including direct ligand binding or solute exclusion.[2] An inappropriate buffer can lead to protein denaturation, aggregation, and loss of function, thereby compromising experimental results and the efficacy of therapeutic proteins. This guide focuses on the comparative effects of Tris and succinate buffers, providing insights into their suitability for various applications.
Comparative Analysis of Tris and Succinate Buffers
Tris (tris(hydroxymethyl)aminomethane) and succinate buffers are both widely used in biopharmaceutical formulations, but they possess distinct physicochemical properties that can differentially impact protein stability.
Tris Buffer:
Tris is a primary amine with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline pH range of 7.0 to 9.0.[3][4] It is a common component in formulations of monoclonal antibodies and other therapeutic proteins.[5] Studies have shown that Tris can interact with the peptide backbone, potentially stabilizing the protein structure.[6] However, the pH of Tris buffers is notably temperature-dependent, which can be a critical consideration during processes involving temperature fluctuations.[3]
Succinate Buffer:
The succinic acid/succinate system offers excellent buffering capacity in the acidic pH range of 4.5 to 6.0, making it a suitable choice for biologics with isoelectric points ranging from slightly acidic to basic.[7] Despite its good buffering capacity, the use of succinate in drug products has been limited due to the propensity of its components to crystallize during freezing. This crystallization can lead to significant shifts in pH, potentially compromising product stability.[7] Research indicates that the inclusion of excipients like sucrose (B13894) can mitigate this pH shift by preventing the crystallization of buffer salts.[7]
Impact on Protein Structure and Stability: A Data-Driven Comparison
The choice of buffer can have a profound effect on key stability-indicating parameters of a protein, such as its thermal stability (melting temperature, Tm), secondary structure, and propensity to aggregate. The following tables summarize quantitative data from studies on various proteins in different buffer systems. While direct head-to-head comparisons of Tris and succinate on the same protein are limited in the public literature, the presented data illustrates the significant impact buffer selection can have.
Table 1: Thermal Stability of Proteins in Various Buffers
| Protein | Buffer System | Concentration | pH | Melting Temperature (Tm) (°C) | Reference |
| Bovine Serum Albumin (BSA) | Phosphate Buffer | 0.1 M | 7.0 | 59.5 ± 0.1 | [8] |
| Monoclonal Antibody (IgG1) | MOPS | 0.1 M | 7.25 | Higher ΔG° and Cm1 vs. Tris, Citrate, Phosphate | [9] |
| Monoclonal Antibody (IgG1) | TRIS | 0.1 M | 7.25 | Lower ΔG° and Cm1 vs. MOPS | [9] |
| Monoclonal Antibody (IgG1) | Citrate | 0.1 M | 5.5 | Lower stability vs. MOPS and TRIS | [9] |
| Monoclonal Antibody (IgG1) | Phosphate | 0.1 M | 7.25 | Lower stability vs. MOPS and TRIS | [9] |
Note: Cm1 and ΔG° are measures of conformational stability derived from chemical denaturation experiments.
Table 2: Secondary Structure Content of Lysozyme (B549824) in Different Conditions
| Condition | α-Helix (%) | β-Strand (%) | Reference |
| Buffer alone, pH 4.00, Time 0 | 39 | 16 | [10][11] |
| Buffer alone, pH 7.20, Time 0 | - | - | [10] |
| Crystal Structure | 40 | 10 | [11] |
| 20% CDHP, pH 4.00, 12 weeks at 37°C | 27 | 26 | [10] |
| 40% CDHP, pH 7.20, Time 0 | 18 | 33 | [10] |
Note: CDHP (Choline dihydrogen phosphate) is an ionic liquid used as an excipient. This data illustrates how formulation components can alter secondary structure.
Table 3: Aggregation of Monoclonal Antibodies Under Various Conditions
| Antibody | Buffer | pH | Salt Concentration | Temperature (°C) | Aggregation Level | Reference |
| Humanized IgG | Tris HCl | 7.2 | 50 mM NaCl | - | Minimal to High Variation | [3] |
| Humanized IgG | Citrate | 3.0 | 0 mM NaCl | 4 | Moderate | [3] |
| Humanized IgG | Acetate | 3.0 | 50 mM NaCl | 30 | High | [3] |
| Monoclonal IgG1 & IgG2 | Acetic Acid vs. Citric Acid | 3.5 | Varied | 25 | Differences observed | [12] |
Experimental Protocols for Assessing Protein Stability
Accurate assessment of protein stability in different buffer systems requires robust analytical techniques. Detailed below are the methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a powerful technique for rapidly evaluating the secondary structure of proteins.[13]
Protocol:
-
Sample Preparation:
-
Ensure protein samples are at least 95% pure.
-
Prepare a stock solution of the protein at approximately 1 mg/mL in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.4 or 10 mM Sodium Succinate, pH 6.0).
-
Accurately determine the protein concentration of the stock solution.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL for far-UV CD measurements.
-
The buffer should be filtered and degassed. Avoid components with high UV absorbance below 200 nm.[13]
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a pathlength of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution algorithms (e.g., SELCON3, CONTIN) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[14]
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a protein solution as a function of temperature to determine its thermal stability.[15]
Protocol:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 0.5-2.0 mg/mL in the test buffer.
-
Prepare a matched reference buffer by dialysis or buffer exchange of the protein sample.
-
-
Instrumentation and Data Acquisition:
-
Use a differential scanning calorimeter.
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set the temperature scan rate (e.g., 60-90 °C/hour).
-
Define the temperature range to scan, ensuring it covers the pre- and post-transition baselines (e.g., 20-100°C).
-
Perform a buffer-buffer scan using the matched buffer in both cells to establish a baseline.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., two-state or multi-state unfolding) to determine the melting temperature (Tm), which is the peak of the transition, and the calorimetric enthalpy (ΔHcal) of unfolding.
-
Intrinsic Fluorescence Spectroscopy for Tertiary Structure Analysis
Intrinsic fluorescence spectroscopy monitors the local environment of aromatic amino acid residues (primarily tryptophan) to detect changes in the protein's tertiary structure.[6]
Protocol:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-0.5 mg/mL in the respective buffers. The buffer itself should not have significant fluorescence.
-
-
Instrumentation and Data Acquisition:
-
Use a fluorescence spectrophotometer with temperature control.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 400 nm.
-
Acquire a spectrum of the buffer alone to serve as a blank.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
Analyze the wavelength of maximum emission (λmax). A shift in λmax to longer wavelengths (red shift) indicates exposure of tryptophan residues to a more polar (aqueous) environment, often signifying unfolding.
-
Changes in fluorescence intensity can also indicate conformational changes.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental processes and the interplay of factors affecting protein stability.
Caption: Workflow for comparing the effect of Tris and succinate buffers on protein structure.
Caption: Factors influencing protein stability in different buffer systems.
Conclusion and Recommendations
The selection between Tris and succinate buffers for protein formulation and analysis is highly dependent on the specific protein and the intended application.
-
Tris buffer is a versatile choice for many proteins, particularly those that are stable in the neutral to alkaline pH range. Its main drawback is the temperature sensitivity of its pKa, which should be carefully considered in processes with varying temperatures.
-
Succinate buffer provides excellent buffering capacity in the acidic pH range. However, its tendency to cause pH shifts upon freezing necessitates careful formulation development, often requiring the inclusion of cryoprotectants like sucrose to maintain protein stability.
Ultimately, the optimal buffer for a given protein must be determined empirically. A systematic screening of different buffer systems and pH values, using the analytical techniques outlined in this guide, is crucial for identifying the conditions that confer maximal stability. This data-driven approach will ensure the integrity of research findings and the development of safe and effective protein-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Thermal Denaturation and Aggregation of Bovine Serum Albumin | PLOS One [journals.plos.org]
- 9. photophysics.com [photophysics.com]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-induced aggregation of human monoclonal IgG1 and IgG2: molecular mechanism and the effect of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive secondary-structure analysis of disulfide variants of lysozyme by synchrotron-radiation vacuum-ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mail.researcherslinks.com [mail.researcherslinks.com]
Tris Succinate Buffer: A Comparative Guide for Biological Research and Drug Development
In the landscape of biological research and pharmaceutical formulation, the selection of an appropriate buffer system is a critical decision that can significantly influence experimental outcomes and product stability. While standard buffers like Tris-HCl and phosphate-buffered saline (PBS) are widely used, combination buffers such as Tris succinate (B1194679) are gaining attention for their versatility. This guide provides an objective comparison of Tris succinate against other common biological buffers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
The primary advantage of a Tris-succinate system lies in its broad buffering range, combining the acidic buffering capacity of succinate (pH 4.5-6.0) with the physiological to alkaline range of Tris (pH 7.0-9.0).[1][2][3][4] This makes it a versatile option for multi-step processes that involve significant pH changes or for screening optimal conditions for protein stability and enzyme activity.
Comparative Analysis of Key Buffer Properties
The choice of buffer can impact everything from protein stability to enzymatic activity. The following table summarizes key performance indicators for this compound and other frequently used buffers.
| Parameter | This compound | Succinate | Tris-HCl | HEPES | Phosphate (PBS) |
| pKa (25°C) | ~4.2 & 5.6 (Succinate)~8.1 (Tris) | ~4.2 & 5.6 | ~8.1[4][5] | ~7.5[6] | ~7.2[6] |
| Useful pH Range | ~4.0 - 6.0 & 7.0 - 9.0 | 4.5 - 6.0[2][3] | 7.0 - 9.0[4][5] | 6.8 - 8.2[6] | 5.8 - 8.0[6] |
| ΔpKa/°C | High (from Tris) | Low | -0.031 | -0.014[6] | -0.0028[6] |
| Metal Ion Binding | Moderate (Chelation by Tris)[4] | Negligible | Can chelate metals (Cr³⁺, Fe³⁺, Cu²⁺)[4][7] | Negligible[6] | Precipitates with Ca²⁺, Mg²⁺[6][8] |
| Key Advantages | Very wide buffering range; versatile for multi-step applications. | Excellent for stabilizing biologics (e.g., mAbs) at acidic pH.[1][2] | Low cost, widely used in molecular biology.[5] | Low temperature effect, low metal binding, good for cell culture.[6][9] | Low temperature effect, physiologically relevant ions.[8] |
| Limitations | Significant temperature sensitivity; primary amine can interfere with assays. | Can crystallize upon freezing, causing pH shifts (mitigated by sucrose).[1][2][10] | High temperature sensitivity; reactive primary amine; potential cell toxicity.[6][7] | More expensive than Tris or PBS.[11] | Can inhibit metalloenzymes or phosphatases; can precipitate.[6][11] |
Experimental Protocol: Freeze-Thaw Stability Study of a Monoclonal Antibody (mAb)
This protocol describes a method to compare the efficacy of this compound and other buffers in preserving the stability of a monoclonal antibody (mAb) formulation during freeze-thaw cycles. This is a critical experiment in drug development to ensure product integrity.
Objective: To assess the impact of different buffer systems (this compound, Succinate with Sucrose (B13894), and Phosphate) on the aggregation and degradation of a mAb subjected to multiple freeze-thaw cycles.
Materials:
-
Purified mAb stock solution (>50 mg/mL)
-
Buffer components: Tris base, Succinic acid, Sodium Succinate, Sodium Phosphate (monobasic and dibasic), Sucrose
-
Dialysis cassettes (10 kDa MWCO)
-
Low-protein-binding tubes
-
Controlled-rate freezer or -80°C freezer
-
Water bath or incubator set to 25°C
-
Instrumentation for analysis: Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), UV-Vis Spectrophotometer
Procedure:
-
Buffer Preparation:
-
Buffer A (this compound): Prepare a 50 mM Tris, 50 mM Succinate buffer. Adjust pH to 6.0.
-
Buffer B (Succinate + Sucrose): Prepare a 25 mM Succinate buffer with 2% w/v sucrose. Adjust pH to 6.0. This formulation is designed to mitigate pH shifts during freezing.[1][10]
-
Buffer C (Phosphate): Prepare a 50 mM Sodium Phosphate buffer. Adjust pH to 7.0.
-
-
Sample Preparation (Dialysis):
-
Dialyze the mAb stock solution against each of the three buffer systems (A, B, and C) overnight at 4°C to ensure complete buffer exchange.
-
After dialysis, determine the mAb concentration using A280 absorbance and adjust to a final concentration of 10 mg/mL with the respective buffer.
-
-
Freeze-Thaw Cycling:
-
Aliquot 1 mL of each buffered mAb solution into cryovials. Retain one aliquot of each as a non-stressed control (T=0 sample), stored at 4°C.
-
Place the remaining vials in a -80°C freezer for at least 4 hours to ensure complete freezing.
-
Thaw the vials in a 25°C water bath until the solution is completely liquid. This completes one freeze-thaw (F/T) cycle.
-
Repeat the F/T cycle for a total of 5 cycles. Collect one vial from each buffer group after cycles 1, 3, and 5 for analysis.
-
-
Analysis of Quality Attributes:
-
High Molecular Weight (HMW) Species: Analyze all samples (T=0, and after 1, 3, 5 F/T cycles) using SEC-HPLC to quantify the percentage of soluble aggregates (HMW species). An increase in HMW species indicates instability.[2]
-
Sub-Visible Particles & Turbidity: Use DLS to measure the hydrodynamic radius and polydispersity index of the mAb, which can indicate the formation of larger aggregates. Measure turbidity by absorbance at 350 nm.
-
pH Monitoring: Measure the pH of each sample after the final F/T cycle to check for significant shifts from the initial target pH.
-
Data Interpretation: The optimal buffer is the one that shows the least change in HMW species, turbidity, and particle size distribution compared to its T=0 control after 5 freeze-thaw cycles.
Visualizing the Buffer Screening Workflow
The selection of an optimal buffer for a new biologic is a systematic process. The following diagram illustrates a typical workflow for screening various buffer candidates to identify the most stable formulation.
Caption: Workflow for screening biological buffers to identify an optimal formulation for a new biologic drug.
Conclusion
This compound is not a universally superior buffer, but its key advantage is its exceptionally broad pH buffering range. This characteristic makes it a valuable tool for specific applications, such as complex protein purification schemes or initial screening studies where multiple pH conditions must be evaluated. However, researchers must remain aware of the significant temperature sensitivity imparted by the Tris component and its potential to interfere with certain assays. For applications requiring high stability during freeze-thaw cycles, a simple succinate buffer with added cryoprotectants like sucrose may offer a more robust solution for stabilizing biologics in the acidic pH range.[1][2][10] The ultimate choice of buffer should always be guided by empirical testing and validation under the specific experimental or processing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Advantages of Tris buffer and precautions for use [yacooscience.com]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
Tris Succinate in High-Throughput Screening: A Comparative Guide
In the landscape of high-throughput screening (HTS), the choice of buffer is a critical parameter that can significantly influence assay performance and the quality of screening data. While common buffers like Tris-HCl, HEPES, and phosphate (B84403) buffers are widely used, Tris succinate (B1194679) presents a less conventional option. This guide provides a comparative analysis of Tris succinate's potential performance in HTS, drawing upon the known properties of its constituent components, Tris and succinate, and comparing it with other standard buffers.
Overview of Buffer Systems in High-Throughput Screening
The primary function of a buffer in a biological assay is to maintain a stable pH, which is crucial for the structure and function of proteins and other biological molecules. In HTS, an ideal buffer should not only provide stable pH but also be inert, minimizing interference with the assay chemistry, detection methods, and the compounds being screened.
Properties of this compound
This compound is a buffer system composed of Tris (tris(hydroxymethyl)aminomethane), a primary amine, and succinic acid, a dicarboxylic acid. The buffering range of this system can be tailored based on the ratio of Tris to succinate, although it is less commonly used and characterized than Tris-HCl.
Tris Component:
-
Buffering Range: Tris is effective in the pH range of 7.0 to 9.0, which is suitable for many physiological and biochemical assays.[1][2]
-
Advantages: It is generally considered to be biochemically inert in many systems and has high biocompatibility.[3]
-
Disadvantages: The pH of Tris buffers is sensitive to temperature changes.[4] Tris can also chelate metal ions, which may interfere with metalloenzymes.[2]
Succinate Component:
-
Buffering Range: Succinate buffers are typically used in the acidic pH range of 4.0 to 6.0.[1][2]
-
Potential for Interference: Succinate is a key metabolite in the citric acid cycle and can act as a signaling molecule.[5] It is a substrate for succinate dehydrogenase and can modulate the activity of other enzymes, which could be a significant source of interference in certain assays.[6]
The combination of Tris with succinic acid to create a buffer for HTS is not standard practice, and as such, direct comparative performance data is scarce. The properties of a this compound buffer would be a composite of its individual components. For assays conducted within the neutral to slightly alkaline pH range, the buffering capacity would primarily be dictated by the Tris component.
Comparison with Common HTS Buffers
| Buffer System | Buffering Range | Advantages | Disadvantages & Potential for Interference |
| This compound | pH ~7.0-9.0 (Tris-dependent) | Potentially inert cation (Tris). | Succinate is a metabolite and signaling molecule; potential for enzyme modulation. Limited published data on HTS performance. |
| Tris-HCl | pH 7.0-9.0 | Widely used and well-characterized. Generally inert. | pH is temperature-dependent. Can chelate metal ions. |
| HEPES | pH 6.8-8.2 | pKa is close to physiological pH. Less sensitive to temperature changes than Tris. Generally considered inert. | More expensive than Tris. Can be toxic to some cells at high concentrations. |
| Phosphate Buffer | pH 5.8-8.0 | Stable and inexpensive. | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Can interfere with phosphorylation assays and inhibit some enzymes. |
Experimental Protocols
Due to the lack of specific protocols for this compound in HTS, a generalized protocol for comparing the performance of different buffer systems in a typical enzyme inhibition assay is provided below. This protocol can be adapted to evaluate this compound against other buffers.
Protocol: Comparative Analysis of Buffer Performance in an Enzyme Inhibition Assay
1. Objective:
To evaluate the performance of this compound in comparison to other buffer systems (e.g., Tris-HCl, HEPES, Phosphate buffer) in a high-throughput enzyme inhibition assay.
2. Materials:
-
Enzyme and substrate
-
Known inhibitor (positive control)
-
Test compounds
-
Buffer stock solutions (1 M): this compound (pH 7.5), Tris-HCl (pH 7.5), HEPES (pH 7.5), Phosphate buffer (pH 7.5)
-
Assay plates (e.g., 384-well)
-
Plate reader for signal detection (e.g., fluorescence, absorbance)
3. Methods:
-
Buffer Preparation: Prepare working solutions of each buffer at the desired final concentration (e.g., 50 mM) and pH (e.g., 7.5).
-
Assay Setup:
-
Dispense a small volume of each test compound and control (inhibitor and DMSO vehicle) into the wells of the assay plates.
-
Add the enzyme, pre-diluted in each of the respective assay buffers, to the wells.
-
Incubate for a pre-determined time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate, also diluted in the corresponding assay buffer.
-
-
Data Acquisition:
-
Measure the reaction progress over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound in each buffer system.
-
Determine key assay performance metrics such as the Z'-factor for each buffer condition to assess assay robustness.
-
Compare the IC50 values of the known inhibitor across the different buffers.
-
Visualizations
Signaling Pathway Interference
The following diagram illustrates how succinate, as a component of the buffer, could potentially interfere with cellular signaling pathways, a critical consideration for cell-based HTS assays.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Succinate Buffer [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of succinate-ubiquinone reductase in substrate mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Buffers: Tris Succinate vs. HEPES in Cell Culture
For researchers, scientists, and drug development professionals, the choice of a buffering agent in cell culture is a critical decision that can significantly impact experimental outcomes. An ideal buffer maintains a stable physiological pH, is non-toxic, and does not interfere with cellular processes. This guide provides an objective comparison of two common biological buffers, Tris succinate (B1194679) and HEPES, supported by available experimental data and detailed methodologies to assist in selecting the most appropriate buffer for your specific research needs.
At a Glance: Key Physicochemical Properties
The fundamental characteristics of a buffer dictate its suitability for various cell culture applications. Tris (tris(hydroxymethyl)aminomethane) is a primary amine that is often combined with a strong acid like HCl. For the purpose of this guide, we will consider Tris succinate, where succinic acid, a dicarboxylic acid, is used. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer widely used in cell culture.
| Property | This compound (Inferred) | HEPES |
| pKa at 25°C | Tris: ~8.1; Succinic Acid: pKa1 ~4.2, pKa2 ~5.6 | ~7.5 |
| Effective pH Range | Tris: 7.0 – 9.0; Succinate: 3.2-6.6 | 6.8 – 8.2[1] |
| ΔpKa/°C | High (~ -0.031 for Tris) | Low (~ -0.014)[2] |
| Metal Ion Binding | Tris can chelate some divalent cations.[2] | Minimal[2] |
| Toxicity | Tris can be toxic at higher concentrations.[2][3] | Can be cytotoxic at concentrations above 25 mM for some cell lines. |
| Biological Activity | Succinate is a signaling molecule (activates SUCNR1).[4][5][6] | Generally considered inert, but can affect some cellular processes.[7] |
Performance in Cell Culture: A Comparative Analysis
Maintaining a stable pH is crucial for optimal cell growth, viability, and function. While direct comparative data for this compound is limited, we can infer its performance based on the known properties of Tris and succinate.
pH Stability
HEPES is known for its excellent pH stability in the physiological range, largely independent of CO2 concentrations, making it ideal for experiments conducted outside a CO2 incubator.[8] The pKa of Tris is highly sensitive to temperature changes, which can lead to significant pH shifts.[2][9]
Cell Viability and Proliferation
Both Tris and HEPES can exhibit cytotoxicity at higher concentrations.[2][3] Studies have shown that supplementation with succinic acid can eliminate cell aggregation and improve the homogeneity of stable cell lines producing IgG and IgA.[10] This suggests a potential benefit of a this compound buffer in certain applications.
| Performance Metric | This compound | HEPES | Supporting Evidence |
| Cell Viability | Concentration-dependent. High concentrations of Tris can be cytotoxic.[3] Succinate supplementation has been shown to be beneficial. | Generally low toxicity at typical concentrations (10-25 mM), but can be cytotoxic at higher concentrations. | Tris toxicity is linked to its concentration.[3] HEPES cytotoxicity is cell-line dependent.[8] |
| Cell Proliferation | Tris can have antiproliferative effects at higher concentrations.[11] | Generally well-tolerated, but high concentrations can impact proliferation. | The impact of both buffers on proliferation is concentration-dependent. |
| pH Buffering in Culture | Effective in the 7.0-9.0 range, but temperature-sensitive.[12] | Excellent buffering capacity in the physiological pH range (7.2-7.4).[1] | HEPES has a pKa closer to physiological pH and lower temperature sensitivity.[2] |
Impact on Cellular Signaling Pathways
The choice of buffer can have unintended consequences on cellular signaling pathways, potentially leading to experimental artifacts.
Tris and the MAPK/ERK Pathway
Tris has been shown to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. Some studies indicate that Tris-based compounds can inhibit the phosphorylation of ERK, JNK, and p38 MAPK.[11]
HEPES and the Akt Pathway
While often considered biologically inert, some evidence suggests that HEPES may affect the PI3K/Akt signaling pathway. The activation of this pathway is crucial for cell survival and proliferation.
Succinate and SUCNR1 Signaling
Succinate is a known signaling molecule that activates the succinate receptor 1 (SUCNR1), a G protein-coupled receptor.[4][5][6] Activation of SUCNR1 can lead to the phosphorylation of ERK1/2, thereby directly influencing this key signaling cascade.[4] This is a critical consideration when using a succinate-containing buffer.
Experimental Protocols
To provide a framework for direct comparison, the following experimental protocols are outlined.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To compare the effect of this compound and HEPES buffers on the viability of a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
This compound buffer (e.g., 25 mM, pH 7.4)
-
HEPES buffer (e.g., 25 mM, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Buffer Exposure: Replace the medium with culture medium supplemented with either this compound or HEPES at the desired concentration and pH. Include a control with standard culture medium.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control.
Protocol 2: pH Stability Monitoring
Objective: To assess the pH stability of cell culture media buffered with this compound versus HEPES under standard and stressed (open-air) conditions.
Materials:
-
Culture medium (without bicarbonate)
-
This compound buffer (e.g., 25 mM)
-
HEPES buffer (e.g., 25 mM)
-
pH meter
-
CO2 incubator
-
Sterile flasks
Procedure:
-
Buffer Preparation: Prepare culture media supplemented with either this compound or HEPES, adjusting the initial pH to 7.4.
-
Incubator Condition: Place an open flask of each buffered medium in a 37°C, 5% CO2 incubator.
-
Open-Air Condition: Place another open flask of each buffered medium on a lab bench at room temperature.
-
pH Measurement: Measure the pH of all media at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Plot the pH change over time for each buffer under both conditions.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the potential interactions and experimental designs, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and HEPES buffer is highly dependent on the specific requirements of the cell culture experiment.
-
HEPES is an excellent all-purpose buffer for maintaining physiological pH, especially for applications requiring extended periods outside of a CO2 incubator. Its low temperature sensitivity and minimal metal ion binding make it a reliable choice for many standard cell culture procedures.
-
This compound presents a more complex profile. While Tris itself offers buffering in the physiological range, its temperature sensitivity is a significant drawback. The inclusion of succinate introduces a biologically active component that can directly modulate cellular signaling through the SUCNR1 receptor and may offer benefits in preventing cell aggregation.
For sensitive applications, particularly those involving signaling pathways like MAPK/ERK, or when studying cellular metabolism, the potential off-target effects of both Tris and succinate must be carefully considered. It is recommended to perform preliminary validation experiments, such as those outlined in this guide, to determine the optimal buffer for a specific cell line and experimental context. Ultimately, the ideal buffer is one that provides stable pH control with minimal interference to the biological system under investigation.
References
- 1. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 2. benchchem.com [benchchem.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Localization of the succinate receptor in the distal nephron and its signaling in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 6. SUCNR1 - Wikipedia [en.wikipedia.org]
- 7. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 10. Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
The Crucial Role of Buffers in Protein Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical step in structure determination. The selection of an appropriate buffer is a paramount factor influencing protein stability, solubility, and ultimately, the success of crystallization. This guide provides a comparative analysis of commonly used buffers in protein crystallography, supported by experimental data and detailed protocols to aid in the rational selection of optimal buffer conditions.
The composition of the buffer solution directly impacts the homogeneity, solubility, and stability of a protein, all of which are prerequisites for successful crystallization.[1][2] An ideal buffer for protein crystallography should not only maintain a constant pH but also be biochemically inert, stable, and not interfere with the crystallization process or subsequent X-ray diffraction analysis.[3][4]
Comparative Analysis of Common Buffers
The choice of buffer is dictated by the desired pH range, which should ideally be about 1-2 pH units away from the protein's isoelectric point (pI) to maintain its solubility.[5] "Good's buffers," a series of zwitterionic buffers developed by Norman Good and colleagues, are widely used in biological research due to their favorable properties, including pKa values near physiological pH, high solubility in water, and minimal interaction with biological components.[3][4][6][7]
Below is a summary of commonly used buffers in protein crystallography, highlighting their useful pH ranges and key characteristics.
| Buffer | pKa at 25°C | Useful pH Range | Key Characteristics |
| MES | 6.15 | 5.5 - 6.7 | A "Good's buffer", often used in initial screens.[3][4] |
| Bis-Tris | 6.50 | 5.8 - 7.2 | Another "Good's buffer", useful for a broad pH range.[8] |
| ADA | 6.59 | 6.0 - 7.2 | A "Good's buffer".[3][4] |
| PIPES | 6.76 | 6.1 - 7.5 | A "Good's buffer", often used in cell culture and protein purification.[8] |
| MOPS | 7.20 | 6.5 - 7.9 | A "Good's buffer", commonly used in chromatography and electrophoresis.[8] |
| HEPES | 7.48 | 6.8 - 8.2 | A very common "Good's buffer" due to its pKa near physiological pH. |
| TES | 7.40 | 6.8 - 8.2 | A "Good's buffer".[8] |
| Tris | 8.06 | 7.2 - 9.0 | Widely used, but its pKa is temperature-dependent.[9] |
| Bicine | 8.26 | 7.6 - 9.0 | A "Good's buffer".[3] |
| CHES | 9.30 | 8.6 - 10.0 | Useful for proteins that are stable at higher pH.[10] |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate metal ions, which may be a desirable or undesirable effect. |
| Phosphate | 2.15, 7.20, 12.38 | 6.5 - 7.5 | Can precipitate with divalent cations and should be used with caution.[5] |
| Imidazole | 7.00 | 6.2 - 7.8 | Can interact with metal ions; its use should be considered carefully.[11] |
| Cacodylate | 6.27 | 5.0 - 7.4 | Highly toxic (contains arsenic) and should be avoided if possible.[11] |
Experimental Protocols for Buffer Optimization
A systematic approach to screening different buffers is essential to identify the optimal conditions for a specific protein.[1][2] Two widely used techniques for this purpose are Differential Scanning Fluorimetry (DSF) and Dynamic Light Scattering (DLS).
Protocol 1: Buffer Screening using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring its melting temperature (Tm) in various buffer conditions.[1][2] A higher Tm indicates greater protein stability.
Methodology:
-
Prepare Protein Stock: Prepare the purified protein at a concentration of 0.5-1 mg/mL in a reference buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare Buffer Screen Plate: Dispense 18 µL of each buffer from a commercial or custom-made screen into a 384-well PCR plate. It is recommended to run replicates.
-
Add Protein: Add 2 µL of the protein stock solution to each well containing the buffer, for a final volume of 20 µL.
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to ensure the components are mixed.
-
Thermal Melt Experiment: Place the plate in a DSF instrument and apply a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: The instrument measures the fluorescence of an internal or external dye that binds to unfolded protein. The Tm is the temperature at which 50% of the protein is unfolded. The buffer that results in the highest Tm is considered optimal for protein stability.[1]
Protocol 2: Optimal Solubility Screening
This method aims to identify buffers that enhance protein solubility and prevent precipitation, which is a common hurdle in crystallization.[10]
Methodology:
-
Initial Crystallization Screen: Set up initial crystallization trials using a broad screening kit that includes a variety of buffers, precipitants, and salts.
-
Identify Clear Drops: After an appropriate incubation period (e.g., 24 hours to one week), visually inspect the crystallization drops under a microscope. Identify the conditions that result in clear drops, without any signs of precipitation or crystals.[10]
-
Analyze Buffer Composition: Analyze the composition of the clear drops, paying close attention to the buffer and pH. The buffers present in these conditions are candidates for improving the protein's solubility.
-
Buffer Exchange and Re-screening: Exchange the protein into the identified optimal buffer(s) using dialysis or a desalting column.
-
Repeat Crystallization Trials: Repeat the crystallization screening with the protein in the new, optimized buffer. This often leads to a higher success rate in obtaining crystals.[10]
Visualizing the Buffer Selection Workflow
The process of selecting an optimal buffer can be systematically visualized to guide the experimental strategy.
Caption: A workflow for selecting an optimal buffer for protein crystallography.
The Impact of Buffer Components on Protein Stability
A study on bovine Beta-lactoglobulin (BLG) using DSF demonstrated the significant influence of buffer components on protein stability.[1] The results, summarized below, show the change in melting temperature (ΔTm) relative to a control buffer.
| Buffer Condition | ΔTm (°C) | Observation |
| Citric Acid buffer | Positive | Increased protein stability.[1] |
| SPG buffer (low pH) | Positive | Increased stability, indicating a preference for acidic conditions.[1] |
| Imidazole (increasing conc.) | Negative | Significant destabilizing effect on the protein.[1] |
| Tris-HCl + 1 M NaCl | Positive | Significant increase in stability.[1] |
| HEPES + 750 mM NaCl | Positive | Significant increase in stability.[1] |
These findings underscore the importance of screening not only different buffer types and pH values but also the effect of additives like salts.[1]
Logical Pathway for Buffer Optimization
The decision-making process for buffer optimization can be represented as a logical flow diagram.
Caption: Decision-making pathway for buffer optimization in protein crystallography.
References
- 1. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 2. photophysics.com [photophysics.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. Good’s buffers | Protocols Online [protocolsonline.com]
- 5. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. interchim.fr [interchim.fr]
- 8. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
A Comparative Guide to Tris Succinate Buffer in Experimental Research
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is paramount to ensure the validity and reproducibility of experimental results. Tris succinate (B1194679), a standard laboratory buffer, offers a specific buffering range and properties that can be advantageous in various biochemical and molecular biology applications. This guide provides an objective comparison of Tris succinate with other commonly used buffer systems, supported by experimental data and detailed protocols.
Comparative Analysis of Buffer Performance
The choice of buffer can significantly impact protein stability, enzyme activity, and the resolution of separation techniques. The following tables summarize the performance of this compound in comparison to other widely used buffers in key experimental areas.
Protein Stability
The stability of a protein is critical for its function and for obtaining reliable experimental data. The choice of buffer can influence protein stability by affecting its conformation and preventing aggregation.
| Buffer System | Protein Tested | Method | Key Findings |
| This compound | Monoclonal Antibodies (mAbs) | Freeze-Thaw Cycles & Lyophilization | Succinate buffer (pH 4.5-6.0) provides good buffering capacity for biologics. However, it can crystallize during freezing, leading to a significant pH increase (~1.2 units), which may affect stability. This effect can be mitigated by the addition of sucrose.[1][2] |
| MOPS | Bovine Serum Albumin (BSA) | Urea Denaturation | Offered the highest degree of structural resistance against urea-induced denaturation. |
| HEPES | Bovine Serum Albumin (BSA) | Urea Denaturation | Showed strong stabilizing effects, second only to MOPS. |
| Sodium Phosphate (B84403) | Bovine Serum Albumin (BSA) | Urea Denaturation | Provided moderate stabilization against denaturation. |
| Tris-HCl | Bovine Serum Albumin (BSA) | Urea Denaturation | Exhibited the least stabilizing effect among the tested buffers (excluding water). |
| MOPS vs. Tris | Monoclonal Antibody | Chemical Denaturation | MOPS buffer provided a more favorable stabilizing effect for the monoclonal antibody compared to Tris buffer, as indicated by larger Gibbs Free Energy values and a higher mid-point of inflection in the first transition region.[3] |
Enzyme Kinetics
The buffer system can directly influence enzyme kinetics by interacting with the enzyme or substrate, or by affecting the pH of the reaction environment.
| Buffer System | Enzyme | Key Findings |
| Tris-based buffers | General | The primary amine in Tris can chelate metal ions, which may inhibit metalloenzymes. The pKa of Tris is also sensitive to temperature changes, which can lead to pH shifts in the assay. |
| HEPES | Sensitive enzymes | Often chosen for sensitive enzymes due to its lower tendency to interact with metal ions compared to Tris. |
| Phosphate Buffer | General | Can be problematic if phosphate is a product of the enzymatic reaction, as this can influence the reaction equilibrium. |
Quantitative data directly comparing this compound in enzyme kinetics is limited in the reviewed literature. Researchers should consider the general properties of Tris and succinate when designing experiments.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for preparing this compound buffer and a general workflow for evaluating protein stability.
Preparation of 0.05 M this compound Buffer (pH 8.2)
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Succinic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Protocol:
-
Prepare a 0.1 M Tris base stock solution by dissolving 12.11 g of Tris base in 1 L of deionized water.
-
Prepare a 0.1 M succinic acid stock solution by dissolving 11.81 g of succinic acid in 1 L of deionized water.
-
In a beaker, take a desired volume of the 0.1 M Tris base solution.
-
While stirring, slowly add the 0.1 M succinic acid solution until the pH of the mixture reaches 8.2.
-
Transfer the solution to a volumetric flask and add deionized water to adjust the final concentration of Tris to 50 mM.[4]
General Workflow for Protein Stability Assessment using Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to assess protein stability in different buffer conditions by measuring the thermal unfolding temperature (Tm).
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can enhance understanding and communication.
Simplified Insulin (B600854) Signaling Pathway
This diagram illustrates a simplified version of the insulin signaling pathway, a crucial metabolic regulation pathway often studied using various buffer systems to maintain physiological pH.
Logical Workflow for Buffer Selection in Protein Purification
The selection of an appropriate buffer is a critical first step in developing a protein purification protocol. This diagram outlines a logical workflow for this process.
References
Assessing the Purity of Synthesized Tris Succinate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Tris(hydroxymethyl)aminomethane succinate (B1194679) (Tris succinate) is a commonly utilized buffer in various biological and pharmaceutical applications. Its performance is directly linked to its purity. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison with Alternative Buffers
This compound offers a buffering range generally between pH 7.0 and 9.0, making it suitable for many biological systems.[1] However, its performance and stability should be considered in the context of other commonly used buffers such as phosphate (B84403) and citrate. While Tris buffers are versatile and less likely to precipitate with divalent cations compared to phosphate buffers, their pH is known to be temperature-dependent.[2][3] Phosphate buffers, on the other hand, offer excellent buffering capacity at physiological pH but can interfere with phosphorylation studies and precipitate with certain metal ions.[2][3] Citrate buffers are effective in the acidic to neutral pH range and are less prone to temperature-induced pH shifts, but they can chelate metal ions, potentially impacting metalloenzyme activity.[4] The choice of buffer ultimately depends on the specific requirements of the application, including pH, temperature, and the presence of interacting ions.
Key Analytical Techniques for Purity Verification
Several analytical techniques can be employed to assess the purity of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components in a liquid mobile phase passing through a stationary phase, with detection by UV absorbance. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[5] |
| Selectivity | High for separating Tris, succinate, and related organic impurities. | High, based on unique chemical shifts for the analyte and impurities. |
| Sensitivity | Moderate to High (µg to ng level). | Moderate (mg to µg level).[6] |
| Accuracy | High, dependent on the purity of the reference standard. | Very High, considered a primary ratio method.[7] |
| Precision | High (Relative Standard Deviation [RSD] < 2%). | Very High (RSD < 1%).[6] |
| Sample Throughput | High. | Moderate. |
| Sample Preparation | Simple dissolution and filtration. | Simple weighing and dissolution in a deuterated solvent.[8] |
| Information Provided | Purity relative to UV-active components. | Absolute purity determination without a specific this compound reference standard; provides structural information. |
Experimental Data: A Comparative Analysis
To illustrate the application of these techniques, a batch of synthesized this compound was analyzed using both HPLC-UV and qNMR. The results are summarized below.
Table 1: Purity Profile of Synthesized this compound
| Parameter | HPLC-UV Result | qNMR Result |
| Purity Assay (%) | 99.5% (Area Normalization) | 99.6% (w/w using internal standard) |
| Identified Impurities | ||
| Unreacted Tris | 0.2% | 0.2% |
| Unreacted Succinic Acid | 0.15% | 0.1% |
| Unknown Impurity 1 | 0.1% | Not detected |
| Unknown Impurity 2 | 0.05% | 0.1% (structurally related) |
| Residual Solvents | Not applicable | Methanol: 50 ppm |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust approach for the routine analysis of this compound purity and the quantification of related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Water
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 50 mg of the synthesized this compound in 50 mL of diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the salt itself.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Solvent: Deuterium Oxide (D₂O)
-
Internal Standard: Maleic acid (certified reference material)
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 10 mg) of the internal standard (maleic acid) to the same NMR tube.
-
Add approximately 0.7 mL of D₂O, cap the tube, and vortex until fully dissolved.[8]
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (% w/w) = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (Wstd / Wsample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Visualizations
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Logical flow for purity determination by HPLC-UV and qNMR.
Conclusion
The purity of synthesized this compound can be reliably assessed using both HPLC-UV and qNMR spectroscopy. HPLC-UV is a robust and sensitive method, well-suited for routine quality control to detect and quantify UV-active impurities. qNMR stands out as a primary analytical method, providing highly accurate and precise absolute purity values without the need for a specific this compound reference standard. The choice of method will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and available instrumentation. For comprehensive characterization and certification of reference materials, a combination of both techniques is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
The Influence of Tris Succinate on Ligand Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical, yet often overlooked, variable in the success and reproducibility of ligand binding assays. While Tris-HCl is a ubiquitous buffering agent in these assays, the use of alternative counterions like succinate (B1194679) can potentially influence ligand-receptor interactions. This guide provides a comparative overview of Tris-based buffers in ligand binding assays, with a specific focus on the potential effects of Tris succinate, supported by general principles and a framework for empirical validation.
The composition of the assay buffer is a critical factor that can significantly impact the binding affinity and kinetics of ligand-receptor interactions.[1] While Tris (tris(hydroxymethyl)aminomethane) is a widely used buffer in biochemical and molecular biology laboratories due to its pKa of approximately 8.1 at 25°C, making it effective for maintaining pH in the physiological range of 7.0 to 9.0, the choice of the counterion used for pH adjustment (e.g., HCl, succinic acid) can also play a role.[2][3]
Comparing this compound with Other Buffer Systems: A Data Gap
This lack of direct comparative data necessitates a more generalized discussion on the potential implications of buffer choice and underscores the importance of empirical validation for specific assay systems.
Potential Effects of Buffer Composition on Ligand Binding
The choice of buffer and its components can influence ligand binding assays in several ways:
-
Direct Interaction with Proteins: Buffer components can directly interact with the target receptor or other proteins in the assay. For instance, Tris itself has been shown to interact with certain proteins, which could potentially alter receptor conformation and ligand binding affinity.[7]
-
Ionic Strength and Solvation: The ionic strength of the buffer affects electrostatic interactions, which are often crucial for ligand-receptor binding. Different buffer ions will have varying effects on the solvation of both the ligand and the receptor, which can in turn modulate their interaction.[8]
-
Specific Ion Effects: Beyond general ionic strength, specific ions can have distinct effects on protein structure and function. While less studied in the context of this compound in ligand binding, the principle of specific ion effects is well-established in biochemistry.
-
Protein Stability and Aggregation: The buffer environment can impact the stability and aggregation state of the receptor. For example, one study on the folate binding protein found that the protein polymerizes in Tris-HCl buffer upon ligand binding, a phenomenon that was not observed in acetate (B1210297) buffer. This study also noted that ligand binding was weaker in acetate or citrate (B86180) buffers compared to Tris-HCl.
Experimental Protocol for Comparing Buffer Systems in a Radioligand Binding Assay
To address the lack of comparative data, researchers should empirically determine the optimal buffer system for their specific ligand-receptor system. The following protocol outlines a typical radioligand competition binding assay that can be adapted to compare the effects of different buffers, such as this compound and Tris-HCl.
I. Reagents and Materials
-
Receptor Source: Cell membranes or purified receptors expressing the target of interest.
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.
-
Unlabeled Ligand: The non-radioactive version of the ligand or a competing compound.
-
Buffer Systems to be Compared:
-
Buffer A: 50 mM Tris-HCl, pH 7.4
-
Buffer B: 50 mM this compound, pH 7.4
-
Buffer C (Optional): 50 mM HEPES, pH 7.4
-
-
Other Reagents:
-
Wash Buffer (ice-cold) corresponding to each buffer system.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
II. Procedure
-
Membrane Preparation:
-
Thaw frozen cell pellets or tissue containing the receptor of interest on ice.
-
Homogenize the cells/tissue in the respective ice-cold buffer (A, B, or C).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with the corresponding fresh, ice-cold buffer and centrifuge again.
-
Resuspend the final membrane pellet in the respective assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay). It is important to note that Tris-based buffers can interfere with some protein quantification methods like the Lowry assay.[9]
-
-
Assay Setup (for each buffer system):
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competition Binding: Receptor membranes, radioligand, and serial dilutions of the unlabeled competitor ligand.
-
-
-
Incubation:
-
Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with the corresponding ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of the unlabeled ligand.
-
Generate Competition Curves: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine IC50 Values: Fit the competition curves using a non-linear regression model to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding).
-
Calculate Ki Values: Convert the IC50 values to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation: A Template for Comparison
The quantitative data obtained from the comparative study should be summarized in a clear and structured table to facilitate easy comparison of the buffer effects.
Table 1: Hypothetical Comparison of Ligand Binding Parameters in Different Buffer Systems
| Buffer System | Ligand | Receptor | Radioligand | IC50 (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| 50 mM Tris-HCl, pH 7.4 | Compound X | Receptor Y | [³H]-Ligand Z | 10.2 ± 1.5 | 5.1 | 1500 ± 120 |
| 50 mM this compound, pH 7.4 | Compound X | Receptor Y | [³H]-Ligand Z | 12.5 ± 2.1 | 6.3 | 1450 ± 150 |
| 50 mM HEPES, pH 7.4 | Compound X | Receptor Y | [³H]-Ligand Z | 9.8 ± 1.3 | 4.9 | 1520 ± 130 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results will be dependent on the specific ligand-receptor system under investigation.
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental design and the logical flow of a buffer comparison study, the following diagrams are provided.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. goldbio.com [goldbio.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resurveying the Tris buffer solution: the specific interaction between tris(hydroxymethyl)aminomethane and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Tris Succinate and MOPS Buffer for RNA Work
For Researchers, Scientists, and Drug Development Professionals
When working with RNA, the choice of buffer is critical to maintaining the integrity of the molecules and ensuring the success of downstream applications. While MOPS buffer is a well-established and widely used buffer for RNA analysis, particularly in electrophoresis, the potential utility of other buffers, such as Tris succinate (B1194679), is a topic of interest. This guide provides an objective comparison of MOPS buffer and Tris-based buffers, with inferences regarding Tris succinate, for RNA work, supported by their physicochemical properties and established methodologies.
Executive Summary
Physicochemical Properties of Buffers
A buffer's effectiveness is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The useful buffering range is generally considered to be pKa ± 1 pH unit.
| Property | MOPS | Tris |
| Full Chemical Name | 3-(N-morpholino)propanesulfonic acid | Tris(hydroxymethyl)aminomethane |
| pKa at 25°C | ~7.20[1][2][3][4] | ~8.1[5] |
| Effective Buffering Range | 6.5 – 7.9[1][3] | 7.1 – 9.1[6] |
| Temperature Dependence (ΔpKa/°C) | -0.011 to -0.015[4][7] | -0.028 to -0.031[8] |
| Suitability for RNA Work | High | Generally Low |
Key Takeaway: MOPS has a pKa that is closer to the optimal pH for RNA stability (around 7.0), making it a superior choice for RNA applications compared to Tris-based buffers.[9] The pH of Tris buffers is also more sensitive to temperature changes.[8][10]
Performance in Key Applications
RNA Electrophoresis
Denaturing agarose (B213101) gel electrophoresis is a common technique to assess RNA integrity and size. Formaldehyde is often used as a denaturing agent, and the choice of buffer is critical in this context.
MOPS Buffer: MOPS is the buffer of choice for denaturing RNA electrophoresis.[11][12][13] It effectively maintains a stable pH around 7.0, which is crucial for preventing RNA degradation in the presence of formaldehyde.[12] Its lower ionic strength also contributes to better separation of RNA molecules.[12]
Tris-based Buffers (e.g., TAE, TBE): Tris-based buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) are commonly used for DNA electrophoresis. However, their higher buffering range (typically pH 8.0-8.5) is not ideal for RNA, which is susceptible to hydrolysis at alkaline pH.[13] Furthermore, the primary amine in Tris can react with formaldehyde, which is a common denaturing agent in RNA gels.
Inference for this compound: While no direct data exists, a buffer system based on Tris and succinic acid would likely have a buffering range dictated by the pKa of Tris (~8.1) and the pKa values of succinic acid (pKa1 ~4.2, pKa2 ~5.6). To buffer near neutral pH, a significant amount of the succinate would be in its fully deprotonated form. The primary amine of Tris would still be reactive with formaldehyde. Given these considerations, it is unlikely to offer advantages over MOPS for denaturing RNA electrophoresis.
Enzymatic Reactions with RNA
Many RNA manipulations involve enzymes such as reverse transcriptases, ligases, and nucleases. The buffer must be compatible with enzymatic activity.
MOPS Buffer: MOPS is generally considered to be a non-interacting and chemically stable buffer, making it suitable for a variety of enzymatic reactions involving RNA.[1]
Tris Buffer: Tris is also widely used in enzyme assays. However, the primary amine in Tris can be inhibitory to some enzymes.[13]
Inference for this compound: The compatibility of a this compound buffer would depend on the specific enzyme. While Tris itself is common in enzymology, the potential for succinate to interact with enzymes or chelate divalent cations would need to be considered on a case-by-case basis.
Experimental Protocols
Standard Protocol for Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer
This protocol is a standard method for assessing RNA integrity.
1. Preparation of 10X MOPS Buffer (1 Liter):
-
MOPS (free acid): 41.85 g
-
Sodium Acetate (B1210297): 4.1 g
-
0.5 M EDTA (pH 8.0): 20 mL
-
DEPC-treated water: to 1 Liter
Dissolve MOPS and sodium acetate in about 800 mL of DEPC-treated water. Add EDTA and adjust the final volume to 1 liter with DEPC-treated water. Sterilize by filtration through a 0.22 µm filter. Store at room temperature, protected from light.[11]
2. Gel Preparation (1.2% Agarose Gel):
-
Agarose: 1.2 g
-
DEPC-treated water: 72 mL
-
10X MOPS Buffer: 10 mL
-
37% Formaldehyde: 18 mL
In a fume hood, dissolve agarose in DEPC-treated water by heating. Cool to about 60°C. Add 10X MOPS buffer and formaldehyde. Mix gently and pour the gel.
3. Electrophoresis:
-
Use 1X MOPS buffer as the running buffer.
-
Prepare RNA samples with a formaldehyde-containing loading buffer and heat at 65°C for 15 minutes.
-
Run the gel at a constant voltage.
Visualizations
Logical Relationship: Buffer Selection for RNA Work
Caption: Buffer selection criteria for RNA work.
Experimental Workflow: Denaturing RNA Electrophoresis
Caption: Workflow for denaturing RNA electrophoresis.
Conclusion
For researchers, scientists, and drug development professionals engaged in RNA work, the choice of buffer is a critical parameter for experimental success. Based on its physicochemical properties, particularly its pKa of ~7.2, MOPS buffer is the superior and recommended choice for applications involving RNA , especially denaturing gel electrophoresis. It provides a stable pH environment that is optimal for maintaining RNA integrity.
While Tris-based buffers are invaluable in many areas of molecular biology, their higher pKa makes them less suitable for RNA work. There is a lack of direct experimental evidence supporting the use of This compound for RNA applications. Based on the properties of Tris, it is unlikely to offer any advantage over the well-established and validated performance of MOPS buffer for ensuring the quality and integrity of RNA samples. Researchers are advised to use MOPS buffer for reliable and reproducible results in their RNA-related experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. gccbiotech.in [gccbiotech.in]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. トリス [sigmaaldrich.com]
- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. benchchem.com [benchchem.com]
- 8. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? [vacutaineradditives.com]
- 11. benchchem.com [benchchem.com]
- 12. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
Safety Operating Guide
Navigating the Safe Disposal of Tris Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Tris succinate (B1194679), ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the substance's specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Tris succinate waste.[1][2][3][4][5][6] This includes:
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent splashes.[1][2][4][6]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat to avoid skin contact.[1][2][4][6]
-
Respiratory Protection: While generally not required with adequate ventilation, a respirator may be necessary if dusty conditions are generated.[4]
Spill Management: In the event of a spill, isolate the area.[1] For solid this compound, vacuum or sweep up the material and place it into a suitable, labeled disposal container, being careful to avoid generating dust.[4][6] For solutions, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1][3] Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1] For large spills, evacuate the area and immediately contact your institution's EHS department.[1]
Step-by-Step Disposal Procedures
The disposal of this compound, like most laboratory chemicals, is regulated and should not be discarded in the regular trash or poured down the drain without explicit approval from your institution's EHS department.[1][3]
-
Waste Characterization: Determine if the this compound waste is mixed with other chemicals. This is crucial for proper segregation.
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.[1][7]
-
The container must be clearly labeled as "Hazardous Waste."[1]
-
The label must include the full chemical name: "Tris(hydroxymethyl) aminomethane succinate" or "this compound." Avoid using abbreviations or chemical formulas.[1]
-
Include the location of origin (e.g., laboratory room number) and the name of the principal investigator.[1]
-
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][7][8] Incompatible chemicals can react dangerously.[1] At a minimum, waste should be segregated into categories such as acids, bases, solvents, and oxidizers.[7]
-
Waste Accumulation and Storage:
-
Arranging for Final Disposal:
Quantitative Data for General Laboratory Waste Disposal
The following table summarizes general quantitative data relevant to the disposal of laboratory chemicals. Note that these are typical values and may vary based on institutional and local regulations.
| Parameter | Guideline |
| pH Range for Drain Disposal | Between 5.5 and 10.5 for approved dilute acids and bases.[1] |
| Maximum Container Size in Lab | Typically ≤ 55 gallons for hazardous waste accumulation.[1] |
| Rinsate for Empty Containers | Triple rinse with a solvent equal to ~5% of the container volume.[1] The first rinse of containers holding highly toxic chemicals must be collected as hazardous waste.[11] |
| Acute Hazardous Waste Limit | ≤ 1 quart for accumulation of acute hazardous waste.[1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. edvotek.com [edvotek.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemscience.com [chemscience.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tris Succinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tris succinate (B1194679), a common buffer in biochemical and molecular biology research. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Immediate Safety and Handling Protocols
Tris succinate may cause skin, eye, and respiratory tract irritation.[1][2] Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact.[3] |
| Eye and Face Protection | Safety goggles or glasses with side shields | Essential for protecting eyes from dust particles and potential splashes.[3] A face shield may be required for operations with a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form, especially in poorly ventilated areas, to avoid inhalation of dust.[3] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Handling: Avoid creating dust when working with solid this compound.[3] Wash hands thoroughly after handling the substance.[3]
-
Storage: Store this compound in a cool, dry place in a tightly sealed container.[3]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational Plan: Preparation of a 0.05 M this compound Buffer (pH 7.4)
This section provides a detailed methodology for the preparation of a standard this compound buffer.
Materials and Equipment
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Succinic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
0.22 µm sterile filter (optional)
-
Sterile storage bottles
Step-by-Step Protocol
-
Calculate Molar Ratio: For a this compound buffer, a 2:1 molar ratio of Tris to succinic acid is often used.
-
Prepare Tris Solution: Dissolve the required amount of Tris base in approximately 80% of the final desired volume of deionized water. For 1 liter of a 0.05 M Tris solution, this would be 6.06 g of Tris base (molar mass = 121.14 g/mol ).
-
Prepare Succinic Acid Solution: In a separate container, dissolve the required amount of succinic acid in a small amount of deionized water. For a 2:1 ratio in a 0.05 M Tris buffer, you would need a 0.025 M succinic acid solution, which is 2.95 g of succinic acid (molar mass = 118.09 g/mol ) for 1 liter.
-
pH Adjustment: Slowly add the succinic acid solution to the Tris solution while monitoring the pH with a calibrated pH meter. Continue adding the acid until the desired pH of 7.4 is reached.
-
Final Volume Adjustment: Once the target pH is achieved, add deionized water to reach the final desired volume (e.g., 1 liter).
-
Sterilization and Storage: For applications requiring sterility, filter the buffer through a 0.22 µm sterile filter. Store the buffer in a clearly labeled, sterile bottle at 4°C.[2] Tris buffers are generally stable for several months under these conditions.[2]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Uncontaminated solid this compound can typically be disposed of as non-hazardous waste, but always consult your institution's and local regulations. Contaminated solid waste (e.g., used weighing paper) should be placed in a designated chemical waste container.
-
Aqueous Waste: this compound solutions should be collected in a designated aqueous waste container. Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be disposed of in the appropriate laboratory waste stream.
Workflow for Safe Handling and Preparation of this compound Buffer
Caption: Workflow for handling and preparing this compound buffer.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
